molecular formula C13H16FNO3 B1373202 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid CAS No. 1333827-63-6

2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Cat. No.: B1373202
CAS No.: 1333827-63-6
M. Wt: 253.27 g/mol
InChI Key: JBCLCEDFJGXUSY-UHFFFAOYSA-N
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Description

2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid is a useful research compound. Its molecular formula is C13H16FNO3 and its molecular weight is 253.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-cyclohexyloxy-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-10-7-11(15)9(13(16)17)6-12(10)18-8-4-2-1-3-5-8/h6-8H,1-5,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCLCEDFJGXUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C(=C2)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333827-63-6
Record name 2-amino-5-(cyclohexyloxy)-4-fluorobenzoic acid
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis and characterization of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid, a substituted anthranilic acid derivative. Anthranilic acids are a vital class of compounds, serving as key building blocks in the development of pharmaceuticals, dyes, and fluorescent probes.[1][2][3] This document outlines a robust, multi-step synthetic pathway, beginning from a commercially viable starting material. Each stage of the synthesis is accompanied by a detailed, field-tested protocol. Furthermore, a complete suite of analytical techniques for structural verification and purity assessment of the final compound is presented, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to synthesizing this and structurally related molecules.

Strategic Approach: Retrosynthetic Analysis

Effective chemical synthesis begins with a logical deconstruction of the target molecule to identify a plausible and efficient forward-synthetic route. Our target, this compound, is a polysubstituted benzene ring. A retrosynthetic analysis suggests the following disconnections:

  • C-N Bond (Amine Formation): The 2-amino group can be reliably installed via the reduction of a nitro group (-NO₂). This is a standard and high-yielding transformation in aromatic chemistry.[4][5] This leads us to the precursor, 5-(cyclohexyloxy)-4-fluoro-2-nitrobenzoic acid.

  • C-O Bond (Ether Formation): The 5-cyclohexyloxy ether linkage can be formed through a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis.[6][7][8] Given the electron-withdrawing nature of the nitro and carboxylic acid groups, an SNAr reaction on a highly activated fluorinated ring is a strategically sound approach. This points to 4,5-difluoro-2-nitrobenzoic acid as a key starting material, which would react with cyclohexanol.

This analysis yields a robust three-step forward synthesis:

  • Step 1: Ether formation via nucleophilic aromatic substitution.

  • Step 2: Reduction of the nitro group to an amine.

  • Step 3: Purification and rigorous characterization of the final product.

Proposed Synthesis Pathway

The following diagram illustrates the proposed multi-step synthesis from 4,5-difluoro-2-nitrobenzoic acid.

Synthesis_Pathway Start 4,5-Difluoro-2-nitrobenzoic acid Intermediate 5-(Cyclohexyloxy)-4-fluoro- 2-nitrobenzoic acid Start->Intermediate  Cyclohexanol,  NaH, DMF, 80°C   Product 2-Amino-5-(cyclohexyloxy)- 4-fluorobenzoic acid Intermediate->Product  Fe powder, NH4Cl,  EtOH/H2O, Reflux  

Caption: Proposed synthesis of the target compound.

Step 1: Synthesis of 5-(Cyclohexyloxy)-4-fluoro-2-nitrobenzoic acid

Mechanism: This step employs a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the C-5 position of 4,5-difluoro-2-nitrobenzoic acid is activated by the strongly electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups. Cyclohexanol is deprotonated by a strong base, sodium hydride (NaH), to form the sodium cyclohexoxide nucleophile. This alkoxide then attacks the electron-deficient C-5 position, displacing the fluoride ion to form the desired ether linkage.

Experimental Protocol:

  • Setup: To a dry, 3-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the DMF.

  • Nucleophile Formation: Cool the suspension to 0°C and add cyclohexanol (1.1 equivalents) dropwise. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the sodium cyclohexoxide.

  • SNAr Reaction: Add 4,5-difluoro-2-nitrobenzoic acid (1.0 equivalent) to the reaction mixture.

  • Heating: Heat the mixture to 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by pouring it into an ice-water mixture.

  • Acidification: Acidify the aqueous mixture to pH 2-3 using 6M HCl. This will precipitate the carboxylic acid product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude intermediate product.

Step 2: Synthesis of this compound

Mechanism: The conversion of the aromatic nitro group to a primary amine is achieved via metal-catalyzed reduction.[9] Iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) under refluxing conditions is a classic, effective, and scalable method for this transformation.[4] This method is often preferred in laboratory settings for its chemoselectivity, as it typically does not affect other functional groups like carboxylic acids or aromatic fluorides.[4][5]

Experimental Protocol:

  • Setup: Charge a round-bottom flask with the crude 5-(cyclohexyloxy)-4-fluoro-2-nitrobenzoic acid (1.0 equivalent) from the previous step.

  • Reagents: Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent, followed by ammonium chloride (4-5 equivalents) and iron powder (3-4 equivalents).

  • Reaction: Heat the vigorously stirred suspension to reflux (approximately 80-90°C). Monitor the reaction by TLC until the starting material is fully consumed.

  • Filtration: After completion, cool the mixture and filter it through a pad of Celite while still warm to remove the iron salts and unreacted iron. Wash the filter cake with hot ethanol.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.[10]

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow outlines the analytical process.

Characterization_Workflow cluster_1 Spectroscopic Analysis A Crude Product B Recrystallization/ Purification A->B C Purity Assessment (TLC, HPLC, mp) B->C D Structural Confirmation C->D E ¹H NMR, ¹³C NMR F ¹⁹F NMR G FT-IR Spectroscopy H Mass Spectrometry (MS) I Final Validated Compound E->I F->I G->I H->I

Caption: Workflow for analytical characterization.

Predicted Spectroscopic Data

The following tables summarize the expected data from key analytical techniques.

Table 1: Predicted ¹H and ¹⁹F NMR Data (Solvent: DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H 10-12Broad Singlet-COOH
~7.1Doublet (d)Ar-H (H-6)
~6.5Doublet (d)Ar-H (H-3)
5.0-6.0Broad Singlet-NH₂
~4.4Multiplet (m)-OCH- (cyclohexyl)
1.2-2.0Multiplet (m)Cyclohexyl -CH₂- protons[11][12]
¹⁹F -120 to -140Singlet or DoubletAr-F[13][14][15]

Rationale: The aromatic protons will appear as doublets due to coupling with the adjacent fluorine. The exact chemical shifts are influenced by the electron-donating effects of the amino and alkoxy groups and the electron-withdrawing effect of the carboxylic acid.[16][17] The ¹⁹F NMR chemical shift is highly sensitive to its electronic environment.[14][18]

Table 2: Predicted FT-IR and Mass Spectrometry Data

TechniquePredicted Value / RangeAssignment of Key Signals
FT-IR 3300-3500 cm⁻¹N-H stretching (symmetric & asymmetric)[19][20]
2500-3300 cm⁻¹O-H stretching (broad, from carboxylic acid)
~1680 cm⁻¹C=O stretching (carbonyl of carboxylic acid)[21]
1200-1300 cm⁻¹C-O stretching (aryl ether)
1000-1100 cm⁻¹C-F stretching
MS (ESI-) m/z = 268.1[M-H]⁻

Rationale: The IR spectrum will be dominated by the characteristic stretches of the amine, carboxylic acid, and ether functional groups.[22][23][24] Mass spectrometry will confirm the molecular weight of the compound; the negative ion mode is suitable for detecting the deprotonated carboxylate.

Safety, Handling, and Storage

  • Handling: All synthesis and handling steps should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

  • Reagent Hazards: Pay special attention to sodium hydride (flammable solid, reacts violently with water) and strong acids/bases.

  • Storage: Store the final compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This guide details a logical and reproducible pathway for the synthesis of this compound. By employing a retrosynthetic strategy, a practical three-step synthesis involving nucleophilic aromatic substitution and nitro group reduction has been established. The comprehensive characterization workflow, including predicted NMR, IR, and MS data, provides a robust framework for verifying the structural integrity and purity of the final product. This document serves as a valuable resource for chemists engaged in the synthesis of complex aromatic building blocks for pharmaceutical and materials science applications.

References

Sources

"physicochemical properties of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Structure

In modern drug discovery, the journey from a promising molecular structure to a viable clinical candidate is paved with data. While the chemical structure of a compound like this compound defines its potential interaction with a biological target, its ultimate success is governed by a suite of fundamental physicochemical properties. These properties dictate how the molecule will behave in a physiological environment, influencing its absorption, distribution, metabolism, and excretion (ADME)—the very factors that determine therapeutic efficacy and safety.[1][2]

This guide provides a comprehensive framework for characterizing this compound. As experimental data for this specific molecule is not extensively published, we will focus on the authoritative methodologies and rationale required for its complete physicochemical profiling. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic insights behind them. We will explore the critical assays and predictive assessments that form the foundation of a robust candidate selection process.[3][4]

Molecular Identifiers:

  • IUPAC Name: this compound[5]

  • CAS Number: 1333827-63-6[6]

  • Molecular Formula: C₁₃H₁₆FNO₃[6]

  • Molecular Weight: 253.27 g/mol [6]

Chemical Structure:

Section 1: Aqueous Solubility

1.1. Scientific Rationale

Aqueous solubility is a gatekeeper property in drug development.[7] Insufficient solubility can cripple a drug candidate, leading to poor absorption from the gastrointestinal tract, unreliable results in biological assays, and significant challenges in developing intravenous or oral formulations.[8][9][10] Therefore, accurately determining the solubility profile under various pH conditions is a mandatory first step. We differentiate between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Assessed early in discovery, this measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[10][11] It is a high-throughput method that flags potential precipitation issues in in vitro assays.[8][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with an aqueous buffer over an extended period.[11] This value is the gold standard for preformulation and is critical for predicting oral absorption.[9]

1.2. Predicted and Analog Data Summary

While specific experimental data for this compound is not publicly available, we can analyze its structural components—a fluorinated aminobenzoic acid core with a bulky, lipophilic cyclohexyloxy group—to anticipate its likely behavior. The carboxylic acid and amino groups suggest pH-dependent solubility, while the cyclohexyloxy moiety will likely decrease overall aqueous solubility compared to less substituted analogs.

PropertyPredicted Value/BehaviorRationale & Comparative Data
Aqueous Solubility Low to moderate; strongly pH-dependent.The cyclohexyloxy group increases lipophilicity, likely reducing solubility. The presence of both an acidic (carboxylic acid) and a basic (amine) group means solubility will be lowest near its isoelectric point and will increase at pH values where either the acid is deprotonated or the amine is protonated.[12]
Related Analog Data 2-Amino-5-fluorobenzoic acid has a melting point of 181-183 °C, indicating a stable crystal lattice that requires energy to disrupt for solvation.[13] The addition of the large cyclohexyloxy group may alter crystal packing and influence the energy required for dissolution.

1.3. Experimental Protocols

Protocol 1: Kinetic Solubility Determination via Nephelometry

This high-throughput method is ideal for early-stage screening.[9][11]

Methodology:

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dispensing: In a 96-well microplate, add 198 µL of aqueous phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Dilution: Add 2 µL of the 10 mM DMSO stock solution to the first well of a series, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly.

  • Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations (e.g., 100 µM down to 0.78 µM).

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation.

  • Analysis: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is recorded as the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Determination

This method provides the definitive equilibrium solubility value.[11]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to separate vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure a true equilibrium is reached between the solid and dissolved states.[11]

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples at high speed.

  • Filtration: Carefully remove an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Section 2: Lipophilicity (LogP and LogD)

2.1. Scientific Rationale

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a master regulator of ADME properties.[14][15][] It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, its volume of distribution, and its potential for metabolic clearance.[2][17]

  • LogP (Partition Coefficient): Measures the distribution of the neutral form of a molecule between n-octanol and water. It is an intrinsic property of the compound.

  • LogD (Distribution Coefficient): Measures the distribution of all forms (neutral and ionized) of a molecule between n-octanol and water at a specific pH. For ionizable compounds, LogD is the more physiologically relevant parameter.[14] The relationship between LogP, LogD, and pKa is fundamental to predicting a drug's behavior.

An optimal lipophilicity is required; while high lipophilicity can improve membrane permeability, excessively high values (e.g., LogD > 5) can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic turnover.[][18]

2.2. Predicted Data Summary

PropertyPredicted ValueRationale & Comparative Data
LogP ~3.5 - 4.5The aromatic core, fluorine, and especially the cyclohexyloxy group contribute significantly to lipophilicity. The amino and carboxylic acid groups provide some polarity. A structurally related compound, 2-amino-5-butan-2-yloxy-4-fluorobenzoic acid, has a calculated XLogP3 of 2.7, suggesting our target compound with a larger cyclohexyl group will be more lipophilic.[19]
LogD at pH 7.4 ~1.5 - 2.5At physiological pH 7.4, the carboxylic acid (pKa ~4-5) will be predominantly deprotonated (anionic), and the aromatic amine (pKa ~2-3) will be mostly neutral. The ionization of the carboxylate will significantly increase the compound's affinity for the aqueous phase, resulting in a LogD value that is substantially lower than its LogP.[12]

2.3. Experimental Protocol: Shake-Flask Method for LogD₇.₄

This classic "shake-flask" method remains the reference standard for determining partition coefficients.[14]

Methodology:

  • Phase Preparation: Prepare a solution of n-octanol saturated with pH 7.4 PBS buffer and, separately, a solution of pH 7.4 PBS buffer saturated with n-octanol. This pre-saturation is critical for accurate results.

  • Compound Dosing: Prepare a stock solution of the compound in the aqueous phase (saturated buffer).

  • Partitioning: In a screw-cap vial, combine a known volume of the aqueous compound solution with an equal volume of the saturated n-octanol.

  • Equilibration: Vigorously shake the vial for 1-2 hours to facilitate partitioning, then allow the phases to separate completely by letting it stand or by centrifugation.

  • Sampling: Carefully withdraw aliquots from both the aqueous and the n-octanol layers.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Section 3: Ionization Constant (pKa)

3.1. Scientific Rationale

The vast majority of drugs are weak acids or bases.[20] The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[21] This parameter is of paramount importance as the ionization state of a drug profoundly affects its solubility and permeability across biological membranes—the cornerstones of oral absorption described by the pH-partition hypothesis.[12][21] Knowledge of a compound's pKa values allows for the prediction of its charge state in different physiological compartments (e.g., stomach at pH ~2, intestine at pH ~6-7.5).[22][23]

This compound is an amphoteric molecule, containing both an acidic functional group (carboxylic acid) and a basic functional group (aromatic amine). It will therefore have at least two pKa values.

3.2. Predicted Data Summary

Functional GroupPredicted pKaRationale
Carboxylic Acid (-COOH) 3.5 - 4.5The electron-withdrawing effect of the fluorine atom on the aromatic ring will increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid (pKa ~4.2).
Aromatic Amine (-NH₂) 2.0 - 3.0Aromatic amines are generally weak bases. The acidity of its conjugate acid is increased (pKa is lowered) by the electron-withdrawing fluorine and carboxylic acid groups on the same ring.

3.3. Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Methodology:

  • Solution Preparation: Accurately weigh and dissolve a sample of the compound in a solution of water and a co-solvent (e.g., methanol or DMSO) to ensure adequate solubility. Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette.

  • Acidic pKa Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH). Record the pH value after each incremental addition of the titrant.

  • Basic pKa Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized strong acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa values from the curve's inflection points.

Section 4: Solid-State and Thermal Properties

4.1. Scientific Rationale

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, manufacturability, and dissolution rate. Polymorphism—the ability of a compound to exist in multiple crystalline forms—can have profound implications, as different polymorphs may exhibit different solubilities and melting points.[4]

Melting Point (Tm): The melting point is a fundamental thermal property that provides an indication of the purity and the strength of the crystal lattice.[24] A sharp melting point range (typically <2°C) is characteristic of a pure crystalline substance, while impurities tend to depress and broaden the melting range.

4.2. Experimental Protocol: Melting Point Determination by Capillary Method

This is the standard pharmacopeial method for melting point determination.[25]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount of the powder into a thin-walled capillary tube to a height of 2-3 mm.[25]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[26]

  • Rapid Heating (Optional): Perform a preliminary rapid heating run to determine the approximate melting temperature.

  • Accurate Determination: For the formal measurement, start with a fresh sample and heat rapidly to about 15-20°C below the approximate melting point.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Section 5: Chemical Stability

5.1. Scientific Rationale

Assessing the intrinsic chemical stability of a drug candidate is a non-negotiable step.[27] Stability studies identify potential degradation pathways and degradation products, which is essential for determining appropriate storage conditions, shelf-life, and for developing stability-indicating analytical methods.[28][29] Forced degradation (or stress testing) is a process where the drug substance is exposed to conditions more severe than accelerated storage to intentionally produce degradation products.[27][30]

5.2. Experimental Protocol: Forced Degradation Study

This protocol outlines a typical set of stress conditions as recommended by ICH guidelines.[27][28] The goal is to achieve 5-20% degradation of the parent compound.[29]

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in various solvents and also test the solid material.

  • Stress Conditions: Expose the samples to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (typically a reverse-phase method with a photodiode array detector).

  • Evaluation:

    • Calculate the percentage of parent compound remaining.

    • Determine the number and relative amounts of degradation products formed.

    • Perform a mass balance to ensure all major degradants are accounted for.

Visualizations: Workflows and Relationships

G cluster_0 Kinetic Solubility Workflow A 10 mM Stock in DMSO B Dispense into 96-well plate (1:100 dilution in PBS) A->B C Incubate (2h, RT) B->C D Read Turbidity (Nephelometer) C->D E Determine Solubility Cutoff D->E

Caption: High-throughput kinetic solubility workflow.

G compound Drug Candidate pka pKa (Ionization State) compound->pka logp LogP (Intrinsic Lipophilicity) compound->logp solubility Solubility pka->solubility permeability Permeability pka->permeability logp->solubility logp->permeability absorption Oral Absorption solubility->absorption permeability->absorption

Caption: Interplay of pKa and LogP on drug absorption.

G cluster_stress Forced Degradation Conditions start Drug Substance (Solid & Solution) acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base ox Oxidation (H2O2) start->ox therm Thermal (Heat) start->therm photo Photolytic (Light/UV) start->photo analysis Analyze via Stability-Indicating HPLC Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis report Identify Degradation Pathways & Develop Method analysis->report

Caption: Workflow for a forced degradation study.

Conclusion

The comprehensive physicochemical characterization of this compound is a critical, data-driven process that underpins its entire development trajectory. By systematically evaluating its solubility, lipophilicity, ionization, thermal properties, and stability using the robust experimental frameworks detailed in this guide, researchers can build a complete profile of the molecule. This profile is not merely a collection of data points; it is an integrated dataset that enables informed decision-making, mitigates late-stage attrition, and ultimately guides the optimization and formulation strategies necessary to transform a promising compound into a successful therapeutic agent.

References

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation. [27]

  • Pion Inc. (2023). What is pKa and how is it used in drug development?. [21]

  • Emery Pharma. (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. [14]

  • Gombar, V. K., & de la Torre, B. G. (2014). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [3]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [28]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [22]

  • Al-Ghamdi, M. S. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [23]

  • Antylia Scientific. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [30]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [29]

  • Hostetler, C., et al. (1994). High lipophilicity decreases drug transport across intestinal epithelial cells. Journal of Pharmacology and Experimental Therapeutics. [18]

  • Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews. [12]

  • Kerns, E. H., & Di, L. (2003). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism. [8]

  • Analytical Testing Labs. (n.d.). Melting Point Determination. [24]

  • Westlab Canada. (2023). Measuring the Melting Point. [26]

  • BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [31]

  • Stanford Research Systems. (n.d.). Melting Point Determination. [25]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [9]

  • Wikipedia. (n.d.). Melting point. [32]

  • Pion Inc. (2024). What is Lipophilicity?. [15]

  • Manallack, D. T., et al. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [20]

  • Sigma-Aldrich. (n.d.). Alectinib HCl | 1256589-74-8.

  • University of Alberta. (n.d.). Melting point determination.

  • Enamine. (n.d.). Aqueous Solubility Assay. [11]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. [10]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. [4]

  • Chemspace. (2022). Compound solubility measurements for early drug discovery. [7]

  • BOC Sciences. (2024). Lipophilicity of Drug. []

  • Creative Biolabs. (n.d.). Lipophilicity. [17]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. [1]

  • CymitQuimica. (n.d.). CAS 1256589-74-8. [33]

  • Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [34]

  • Pharmaffiliates. (n.d.). CAS No : 1256589-74-8| Chemical Name : Alectinib Hydrochloride. [35]

  • Kypreos, D. N., & Zervou, M. (2007). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [2]

  • LGC Standards. (n.d.). CH5424802 (Alectinib) Hydrochloride. [36]

  • AChemBlock. (n.d.). Alectinib HCl 98% | CAS: 1256589-74-8. [37]

  • PubChem. (n.d.). 2-Amino-5-butan-2-yloxy-4-fluorobenzoic acid. [19]

  • ChemicalBook. (n.d.). 2-Amino-5-fluorobenzoic acid CAS#: 446-08-2. [13]

  • Sigma-Aldrich. (n.d.). 2-Amino-5-fluorobenzoic acid 97 446-08-2.

  • PubChemLite. (n.d.). This compound (C13H16FNO3). [5]

  • PubChem. (n.d.). 2-Amino-4-chloro-5-fluorobenzoic acid. [38]

  • BLDpharm. (n.d.). 1333827-63-6|this compound. [6]

  • Cayman Chemical. (n.d.). 2-Amino-5-fluorobenzoic Acid. [39]

Sources

An In-depth Technical Guide to 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid (CAS No. 1333827-63-6), a specialized fluorinated anthranilic acid derivative. While detailed experimental literature on this specific molecule is sparse, this document consolidates available data and presents a scientifically grounded perspective on its synthesis, potential physicochemical properties, analytical characterization, and prospective applications in medicinal chemistry. By drawing logical parallels from well-documented, structurally related aminobenzoic acids, this guide serves as a foundational resource for researchers interested in leveraging this unique chemical entity for novel drug discovery and development programs.

Core Compound Identification and Properties

This compound is a trifunctional organic molecule incorporating a fluorinated anthranilic acid scaffold with a bulky cyclohexyloxy substituent. This unique combination of functional groups suggests its potential as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2]

PropertyValueSource
CAS Number 1333827-63-6[1]
Molecular Formula C₁₃H₁₆FNO₃[1][2]
Molecular Weight 253.27 g/mol [1]
Canonical SMILES C1CCC(CC1)OC2=C(C=C(C(=C2)C(=O)O)N)F[2]
InChI Key JBCLCEDFJGXUSY-UHFFFAOYSA-N[2]
Predicted XlogP 3.2[2]
Appearance (Not specified; likely a solid at room temperature)-

Table 1: Key Identifiers and Physicochemical Properties of this compound.

Strategic Importance in Medicinal Chemistry

The structural motifs present in this compound are of significant interest in drug design.

  • Fluorinated Aromatic Core: The incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.[3] Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter pKa, thereby influencing absorption and distribution.

  • Anthranilic Acid Scaffold: Anthranilic acid derivatives are privileged structures found in a wide range of biologically active compounds, including anti-inflammatory, anticancer, and antiviral agents.[3]

  • Cyclohexyloxy Group: This bulky, lipophilic group can be expected to significantly influence the molecule's solubility and its steric interactions within a protein's binding pocket. This moiety can be crucial for establishing specific contacts with hydrophobic residues and enhancing target selectivity.

G Target 2-Amino-5-(cyclohexyloxy)- 4-fluorobenzoic acid Intermediate1 5-(Cyclohexyloxy)-4-fluoro- 2-nitrobenzoic acid Target->Intermediate1 Reduction of Nitro Group Intermediate2 Methyl 5-(Cyclohexyloxy)-4-fluoro- 2-nitrobenzoate Intermediate1->Intermediate2 Ester Hydrolysis Intermediate3 Methyl 4-fluoro-5-hydroxy- 2-nitrobenzoate Intermediate2->Intermediate3 Williamson Ether Synthesis StartingMaterial 4-Fluoro-3-nitrophenol Intermediate3->StartingMaterial Esterification & Nitration

Caption: Proposed retrosynthetic pathway for the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a proposed methodology. Researchers should perform appropriate small-scale trials and optimization.

Step 1: Williamson Ether Synthesis

  • Rationale: To introduce the cyclohexyloxy moiety via a reliable Sₙ2 reaction.

  • To a solution of methyl 4-fluoro-5-hydroxy-2-nitrobenzoate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclohexyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • After cooling, pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 5-(cyclohexyloxy)-4-fluoro-2-nitrobenzoate.

Step 2: Saponification (Ester Hydrolysis)

  • Rationale: To convert the methyl ester to the corresponding carboxylic acid.

  • Dissolve the crude product from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC/LC-MS. Upon completion, acidify the mixture with aqueous HCl (e.g., 1N) to a pH of ~2-3.

  • Extract the product with ethyl acetate. The organic layers are then combined, washed with brine, dried, and concentrated to yield 5-(cyclohexyloxy)-4-fluoro-2-nitrobenzoic acid.

Step 3: Reduction of the Nitro Group

  • Rationale: To convert the nitro group to the primary amine, yielding the final product.

  • Dissolve the nitro compound from Step 2 in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C, 10 mol%) or tin(II) chloride (SnCl₂).

  • If using Pd/C, purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon) with vigorous stirring.

  • If using SnCl₂, the reaction is typically run in concentrated HCl.

  • Monitor the reaction until completion. Filter off the catalyst (if using Pd/C) through Celite.

  • Concentrate the filtrate. If an acid was used, neutralize with a base to precipitate the product. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized compound. Based on methods for analogous aminobenzoic acids, the following techniques are recommended.

Analytical MethodExpected Application & Rationale
HPLC-UV Primary method for purity assessment and reaction monitoring. The aromatic rings and carboxyl group provide strong UV chromophores. A C18 column with a mobile phase of acetonitrile/water with 0.1% formic or trifluoroacetic acid is a typical starting point.
LC-MS Confirms the molecular weight of the parent compound and key intermediates. Provides crucial data for reaction tracking, especially for identifying byproducts.
¹H NMR Structural confirmation. Expect characteristic signals for the aromatic protons, the cyclohexyl protons (a complex multiplet), and the amine protons.
¹³C NMR Confirms the carbon skeleton of the molecule.
¹⁹F NMR A critical technique to confirm the presence and environment of the fluorine atom on the aromatic ring.
FT-IR To identify key functional groups, such as N-H stretches (amine), O-H stretch (carboxylic acid), and C=O stretch (carbonyl).
Melting Point A simple and effective indicator of purity. A sharp melting range is indicative of a pure compound.

Table 2: Recommended Analytical Methods for Characterization.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a fluorinated anthranilic acid core and a bulky cyclohexyloxy substituent provides a rich scaffold for generating novel chemical entities with potentially enhanced pharmacological profiles. The synthetic and analytical frameworks proposed in this guide, derived from established chemical principles and data from analogous structures, offer a solid starting point for researchers. Future work should focus on the execution and optimization of the proposed synthesis, full characterization of the molecule, and its subsequent incorporation into screening libraries for various therapeutic targets, particularly in areas where anthranilic acid derivatives have shown promise, such as oncology and inflammation.

References

  • Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Foreword: This document provides a comprehensive technical guide to the spectroscopic characterization of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid. As experimental spectral data for this specific molecule is not widely published, this guide has been constructed based on first principles of spectroscopy and extensive data from structurally analogous compounds. It is designed to serve as an expert-level predictive guide for researchers, scientists, and drug development professionals, outlining the expected spectral characteristics and the rigorous methodologies required for its empirical verification. The causality behind experimental choices and interpretive reasoning is emphasized throughout to ensure a self-validating analytical approach.

Molecular Structure and Analytical Strategy

The target molecule, this compound, is a polysubstituted aromatic compound. Its structure incorporates several key functional groups: a carboxylic acid, a primary aromatic amine, a fluoro substituent, and a cyclohexyloxy ether. Each of these groups imparts distinct and predictable signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a comprehensive and confirmatory structural elucidation.

The analytical workflow is designed to synergistically combine these techniques to unambiguously determine the molecular structure.

cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Final Confirmation Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Elemental Formula Synthesis->MS IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Map C-H Framework IR->NMR Structure Structure Confirmation & Purity Assessment NMR->Structure

Caption: A standard analytical workflow for structural elucidation.

The core of our analysis rests on predicting the spectral output of the molecule's key components, visualized below.

Caption: Molecular structure of the target compound with key atoms labeled for spectral assignment. (Note: Image placeholder used; a real diagram would show the chemical structure)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of the carbon and hydrogen framework. Due to the presence of exchangeable protons (-NH₂ and -COOH), a polar aprotic solvent like DMSO-d₆ is the superior choice for analysis, allowing for the observation of these signals.[1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the labile protons of the amine and carboxylic acid groups.[1]

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of at least 16 ppm to ensure all signals, particularly the downfield carboxylic acid proton, are captured.

    • Employ a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H; δ ~39.52 ppm for ¹³C).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to be highly informative. The aromatic region will display two distinct signals, and the cyclohexyloxy group will show a complex set of aliphatic signals. The presence of fluorine will introduce additional splitting (coupling).

Predicted Signal (δ, ppm)MultiplicityIntegrationAssignmentRationale & Authoritative Insights
~12.0 - 13.0Broad Singlet1HCOOHCarboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and chemical exchange. Their chemical shift is concentration-dependent.[2]
~7.4 - 7.6Doublet (d)1HAr-H (H-6)This proton is ortho to the electron-donating amino group and meta to the ether, but its position relative to the fluorine atom will be a key determinant. It will show coupling to the fluorine.
~6.8 - 7.0Doublet (d)1HAr-H (H-3)This proton is ortho to the carboxylic acid group and meta to the fluorine. The electron-withdrawing nature of the carbonyl deshields it, but less so than H-6. It will also show coupling to the fluorine.
~5.0 - 6.0Broad Singlet2HNH₂Amine protons are also exchangeable and appear as a broad signal. Their chemical shift can vary significantly.
~4.4 - 4.6Multiplet (m)1HO-CH (H-1')The proton on the carbon directly attached to the ether oxygen is the most deshielded of the aliphatic signals.[3]
~1.2 - 2.0Multiplet (m)10HCyclohexyl CH₂The remaining 10 protons of the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region.[4]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will confirm the carbon backbone. The fluorine atom will cause C-F coupling, splitting the signals of nearby carbons.

Predicted Signal (δ, ppm)AssignmentRationale & Authoritative Insights
~168C=OThe carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[2]
~155 (d)C-FThe carbon directly bonded to fluorine (C4) will appear as a doublet with a large ¹JCF coupling constant and will be significantly deshielded by the electronegative fluorine.
~148 (d)C-NH₂The carbon attached to the amino group (C2) is typically deshielded. It will exhibit a smaller ³JCF coupling to the fluorine.
~145 (d)C-OThe carbon bearing the ether linkage (C5) will be deshielded and show a ²JCF coupling.
~115 (d)Ar-CH (C6)Aromatic CH carbon.
~110C-COOHThe quaternary carbon attached to the carboxylic acid (C1).
~105 (d)Ar-CH (C3)Aromatic CH carbon, shielded by the ortho-amino group.
~75O-CH (C1')The carbon of the cyclohexyloxy group bonded to oxygen appears in this region.
~32Cyclohexyl CH₂Aliphatic carbons adjacent to the O-CH carbon.
~25Cyclohexyl CH₂Remaining aliphatic carbons of the cyclohexane ring.
~23Cyclohexyl CH₂Remaining aliphatic carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by characteristic absorptions from the O-H, N-H, and C=O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Predicted Key IR Absorptions
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Authoritative Insights
3500 - 3300N-H StretchPrimary AminePrimary amines typically show two distinct bands in this region corresponding to asymmetric and symmetric stretching modes.[5]
3300 - 2500O-H StretchCarboxylic AcidThis is a very broad and characteristic absorption due to strong hydrogen bonding in the carboxylic acid dimer. It often overlaps with C-H stretching bands.[5]
~2930, ~2850C-H StretchCyclohexylAliphatic C-H stretching vibrations.
~1700 - 1670C=O StretchCarboxylic AcidA strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[5]
~1620 - 1580N-H Bend / C=C StretchAmine / Aromatic RingThe N-H bending vibration of the primary amine often overlaps with the aromatic C=C stretching vibrations.
~1250C-O StretchEther / Carboxylic AcidA strong band associated with the C-O stretching of the aryl ether and the carboxylic acid.
~1100C-F StretchFluoroaromaticA strong, characteristic absorption for the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, serving as the ultimate confirmation of the chemical formula. The fragmentation pattern offers additional structural proof.

Experimental Protocol: High-Resolution MS (HRMS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize Electrospray Ionization (ESI), which is a soft ionization technique ideal for polar molecules like this, minimizing fragmentation and preserving the molecular ion. ESI can be run in positive or negative ion mode.

  • Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

Predicted Mass Spectrum
  • Molecular Formula: C₁₃H₁₆FNO₃

  • Monoisotopic Mass: 253.1114 g/mol

  • Molecular Weight: 253.27 g/mol

In positive-ion ESI-MS , the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 254.1187. In negative-ion ESI-MS , the deprotonated molecule [M-H]⁻ at m/z 252.1042 would be observed.

A plausible fragmentation pathway for the protonated molecule is outlined below. Aromatic carboxylic acids commonly lose water and/or the entire carboxyl group.[6][7][8]

M_H [M+H]⁺ m/z = 254.12 M_H_H2O [M+H - H₂O]⁺ m/z = 236.11 M_H->M_H_H2O - H₂O M_H_COOH [M+H - COOH]⁺ m/z = 209.12 M_H->M_H_COOH - HCOOH M_H_C6H10 [M+H - C₆H₁₀]⁺ m/z = 172.05 M_H_COOH->M_H_C6H10 - C₆H₁₀ (cyclohexene)

Sources

A Technical Guide to the Solubility Profile of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The characterization of a drug candidate's solubility is a cornerstone of pharmaceutical development, profoundly influencing its journey from laboratory synthesis to clinical efficacy.[1][2] This technical guide provides an in-depth analysis of the solubility profile of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid, a compound of interest in medicinal chemistry. We explore the molecule's structural attributes and their predicted influence on solubility. A detailed, field-proven protocol for equilibrium solubility determination via the shake-flask method is presented, followed by a discussion of the expected solubility trends across a panel of pharmaceutically relevant organic solvents. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to guide solvent selection for synthesis, purification, crystallization, and pre-formulation activities.

Introduction: The Critical Role of Solubility in Drug Development

In the pharmaceutical sciences, solubility is not merely a physical property; it is a critical determinant of a drug's ultimate success.[3] The ability of an active pharmaceutical ingredient (API) to dissolve in a solvent dictates its bioavailability, manufacturability, and the feasibility of its formulation into a safe and effective dosage form.[1][4] Poor solubility can lead to a host of development challenges, including low absorption, insufficient exposure in preclinical models, and difficulties in creating stable formulations.[2][5] Therefore, a comprehensive understanding of an API's solubility in various media is essential from the earliest stages of drug discovery.[5]

This guide focuses on this compound. While specific data for this exact molecule is not publicly available, we can infer its behavior by analyzing its constituent functional groups and by referencing data from structurally similar compounds, such as 2-amino-5-fluorobenzoic acid and other aromatic carboxylic acids.[6][7] This document serves as a predictive and methodological framework for establishing its complete solubility profile.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a molecule is governed by its structure, including its polarity, capacity for hydrogen bonding, and molecular size.[2] The structure of this compound presents several key features that will dictate its interactions with various solvents.

  • Carboxylic Acid (-COOH): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O).[8] This group generally confers solubility in polar solvents, particularly those that are hydrogen bond acceptors (like alcohols, DMSO) or can accept a proton (bases).[6]

  • Amino Group (-NH2): A primary aromatic amine is a polar, weakly basic group that can act as a hydrogen bond donor. Its presence, ortho to the carboxylic acid, introduces the possibility of intramolecular hydrogen bonding, which can slightly reduce its interaction with solvent molecules and thus impact solubility.

  • Cyclohexyl Ether (-O-C6H11): This is a large, nonpolar, and lipophilic group. It will significantly increase the molecule's hydrophobic character, decreasing its solubility in polar, aqueous environments and increasing its affinity for nonpolar organic solvents.[9]

  • Fluorine (-F): As the most electronegative element, the fluorine atom is a weak hydrogen bond acceptor and increases the polarity of the C-F bond. However, its overall effect on solubility is complex and often context-dependent.

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic structure that contributes to solubility in less polar, aromatic solvents through van der Waals interactions.[6]

Overall Prediction: Based on this structural analysis, this compound is predicted to be an amphiphilic molecule with limited water solubility due to the large hydrophobic cyclohexyl group.[8][9] It is expected to exhibit favorable solubility in polar aprotic solvents (e.g., DMSO, DMF) that can disrupt intermolecular hydrogen bonds in the solid state and engage in strong dipole-dipole interactions. Good solubility is also anticipated in polar protic solvents like alcohols (e.g., methanol, ethanol), which can engage in hydrogen bonding. Solubility is expected to be moderate in solvents of intermediate polarity (e.g., acetone, ethyl acetate) and poor in nonpolar hydrocarbon solvents (e.g., heptane, toluene).[6]

Rationale for Solvent Selection in Pharmaceutical Processing

The choice of solvent is a critical decision in pharmaceutical manufacturing, impacting not only solubility but also reaction efficiency, crystal form, purity, safety, and environmental footprint.[10][11] Solvents are typically categorized based on their polarity and their ability to donate or accept protons. For a comprehensive solubility profile, a diverse panel of solvents should be selected, representing different classes relevant to common pharmaceutical operations like synthesis, extraction, and crystallization.[12]

Solvent Classes for Profiling:

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) These solvents can act as both hydrogen bond donors and acceptors. They are effective at solvating polar molecules, particularly those with -OH or -NH groups.

  • Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Ethyl Acetate) These solvents have high dipole moments but lack acidic protons. They are excellent hydrogen bond acceptors and are particularly effective at dissolving polar compounds that can act as H-bond donors.[13]

  • Nonpolar Aprotic Solvents: (e.g., Toluene, Heptane, Cyclohexane) These solvents have low dielectric constants and are incapable of significant hydrogen bonding. They primarily dissolve nonpolar, lipophilic compounds based on the "like dissolves like" principle.[6][14]

The selection should also consider regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which classify solvents based on their toxicity and place limits on their residual levels in the final drug product.[10][15]

Experimental Methodology: Equilibrium Solubility Determination

To ensure scientific rigor and trustworthiness, the determination of solubility must follow a validated, reproducible protocol. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility, as recommended by organizations like the OECD.[16][17][18]

Protocol: The Isothermal Shake-Flask Method

This protocol details the steps to measure the saturation solubility of the target compound at a specific temperature.

Objective: To determine the maximum concentration of this compound that dissolves in a given solvent when the system has reached equilibrium.

Materials & Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker/incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[19][20]

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[21][22]

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected solvent into its respective vial containing the compound.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a defined temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) sufficient to reach equilibrium.[22] Preliminary experiments can be run to confirm the time to equilibrium.[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at the experimental temperature.[23]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to prevent undissolved solid from inflating the measured concentration.[18]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.[24][25] Determine the concentration of the compound by comparing the peak area to a standard calibration curve prepared with known concentrations of the reference standard.[19]

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

The entire workflow is visualized in the diagram below.

G cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sample Processing cluster_analysis 3. Analysis & Calculation A Add excess API to vial B Add known volume of solvent A->B C Seal and place in shaker (e.g., 25°C, 48h) B->C D Centrifuge to pellet undissolved solid C->D Equilibrium Reached E Withdraw supernatant D->E F Filter through 0.45µm syringe filter E->F G Accurately dilute sample F->G H Inject sample into HPLC-UV G->H Prepared Sample I Quantify against calibration curve H->I J Calculate final solubility (mg/mL) I->J Result Final Solubility Data J->Result

Fig 1. Workflow for Shake-Flask Solubility Determination.

Expected Results and Discussion

While experimental data must be generated, a hypothetical but chemically reasoned solubility profile for this compound is presented in Table 1.

Table 1: Predicted Equilibrium Solubility at 25 °C

Solvent ClassSolventPolarity IndexPredicted Solubility (mg/mL)Rationale for Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 100Strong H-bond acceptor, effectively solvates both -COOH and -NH2 groups.
N,N-Dimethylformamide (DMF)6.4> 100Similar to DMSO, a powerful polar solvent capable of strong dipole interactions.
Polar Protic Methanol5.150 - 100Can H-bond with all polar groups; smaller alkyl chain allows better interaction.
Ethanol4.320 - 50Good H-bonding capability, but larger alkyl group slightly reduces polarity.
Isopropanol (IPA)3.910 - 20Increased nonpolar character compared to ethanol further reduces solubility.
Intermediate Polarity Acetone5.115 - 30Good H-bond acceptor but lacks donor capability; balances polar/nonpolar features.
Ethyl Acetate4.45 - 15Moderate polarity and H-bond acceptance; less effective than ketones or alcohols.
Nonpolar Toluene2.4< 1Aromatic ring allows some interaction, but overall polarity mismatch is too great.
Heptane0.1< 0.1Highly nonpolar; unable to overcome the crystal lattice energy of the polar API.

Discussion of Trends: The highest solubility is predicted in highly polar aprotic solvents like DMSO and DMF. These solvents are exceptionally effective at solvating both the hydrogen bond donating groups (-COOH, -NH2) and the polar C=O group, while also accommodating the nonpolar regions of the molecule.

Among polar protic solvents, a clear trend is expected: solubility will decrease as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Isopropanol). This is because the increasing nonpolar character of the solvent becomes less compatible with the polar functional groups of the solute.[9]

Solvents of intermediate polarity, like acetone and ethyl acetate, are predicted to offer moderate solubility. They provide a balance, being able to interact with the polar functionalities without being completely incompatible with the large lipophilic cyclohexyl group.

Finally, solubility in nonpolar solvents like toluene and heptane is expected to be negligible. The energy required to break the strong intermolecular hydrogen bonds and dipole-dipole interactions holding the API molecules in their crystal lattice is far greater than the weak van der Waals forces that would be formed with these nonpolar solvents.[6]

G cluster_solute This compound cluster_interactions Key Molecular Features & Interactions Solute lipophilic Lipophilic Regions (Cyclohexyl, Aryl) Solute->lipophilic van der Waals Interactions h_donor H-Bond Donors (-COOH, -NH2) Solute->h_donor Donates to Solvent h_acceptor H-Bond Acceptors (C=O, -O-, -F, -NH2) Solute->h_acceptor Accepts from Protic Solvent

Fig 2. Key Solute Features Governing Solvent Interactions.

Conclusion and Practical Implications

This guide outlines a systematic approach to characterizing the solubility of this compound. The analysis of its molecular structure predicts a profile of high solubility in polar aprotic and protic solvents, with diminishing solubility as solvent polarity decreases. The provided shake-flask protocol offers a robust and reliable method for obtaining the precise quantitative data needed to confirm these predictions.

For drug development professionals, this information is directly applicable:

  • Process Chemistry: Solvents like methanol or ethyl acetate may be suitable for reaction and primary crystallization, while a nonpolar solvent like heptane could be an effective anti-solvent for inducing precipitation.

  • Formulation Science: For liquid formulations, polar solvents like ethanol or co-solvent systems may be explored. The low predicted solubility in nonpolar solvents suggests challenges for lipid-based formulations unless specific solubilizing excipients are used.

  • Purification: The differential solubility across various solvents can be exploited to design effective chromatographic or crystallization-based purification strategies.

Ultimately, a thorough solubility profile is an indispensable dataset that empowers scientists to make informed, rational decisions throughout the pharmaceutical development pipeline, mitigating risks and accelerating the path to a viable drug product.

References

  • Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 7(8), 597-599. Link

  • Purosolv. (n.d.). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • De Angelis, F., et al. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 27(19), 6598. Link

  • Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Molecules, 25(9), 2097. Link

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Link

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Link

  • Kumar, V., et al. (2021). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences, 10(4), 3326-3332. Link

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • West Pharma. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

  • University of Babylon. (n.d.). Carboxylic Acids. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Bergström, C. A., et al. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 74(18), 4850-4857. Link

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • ResearchGate. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Retrieved from [Link]

  • PharmaGuru. (n.d.). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). High Performance Liquid Chromatography. Retrieved from [Link]

  • Regulations.gov. (2014). Water Solubility (Flask Method) acc. to OECD 105 and Council Regulation (EC) No. 440/2008, Method A.6. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-butan-2-yloxy-4-fluorobenzoic acid. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • ResearchGate. (2014). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines. Retrieved from [Link]

  • Filab. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • SciELO. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

Sources

A Technical Guide to the Potential Biological Activity of Novel Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

The Strategic Imperative of Fluorine in Benzoic Acid Scaffolds

The deliberate incorporation of fluorine into molecular frameworks is a pivotal strategy in contemporary drug discovery. The singular physicochemical properties of the fluorine atom—its high electronegativity, diminutive size, and the robustness of the carbon-fluorine bond—can profoundly augment the therapeutic profile of a drug candidate.[1] These enhancements manifest as improved metabolic stability, modulated lipophilicity, greater binding affinity to biological targets, and superior bioavailability.[1] When this powerful halogen is integrated into the benzoic acid scaffold, a well-established "privileged structure" in medicinal chemistry, the resultant fluorinated benzoic acid derivatives emerge as a highly promising class of compounds with a broad spectrum of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

This technical guide offers an in-depth exploration of the multifaceted biological activities of novel fluorinated benzoic acids. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential, the mechanistic underpinnings of their actions, and robust, field-proven methodologies for their evaluation.

Unveiling the Anticancer Potential

The benzoic acid framework is a constituent of numerous established anticancer agents, and the addition of fluorine can further amplify their effectiveness. Fluorinated benzoic acid derivatives have demonstrated the ability to trigger cell death in a variety of cancer cell lines, including breast, cervical, and squamous cancer cells, often through mechanisms such as cell cycle arrest and apoptosis.

Structure-Activity Relationship Insights

The positioning of the fluorine atom on the benzoic acid ring significantly influences the molecule's acidity and, consequently, its interaction with target proteins.[2] For instance, 2-fluorobenzoic acid exhibits the strongest acidity due to the "ortho effect," where the fluorine's proximity to the carboxylic acid group creates a potent inductive electron-withdrawing effect, stabilizing the carboxylate anion.[2] This heightened acidity can facilitate stronger binding to target enzymes.[2] While the para-isomer often contributes to better metabolic stability, the optimal fluorine placement is contingent on the specific biological target.[2]

Furthermore, structure-activity relationship (SAR) studies on related compounds, such as 2-morpholinobenzoic acid derivatives, have shown that halogen substitutions on associated phenyl rings can influence both enzyme inhibition and antiproliferative potency.[3] This suggests that the strategic placement of fluorine on the core benzoic acid ring is a promising avenue for enhancing anticancer activity.[3]

Experimental Workflow for Assessing Anticancer Activity

A rigorous and reliable assessment of in vitro anticancer activity is paramount. The following workflow provides a robust framework for these evaluations.[4][5]

Diagram 1: Workflow for In Vitro Anticancer Activity Assessment

anticancer_workflow start Start: Novel Fluorinated Benzoic Acid Derivatives cell_culture Cell Culture: Cancer Cell Lines (e.g., MCF-7, HeLa) & Non-Malignant Control Cells start->cell_culture treatment Treatment: Expose cells to a range of concentrations of test compounds and standard anticancer drugs. cell_culture->treatment viability_assay Cell Viability Assay: (e.g., MTT, SRB) treatment->viability_assay data_analysis Data Analysis: Calculate IC50 values viability_assay->data_analysis selectivity_index Calculate Selectivity Index (SI): SI = IC50 (Non-Malignant) / IC50 (Cancer) data_analysis->selectivity_index comparison Comparison: Compare SI of test compounds with standard drugs selectivity_index->comparison end Conclusion: Identify promising candidates for further development comparison->end fab_pathway acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc malonyl_coa Malonyl-CoA acc->malonyl_coa fabD Malonyl-CoA: ACP Transacylase (FabD) malonyl_coa->fabD malonyl_acp Malonyl-ACP fabD->malonyl_acp fabH β-ketoacyl-ACP Synthase III (FabH) malonyl_acp->fabH elongation Elongation Cycle (FabG, FabZ, FabI) fabH->elongation fatty_acids Fatty Acids elongation->fatty_acids compound Fluorinated Benzoic Acid Derivative fabI fabI compound->fabI Inhibition

A bioactive compound inhibiting a key enzyme in the bacterial FAB pathway.

Experimental Workflow for Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the antimicrobial efficacy of novel compounds. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC). [6][7] Diagram 3: Workflow for Broth Microdilution Assay

mic_workflow start Start: Novel Fluorinated Benzoic Acid Derivatives serial_dilution Serial Dilution: Prepare two-fold dilutions of the test compounds in broth medium in a 96-well plate. start->serial_dilution inoculation Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). serial_dilution->inoculation incubation Incubation: Incubate the plate at 37°C for 16-24 hours. inoculation->incubation observation Visual Observation: Examine the wells for visible bacterial growth (turbidity). incubation->observation mic_determination MIC Determination: The lowest concentration with no visible growth is the MIC. observation->mic_determination end Result: Minimum Inhibitory Concentration (MIC) value mic_determination->end

A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol adheres to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing. [8][9] Objective: To determine the MIC of novel fluorinated benzoic acid derivatives against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microplates.

  • Test compounds and a standard antibiotic (e.g., Norfloxacin). [10]* Bacterial inoculum standardized to 0.5 McFarland turbidity.

Procedure:

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compounds and the standard antibiotic in MHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth and bacteria only) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the naked eye. [7][11] Self-Validation: The inclusion of a standard antibiotic and quality control strains with known MIC values is essential for validating the accuracy and reproducibility of the assay.

Modulating the Inflammatory Response

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. [12]Fluorinated benzoic acids, particularly derivatives of 2-fluorobenzoic acid, are being investigated as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. [2]

Key Signaling Pathways in Inflammation

Fluorinated benzoic acid derivatives can exert their anti-inflammatory effects by modulating key signaling pathways, such as the cyclooxygenase (COX) pathway and the NF-κB pathway. [2] Diagram 4: Simplified Anti-Inflammatory Signaling Pathways

anti_inflammatory_pathways inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) membrane_phospholipids Membrane Phospholipids inflammatory_stimuli->membrane_phospholipids nfkb_pathway NF-κB Signaling Pathway inflammatory_stimuli->nfkb_pathway pla2 Phospholipase A2 membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins (Pro-inflammatory) cox_enzymes->prostaglandins proinflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb_pathway->proinflammatory_cytokines compound Fluorinated Benzoic Acid Derivative compound->cox_enzymes Inhibition compound->nfkb_pathway Modulation

Modulation of key inflammatory pathways by a fluorinated benzoic acid derivative.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

A common and effective in vitro model for screening anti-inflammatory compounds involves the use of lipopolysaccharide (LPS)-stimulated human monocytic cells (THP-1) or peripheral blood mononuclear cells (PBMCs). [13][14]

Detailed Protocol: Inhibition of TNF-α Release in LPS-Stimulated THP-1 Cells

This assay provides a reliable method for evaluating the potential of novel compounds to inhibit the production of the pro-inflammatory cytokine TNF-α. [13] Objective: To assess the in vitro anti-inflammatory activity of fluorinated benzoic acid derivatives by measuring their ability to inhibit TNF-α secretion from LPS-stimulated THP-1 cells.

Materials:

  • THP-1 human monocytic cell line.

  • RPMI-1640 medium with 10% FBS.

  • Lipopolysaccharide (LPS).

  • Test compounds and a standard anti-inflammatory drug (e.g., Dexamethasone).

  • Human TNF-α ELISA kit.

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA), if required by the specific experimental design.

  • Compound Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds and the standard drug for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 µg/L) to induce an inflammatory response. [13]Include an unstimulated control.

  • Incubation: Incubate the plates for 4-24 hours. The optimal incubation time may vary depending on the cytokine being measured. [13]5. Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value.

Self-Validation: The use of a standard anti-inflammatory drug and unstimulated controls ensures the validity of the results. Assessing cell viability in parallel (e.g., using an MTT assay) is crucial to confirm that the observed reduction in cytokine production is due to an anti-inflammatory effect and not general cytotoxicity.

Concluding Remarks and Future Directions

Fluorinated benzoic acids represent a versatile and highly promising class of compounds in the landscape of modern drug discovery. [1][15]Their unique structural and electronic properties, conferred by the strategic incorporation of fluorine, provide a powerful tool for modulating a wide range of biological activities. [1]The experimental workflows and detailed protocols outlined in this guide provide a robust framework for the systematic evaluation of their anticancer, antimicrobial, and anti-inflammatory potential.

Future research should continue to explore the vast chemical space of fluorinated benzoic acid derivatives through innovative synthetic strategies. [16]A deeper understanding of their mechanisms of action and structure-activity relationships will be instrumental in the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • De, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Available at: [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • García-Rubio, S., et al. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. Available at: [Link]

  • García-Rubio, S., et al. (2022). Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. Available at: [Link]

  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • Pillai, S., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Unknown Author. (2015). Screening models for inflammatory drugs. Slideshare. Available at: [Link]

  • El-Damasy, A. K., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. Available at: [Link]

  • El-Damasy, A. K., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Available at: [Link]

  • García-Rubio, S., et al. (2016). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

  • Wiegand, I., et al. (2008). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]

  • Yarlagadda, V., et al. (2016). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. MDPI. Available at: [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]

  • McCauley, J., et al. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. Available at: [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. Available at: [Link]

  • Balouiri, M., et al. (2016). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. T-Science. Available at: [Link]

  • Kasparavičienė, G., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]

  • Ntie-Kang, F., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vivo. Herbal Medicine: Open Access. Available at: [Link]

  • Wang, G., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. Available at: [Link]

  • Subramanian, M., et al. (2015). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). National Institutes of Health. Available at: [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). CLSI. CLSI. Available at: [Link]

  • Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. Available at: [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. Available at: [Link]

  • Bibi, A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]

  • Kasparavičienė, G., et al. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. ResearchGate. Available at: [Link]

  • Ayoub, A. J., et al. (2023). [PDF] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Semantic Scholar. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Ayoub, A. J., et al. (2025). (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • Ntie-Kang, F., et al. (2025). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health. Available at: [Link]

  • Chen, J., et al. (2018). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. PubMed. Available at: [Link]

  • Farooq, U., et al. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. National Institutes of Health. Available at: [Link]

  • Noman, D. K., et al. (2026). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. Available at: [Link]

  • Sharma, R., et al. (2011). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Thieme Connect. Available at: [Link]

  • Sahoo, J., et al. (2023). 4-Fluoro-2-(phenylamino)benzoic acid. National Institutes of Health. Available at: [Link]

Sources

The Emergence of Cyclohexyloxy-Substituted Aminobenzoic Acid Derivatives: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminobenzoic acid scaffold is a cornerstone in medicinal chemistry, recognized for its versatility and presence in a multitude of biologically active compounds.[1] Strategic substitution on this core structure has been a fruitful avenue for the development of novel therapeutics with a wide range of applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This in-depth technical guide focuses on a specific and increasingly significant class of these compounds: cyclohexyloxy-substituted aminobenzoic acid derivatives. The incorporation of a cyclohexyloxy moiety introduces unique physicochemical properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of the parent molecule. This guide will delve into the rationale behind this substitution, detailed synthetic methodologies, structure-activity relationships (SAR), and the exploration of their therapeutic potential, with a particular focus on their emerging role as kinase inhibitors in oncology.

Introduction: The Rationale for Cyclohexyloxy Substitution

The design and synthesis of novel therapeutic agents often hinge on the strategic modification of known pharmacophores to enhance potency, selectivity, and drug-like properties. The aminobenzoic acid framework provides a robust platform for such modifications, with its amino and carboxylic acid functional groups amenable to a variety of chemical transformations.[1] The introduction of a cyclohexyloxy group is a deliberate design element aimed at leveraging several key advantages:

  • Modulation of Lipophilicity: The bulky and non-polar nature of the cyclohexyl ring significantly increases the lipophilicity of the molecule. This can enhance membrane permeability and improve oral bioavailability.

  • Metabolic Stability: The ether linkage of the cyclohexyloxy group is generally more resistant to metabolic degradation compared to more labile functional groups, potentially leading to a longer half-life in vivo.

  • Conformational Restriction and Target Engagement: The rigid structure of the cyclohexyl ring can restrict the conformational freedom of the molecule, locking it into a bioactive conformation that may lead to higher affinity and selectivity for its biological target.[3]

  • Exploring Chemical Space: The cyclohexyloxy group provides a vector for exploring new regions of chemical space within a target's binding pocket, potentially leading to the discovery of novel interactions and improved pharmacological profiles.

This guide will explore the practical application of these principles in the discovery and development of cyclohexyloxy-substituted aminobenzoic acid derivatives.

Synthetic Strategies and Methodologies

The synthesis of cyclohexyloxy-substituted aminobenzoic acid derivatives typically involves a multi-step process. A key intermediate is often a suitably substituted aminobenzoic acid or a precursor nitrobenzoic acid. The introduction of the cyclohexyloxy group is a critical step, which can be achieved through various synthetic routes.

General Synthetic Workflow

A common synthetic pathway begins with the etherification of a hydroxy-substituted nitrobenzoic acid followed by reduction of the nitro group to an amine. The resulting cyclohexyloxy-substituted aminobenzoic acid can then be further derivatized at the amino or carboxylic acid functional groups.

G A Starting Material (e.g., 4-Nitro-3-hydroxybenzoic acid) B Williamson Ether Synthesis (Cyclohexyl bromide, Base) A->B Step 1 C Intermediate (4-Nitro-3-(cyclohexyloxy)benzoic acid) B->C D Nitro Group Reduction (e.g., H2, Pd/C) C->D Step 2 E Key Intermediate (4-Amino-3-(cyclohexyloxy)benzoic acid) D->E F Amide Coupling (Amine, Coupling agents) E->F Step 3a G Esterification (Alcohol, Acid catalyst) E->G Step 3b H Final Derivatives (Amides, Esters) F->H G->H

Caption: General synthetic workflow for cyclohexyloxy-substituted aminobenzoic acid derivatives.

Detailed Experimental Protocol: Synthesis of 4-Amino-3-(cyclohexyloxy)benzoic acid

This protocol details a representative synthesis of a key intermediate, 4-amino-3-(cyclohexyloxy)benzoic acid, starting from 4-nitro-3-hydroxybenzoic acid.

Materials:

  • 4-Nitro-3-hydroxybenzoic acid

  • Cyclohexyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of 4-Nitro-3-(cyclohexyloxy)benzoic acid

  • To a solution of 4-nitro-3-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and cyclohexyl bromide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with 1N HCl to pH 2-3, which will cause the product to precipitate.

  • Filter the precipitate, wash with water, and dry under vacuum to yield 4-nitro-3-(cyclohexyloxy)benzoic acid.

Step 2: Synthesis of 4-Amino-3-(cyclohexyloxy)benzoic acid

  • Dissolve the 4-nitro-3-(cyclohexyloxy)benzoic acid (1.0 eq) from Step 1 in methanol.

  • Add 10% Pd/C catalyst (10% w/w) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 4-amino-3-(cyclohexyloxy)benzoic acid.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Cyclohexyloxy-substituted aminobenzoic acid derivatives have shown promise in various therapeutic areas, with a notable focus on oncology as kinase inhibitors.

As Aurora Kinase Inhibitors

The Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[4] Their overexpression is implicated in the pathogenesis of numerous cancers, making them attractive targets for cancer therapy.[5] Several small molecule inhibitors of Aurora kinases have been developed, and the aminobenzoic acid scaffold has been explored in this context.[6] The introduction of a cyclohexyloxy group can enhance the potency and selectivity of these inhibitors.

Structure-Activity Relationship Insights:

The SAR for these derivatives often revolves around the nature and position of substituents on the aminobenzoic acid core and the derivatization of the amino and carboxyl groups.

  • Position of the Cyclohexyloxy Group: The placement of the cyclohexyloxy group on the aminobenzoic acid ring is crucial for optimal interaction with the target kinase.

  • Derivatization of the Amino Group: Conversion of the amino group to amides or ureas can introduce additional hydrogen bonding interactions with the kinase active site, often leading to increased potency.

  • Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid can modulate the solubility and pharmacokinetic properties of the compounds.

SAR cluster_0 Core Scaffold cluster_1 Key Substituent cluster_2 Modifications cluster_3 Biological Activity Aminobenzoic Acid Aminobenzoic Acid Cyclohexyloxy Group Cyclohexyloxy Group Aminobenzoic Acid->Cyclohexyloxy Group Substitution Enhanced Potency Enhanced Potency Cyclohexyloxy Group->Enhanced Potency Favorable PK Profile Favorable PK Profile Cyclohexyloxy Group->Favorable PK Profile Amide/Urea Formation\n(at Amino Group) Amide/Urea Formation (at Amino Group) Amide/Urea Formation\n(at Amino Group)->Enhanced Potency Ester/Amide Formation\n(at Carboxyl Group) Ester/Amide Formation (at Carboxyl Group) Ester/Amide Formation\n(at Carboxyl Group)->Favorable PK Profile Improved Selectivity Improved Selectivity Enhanced Potency->Improved Selectivity

Caption: Key structure-activity relationships for cyclohexyloxy-substituted aminobenzoic acid derivatives.

Quantitative Data on Biological Activity

The following table summarizes hypothetical but representative data for a series of cyclohexyloxy-substituted aminobenzoic acid derivatives evaluated as Aurora kinase inhibitors.

Compound IDR1 (at Amino Group)R2 (at Carboxyl Group)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)
Cpd-1 HOH520850
Cpd-2 AcetylOH150320
Cpd-3 HOMe480790
Cpd-4 AcetylOMe85150
Cpd-5 PhenylureaOH2545
Cpd-6 PhenylureaOMe10 18

This data is illustrative and intended to demonstrate typical SAR trends.

The data illustrates that derivatization of both the amino and carboxylic acid groups can significantly impact potency, with the combination of a phenylurea at the amino group and an ester at the carboxyl group (Cpd-6) showing the highest activity.

Mechanism of Action: Targeting the Mitotic Machinery

As inhibitors of Aurora kinases, these compounds exert their anticancer effects by disrupting the normal process of cell division.

cluster_pathway Mitotic Progression cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome A G2 Phase B Prophase A->B C Metaphase B->C Outcome1 Mitotic Arrest B->Outcome1 Disruption D Anaphase C->D E Cytokinesis D->E Inhibitor Cyclohexyloxy-substituted Aminobenzoic Acid Derivative Target Aurora Kinases Inhibitor->Target Inhibition Outcome2 Apoptosis Outcome1->Outcome2

Caption: Mechanism of action of cyclohexyloxy-substituted aminobenzoic acid derivatives as Aurora kinase inhibitors.

By inhibiting Aurora kinases, these compounds can lead to defects in centrosome separation, spindle assembly, and chromosome alignment, ultimately causing mitotic arrest and inducing apoptosis in rapidly dividing cancer cells.[4]

Future Perspectives

The exploration of cyclohexyloxy-substituted aminobenzoic acid derivatives is a promising and evolving area of drug discovery. Future research will likely focus on:

  • Optimization of Selectivity: Fine-tuning the structure to achieve greater selectivity for specific kinase isoforms to minimize off-target effects.

  • Combination Therapies: Investigating the synergistic effects of these compounds with other anticancer agents.

  • Expansion to Other Therapeutic Areas: Exploring the potential of this scaffold for the treatment of other diseases, such as inflammatory and neurodegenerative disorders.

The continued investigation of this privileged scaffold holds significant potential for the development of the next generation of targeted therapeutics.

References

  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • U.S. Patent. (2008).
  • Feier, F., et al. (2012). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Journal of Medicinal Chemistry, 25(11), 1315-1322. [Link]

  • Ohshima, T., et al. (2011). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 21(23), 7044-7048. [Link]

  • ChemMedChem. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. [Link]

  • Journal of Medicinal Chemistry. (1982). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. [Link]

  • Falchook, G. S., et al. (2016). Aurora Kinase Inhibitors: Current Status and Outlook. Molecular Cancer Therapeutics, 15(4), 543-552. [Link]

  • Katayama, R., et al. (2014). Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. Cancer Science, 105(8), 943-950. [Link]

  • Science.gov. (n.d.). aurora kinase inhibitors: Topics by Science.gov. [Link]

  • Molbase. (2025). 4-(cyclohexyloxy)aniline. [Link]

  • Katayama, R., & Fujita, N. (2014). Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. Cancer science, 105(8), 943–950. [Link]

  • Li, D. D., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 55, 295-303. [Link]

  • National Institutes of Health. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

  • Chen, Y. L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034. [Link]

  • Chen, Y. L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Semantic Scholar. [Link]

  • El-Damasy, D. A., et al. (2020). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]

  • Lee, C. C., et al. (2015). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 172(12), 3049-3063. [Link]

Sources

In Silico Prediction of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary drug discovery landscape, the integration of computational methodologies is paramount for the accelerated and cost-effective identification of promising therapeutic candidates.[1][2] In silico techniques provide a powerful framework for predicting the biological activity and pharmacokinetic profiles of novel chemical entities prior to their physical synthesis and experimental validation.[3][4] This guide presents a comprehensive, in-depth technical workflow for the bioactivity prediction of a novel small molecule, 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid. As a hypothetical case study for a molecule with limited available data, this document serves as a practical blueprint for researchers, scientists, and drug development professionals. We will navigate the essential stages of in silico analysis, from initial molecular modeling and target identification to molecular docking, quantitative structure-activity relationship (QSAR) modeling, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and molecular dynamics simulations. Each step is elucidated with the underlying scientific rationale, validated protocols, and citations to authoritative sources, ensuring a self-validating and reproducible research paradigm.

Introduction: The Imperative of Predictive Computational Chemistry

The journey of a drug from concept to clinic is fraught with high attrition rates, with many candidates failing due to unforeseen toxicity or lack of efficacy.[2] Computational drug discovery has emerged as an indispensable tool to mitigate these risks by providing early-stage insights into a molecule's potential.[1][5] By simulating molecular interactions and predicting biological effects, researchers can prioritize candidates with the highest probability of success, thereby optimizing resources and expediting the development timeline.[6][7]

This guide focuses on a hypothetical molecule, this compound. The workflow detailed herein is designed to be universally applicable to other novel small molecules, providing a robust framework for early-stage drug discovery.

Foundational Steps: Molecule Preparation and Target Identification

The fidelity of any in silico prediction is contingent upon the accuracy of the initial molecular representations. This section outlines the critical first steps of preparing the small molecule (ligand) and identifying its potential biological targets.

Ligand Preparation

The initial phase involves generating a 3D structure of this compound.

Experimental Protocol:

  • 2D Structure Generation: The molecule's structure is first drawn using a chemical sketcher like ChemDraw or MarvinSketch. The IUPAC name dictates a benzoic acid core with an amino group at position 2, a fluorine atom at position 4, and a cyclohexyloxy group at position 5.

  • Conversion to 3D: The 2D structure is then converted into a 3D conformation using software such as Open Babel or the graphical interface of molecular modeling suites like PyMOL or Chimera.

  • Energy Minimization: The initial 3D structure is not necessarily in its most stable, low-energy state. An energy minimization procedure is applied using force fields like MMFF94 or UFF to obtain a more realistic conformation. This step is crucial for subsequent docking studies.

Target Identification and Validation

With a prepared ligand, the next step is to identify potential biological targets. This can be approached through ligand-based or structure-based methods.

  • Ligand-Based Target Prediction (Pharmacophore Modeling): This approach is utilized when the structure of the target is unknown. It involves identifying common chemical features (pharmacophores) in a set of molecules known to be active against a particular target. Web servers like PharmMapper and SwissTargetPrediction can be used to screen our molecule against a database of pharmacophores to predict potential targets.

  • Structure-Based Target Prediction (Reverse Docking): If a library of 3D protein structures is available, reverse docking can be employed. Here, the ligand is docked against a panel of potential targets to identify those with the highest binding affinity.[8]

For this guide, we will proceed with a hypothetical target, for instance, a specific kinase or protease implicated in a disease pathway, to illustrate the subsequent steps. Let's assume our target prediction points towards a member of the Cyclin-Dependent Kinase (CDK) family, a well-established class of cancer drug targets.

Molecular Docking: Elucidating Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interaction.[9][10][11]

Experimental Protocol:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., a CDK) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms, which are often absent in crystal structures.

    • Assign partial charges to the atoms. Tools like AutoDockTools or the Schrödinger Suite can automate this process.

  • Binding Site Definition: The active site of the protein where the ligand is expected to bind must be defined. This is typically done by creating a grid box encompassing the active site residues.

  • Docking Simulation: Using software like AutoDock Vina, GOLD, or Glide, the prepared ligand is docked into the defined binding site of the receptor. The software will explore various conformations and orientations of the ligand, scoring them based on a defined scoring function.[10]

  • Analysis of Results: The output will be a series of docked poses ranked by their binding energy (e.g., kcal/mol). The pose with the lowest binding energy is generally considered the most favorable. This pose should be visually inspected to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

graph TD { A[Ligand Preparation: 3D structure of this compound] --> B{Receptor Preparation: Obtain and clean PDB structure of target protein}; B --> C{Binding Site Definition: Identify the active site}; A --> D[Docking Simulation using AutoDock Vina]; C --> D; D --> E[Analysis of Docking Poses and Binding Energies]; E --> F[Identification of Key Intermolecular Interactions]; }

Caption: Molecular Docking Workflow.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[12][13][14] If a dataset of similar compounds with known activities against our target is available, a QSAR model can be built to predict the activity of our novel molecule.

Experimental Protocol:

  • Data Collection: A dataset of molecules with known biological activity (e.g., IC50 values) against the target of interest is compiled from databases like ChEMBL or PubChem.

  • Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), topological indices, and 3D descriptors. Software like PaDEL-Descriptor or RDKit can be used for this purpose.

  • Model Building: The dataset is divided into a training set and a test set. A statistical model is then built using the training set to correlate the descriptors with the biological activity. Various machine learning algorithms can be used, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forests.[13][15]

  • Model Validation: The predictive power of the QSAR model is assessed using the test set. Statistical metrics such as the squared correlation coefficient (R²) and root mean square error (RMSE) are calculated. A robust model will accurately predict the activity of the compounds in the test set.[13]

  • Prediction for the New Molecule: Once a validated QSAR model is established, the same set of descriptors is calculated for this compound, and its biological activity is predicted using the model.

QSAR Model Parameter Description Typical Value for a Good Model
R² (Coefficient of Determination) Proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.6
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined through cross-validation.> 0.5
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors).As low as possible

ADMET Profiling: Predicting Pharmacokinetics and Safety

A potent molecule is not necessarily a good drug; it must also possess favorable ADMET properties.[16][17] In silico ADMET prediction is a critical step to flag potential liabilities early in the discovery process.[3][18]

Experimental Protocol:

A variety of web-based tools and standalone software can be used for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab. These tools use pre-built models to predict a wide range of properties.

Key Predicted Properties:

  • Absorption:

    • Gastrointestinal (GI) Absorption: Prediction of oral bioavailability.

    • Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

  • Distribution:

    • Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions.

  • Excretion:

    • Renal Clearance: Prediction of how the drug is eliminated from the body.

  • Toxicity:

    • hERG Inhibition: A key indicator of potential cardiotoxicity.

    • Ames Mutagenicity: Prediction of the mutagenic potential of the compound.

    • Hepatotoxicity: Prediction of potential liver damage.

ADMET Property Predicted Value for this compound Interpretation
GI Absorption HighLikely to be well-absorbed orally.
BBB Permeant NoUnlikely to cross the blood-brain barrier.
CYP2D6 Inhibitor YesPotential for drug-drug interactions.
hERG I Inhibitor NoLow risk of cardiotoxicity.
Ames Toxicity NoUnlikely to be mutagenic.
Hepatotoxicity NoLow risk of liver toxicity.

(Note: The values in this table are hypothetical for illustrative purposes.)

Molecular Dynamics Simulations: Understanding Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time.[19][20][21][22]

Experimental Protocol:

  • System Setup: The docked ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Simulation: An MD engine like GROMACS, AMBER, or NAMD is used to simulate the movement of every atom in the system over a period of nanoseconds to microseconds.[23]

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand in the binding pocket. Key metrics include the root-mean-square deviation (RMSD) of the ligand and the protein backbone, and the persistence of key intermolecular interactions.

graph LR { subgraph "Molecular Dynamics Simulation" A[Docked Ligand-Protein Complex] --> B{System Solvation and Ionization}; B --> C[Energy Minimization and Equilibration]; C --> D[Production MD Run]; D --> E[Trajectory Analysis: RMSD, Interaction Stability]; end }

Caption: Molecular Dynamics Simulation Workflow.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for predicting the bioactivity of a novel small molecule, this compound. By systematically applying molecular docking, QSAR modeling, ADMET profiling, and molecular dynamics simulations, a multi-faceted understanding of the molecule's potential as a drug candidate can be achieved. It is crucial to remember that in silico predictions are hypotheses that must be validated through experimental testing. However, the judicious application of these computational methods can significantly enhance the efficiency and success rate of the drug discovery process. Future advancements in artificial intelligence and machine learning are poised to further refine the accuracy and predictive power of these indispensable tools.[1][24][25]

References

  • Banik, S., & Kandimalla, R. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link][16][17]

  • Boccalon, A., et al. (2024). Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. Molecules, 29(1), 1. [Link][19]

  • Chen, Y., et al. (2022). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 27(4), 1359. [Link][6]

  • Ganesan, A., Coote, M. L., & Barakat, K. (2017). Molecular dynamics-driven drug discovery: leaping forward with confidence. Drug discovery today, 22(2), 249-269. [Link]

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert opinion on drug discovery, 15(12), 1473-1487. [Link][17]

  • Hollingsworth, S. A., & Dror, R. O. (2018). Molecular dynamics simulation for all. Neuron, 99(6), 1129-1143. [Link]

  • Sabe, V. T., et al. (2021). Computational Methods in Drug Discovery. Methods in molecular biology (Clifton, N.J.), 2266, 21-39. [Link][7]

  • DrOmics Labs. (2024). Docking Simulations: Predicting Drug-Target Interactions. [Link][9]

  • MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. [Link][22]

  • Ortiz-González, C., et al. (n.d.). QSAR modelling for the prediction of pharmacokinetic and bioactivity properties of peptide-based drugs. Spanish Drug Discovery Network. [Link][26]

  • Patsnap. (2025). What are computational methods in drug discovery?. [Link][5]

  • Walsh Medical Media. (n.d.). Computational Approaches in Drug Discovery and Development. [Link][1]

  • AZoLifeSciences. (2023). What Role Does Molecular Dynamics play in Drug Discovery?. [Link]

  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In In Silico Drug Design (pp. 85-115). Humana, New York, NY. [Link][3]

  • Innovative Computational Methods for Pharmaceutical Problem Solving a Review Part I: The Drug Development Process. (n.d.). Contact in Context. [Link][2]

  • Request PDF. (2025). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link][18]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link][12]

  • Andrade, C. H., et al. (2023). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. International Journal of Molecular Sciences, 24(21), 15886. [Link][13]

  • Kumar, A., & Kumar, M. (2017). An improved approach for predicting drug–target interaction: proteochemometrics to molecular docking. RSC advances, 7(57), 35845-35854. [Link][8]

  • Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link][10]

  • Salmaso, V., & Moro, S. (2013). Predicting biological activities through QSAR analysis and docking-based scoring. In G Protein-Coupled Receptors (pp. 201-220). Humana Press, Totowa, NJ. [Link][14]

  • Morales, D. A., & Richardson, M. B. (2006). Development of QSAR models to predict and interpret the biological activity of artemisinin analogues. Journal of chemical information and modeling, 46(3), 1137-1146. [Link]

  • Kumar, A., et al. (2021). Molecular docking and molecular dynamic simulation approaches for drug development and repurposing of drugs for severe acute respiratory syndrome-Coronavirus-2. Journal of King Saud University-Science, 33(1), 101215. [Link][23]

  • Oprea, T. I., & Ecker, G. F. (2018). Computational/in silico methods in drug target and lead prediction. Perspectives in medicinal chemistry, 10, 1177391X18764042. [Link][24]

  • Mayr, A., et al. (2018). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. CS230 - Stanford University. [Link][25]

  • Al-Hussain, S. A., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 25(1), 585. [Link][11]

  • Al-Ostoot, F. H., et al. (2022). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Journal of Taibah University Medical Sciences, 17(5), 786-800. [Link]

  • Ashraf, F. B., et al. (2023). Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. PloS one, 18(9), e0288053. [Link][15]

Sources

Technical Guide: A Framework for the Preliminary Toxicity Screening of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with toxicity being a primary cause of late-stage attrition.[1] This technical guide outlines a strategic, tiered framework for the preliminary toxicity screening of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid, a representative NCE. By integrating computational modeling with a battery of targeted in vitro assays, this methodology is designed to identify potential toxicological liabilities at the earliest stages of drug discovery. This proactive approach not only conserves resources by enabling early "fail fast" decisions but also aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing the reliance on animal testing.[2][3] The guide provides detailed, field-proven protocols for assessing genotoxicity, cytotoxicity, cardiotoxicity, and metabolic stability, complete with data interpretation frameworks and workflow visualizations to ensure scientific rigor and reproducibility.

The Imperative for Early-Stage Toxicity Profiling

In modern pharmaceutical development, identifying potential adverse effects of new compounds before they enter extensive preclinical and clinical trials is as critical as demonstrating their efficacy.[2] Drug-induced toxicities, particularly hepatotoxicity and cardiotoxicity, are leading reasons for the withdrawal of drugs from the market.[4] A robust preliminary safety assessment allows research teams to prioritize candidates with the most favorable safety profiles, modify chemical structures to mitigate risk, or terminate unpromising projects, thereby optimizing the allocation of time and resources.[1][5]

This guide proposes a multi-tiered screening cascade, beginning with rapid in silico predictions to flag potential hazards, followed by a core panel of in vitro assays to generate empirical biological data.

The Screening Cascade: A Strategic Overview

The proposed workflow is designed as a decision-making funnel. It begins with broad, predictive methods and progresses to more specific, biologically-grounded assays. This ensures that resources are focused on compounds that clear initial safety hurdles.

G A Tier 1: In Silico Assessment (Computational Prediction) B Tier 2: In Vitro Assay Battery (Biological Confirmation) A->B Proceed if no major structural alerts C Genotoxicity (Ames Test) B->C D Cytotoxicity (XTT Assay) B->D E Cardiotoxicity (hERG Assay) B->E F Metabolic Stability (HLM Assay) B->F G Tier 3: Preliminary In Vivo Study (Acute Oral Toxicity - OECD 423) B->G Proceed if in vitro profile is acceptable H Integrated Risk Assessment (Go / No-Go Decision) C->H Synthesize Data D->H Synthesize Data E->H Synthesize Data F->H Synthesize Data G->H

Figure 1: A tiered workflow for preliminary toxicity screening.

Tier 1: In Silico Toxicological Assessment

The initial step leverages computational models to predict the toxic potential of this compound based on its chemical structure. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) models, provide a rapid, cost-effective screen for well-characterized toxicological endpoints without requiring laboratory experiments.[6][7]

Rationale and Approach

In silico tools compare the chemical structure of the NCE against vast databases of compounds with known toxicological properties.[8] By identifying structural fragments (alerts) associated with toxicity, these models can predict a range of potential hazards.[7] This allows for the early identification of compounds that are likely to fail downstream, saving significant resources.[9]

Key Predicted Endpoints
  • Mutagenicity: Prediction of mutagenic potential in a bacterial reverse mutation assay (Ames test).

  • Carcinogenicity: Estimation of carcinogenic potential in rodents.

  • Hepatotoxicity: Likelihood of causing drug-induced liver injury (DILI).

  • hERG Inhibition: Potential to block the hERG potassium channel, a key indicator of cardiotoxicity risk.[10]

Data Presentation: In Silico Prediction Summary

Table 1: Hypothetical In Silico Toxicity Profile for this compound

Toxicological Endpoint Prediction Model Result Confidence Level
Bacterial Mutagenicity (Ames) QSAR Consensus Negative High
Carcinogenicity (Rodent) Structural Alerts Equivocal Low
Hepatotoxicity (DILI) Machine Learning Low Probability Medium

| hERG Inhibition | 3D Pharmacophore | Low Probability (pIC50 < 5) | Medium |

Interpretation: Based on this hypothetical profile, the compound shows no major structural alerts for mutagenicity and has a low predicted risk for hERG inhibition and hepatotoxicity. The equivocal carcinogenicity prediction warrants further investigation with in vitro assays but is not sufficient to halt development at this stage.

Tier 2: In Vitro Screening Battery

Following a favorable in silico assessment, the NCE is subjected to a panel of in vitro assays. These cell-based and biochemical tests provide the first layer of empirical data on the compound's biological activity and are essential for validating or refuting the computational predictions.[2][3][4]

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality: Genotoxicity testing is critical for identifying compounds that can damage DNA, a key event in carcinogenesis.[11][12] The Ames test is a widely used and regulatory-accepted assay to assess the mutagenic potential of a chemical substance.[13][14] It uses specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. A positive result, indicated by the growth of revertant colonies in a histidine-deficient medium, suggests the compound is a mutagen.[14]

G cluster_0 Principle of the Ames Test A Histidine-dependent S. typhimurium (his- strain) D Incubation A->D B Test Compound (Potential Mutagen) B->D C Rat Liver S9 Extract (Metabolic Activation) C->D +/- E Plate on Histidine-deficient Agar D->E F No Mutation: No Growth E->F G Reverse Mutation Occurs: Bacteria regain ability to synthesize Histidine (his+) E->G If compound is mutagenic H Result: Visible Revertant Colonies Form G->H

Figure 2: Principle of the bacterial reverse mutation (Ames) test.

Experimental Protocol: Miniaturized Ames Test (OECD 471 principles)

  • Strain Selection: Use S. typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).[15]

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without a rat liver S9 fraction for metabolic activation.[13]

  • Compound Preparation: Prepare a dilution series of this compound (e.g., 8 concentrations from 0.5 to 5000 µg/mL) in a suitable solvent (e.g., DMSO).

  • Exposure: In a 384-well plate, combine the bacterial culture, the test compound dilution, and either S9 mix or a phosphate buffer. Incubate for 90 minutes at 37°C with shaking.[15]

  • Plating: Following exposure, dilute the cultures into a pH indicator medium lacking histidine and dispense into 48 wells of a new plate.

  • Incubation: Incubate the plates at 37°C for 48 hours. Wells containing reverted, viable bacteria will change color due to a pH drop from metabolic activity.

  • Data Analysis: Count the number of positive (color-changed) wells for each concentration. A dose-dependent increase in revertant colonies, typically a 2-fold or greater increase over the solvent control, is considered a positive result.

Data Presentation: Ames Test Results

Table 2: Hypothetical Ames Test Results (Mean Revertant Colonies/Plate ± SD)

Concentration (µg/mL) TA98 (-S9) TA98 (+S9) TA100 (-S9) TA100 (+S9)
Vehicle Control (DMSO) 25 ± 5 31 ± 6 120 ± 15 135 ± 18
5 28 ± 4 33 ± 7 125 ± 12 140 ± 20
50 24 ± 6 35 ± 5 131 ± 16 138 ± 15
500 29 ± 5 30 ± 8 128 ± 14 142 ± 19
5000 26 ± 7 34 ± 6 135 ± 18 145 ± 21

| Positive Control | 450 ± 40 | 620 ± 55 | 850 ± 70 | 990 ± 85 |

Interpretation: The compound did not induce a significant, dose-dependent increase in revertant colonies in either strain, with or without metabolic activation. It is therefore considered non-mutagenic in this assay.

General Cytotoxicity: XTT Assay

Causality: Cytotoxicity assays are fundamental for determining the concentration at which a compound causes cell death.[2][16] This information is crucial for establishing a therapeutic window and for designing subsequent experiments. The XTT assay is a colorimetric method that measures the metabolic activity of living cells, which serves as an indicator of cell viability.[16] Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan product, the amount of which is proportional to the number of viable cells.[17]

G A Seed Cells in 96-well Plate (e.g., HepG2) B Add Dilutions of Test Compound A->B C Incubate for 24-72 hours B->C D Add XTT Reagent C->D E Incubate for 2-4 hours D->E F Measure Absorbance (450-500 nm) E->F G Calculate % Cell Viability vs. Control F->G H Determine IC50 Value G->H

Figure 3: Standard workflow for an in vitro cytotoxicity (XTT) assay.

Experimental Protocol: XTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., HepG2 liver carcinoma cells) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent with an electron coupling reagent).[16] Add 50 µL of the mixture to each well.

  • Final Incubation: Incubate the plate for an additional 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength of 450 nm (with a reference wavelength of ~650 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity Results

Table 3: Hypothetical Cytotoxicity Data and IC₅₀ Calculation

Concentration (µM) Absorbance (450nm) % Viability
0 (Control) 1.250 100%
1 1.235 98.8%
3 1.190 95.2%
10 1.050 84.0%
30 0.650 52.0%
100 0.180 14.4%
300 0.050 4.0%

| Calculated IC₅₀ | | 32.5 µM |

Interpretation: The compound exhibits cytotoxic effects with an IC₅₀ value of 32.5 µM. This value provides a benchmark for assessing the therapeutic index and helps guide dose selection for future assays, ensuring that concentrations used are not overtly cytotoxic unless intended.

Cardiotoxicity: hERG Inhibition Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[18][19] Therefore, screening compounds for hERG liability is a critical safety assessment mandated by regulatory agencies.[10] Automated patch-clamp electrophysiology is the gold standard for this evaluation.[19]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Instrument: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[18][19]

  • Procedure: Cells are captured on a measurement plate. A whole-cell patch-clamp configuration is established.

  • Baseline Measurement: A specific voltage protocol is applied to elicit and measure the baseline hERG tail current.

  • Compound Application: The test compound is applied at increasing concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.

  • Data Acquisition: The hERG current is measured after a brief incubation period with each concentration.

  • Positive Control: A known hERG inhibitor (e.g., E-4031) is used as a positive control to validate the assay run.[19]

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the baseline. An IC₅₀ value is determined from the concentration-response curve.

Data Presentation: hERG Inhibition Results

Table 4: Hypothetical hERG Channel Inhibition Data

Concentration (µM) Mean % hERG Inhibition
0.1 2.5%
1 8.1%
10 15.3%
30 48.5%
100 85.2%

| Calculated IC₅₀ | 31.2 µM |

Interpretation: The compound inhibits the hERG channel with an IC₅₀ of 31.2 µM. To assess the clinical risk, this value must be compared to the anticipated therapeutic plasma concentration. A common safety margin is >30-fold between the hERG IC₅₀ and the efficacious plasma concentration. Given the cytotoxicity IC₅₀ of 32.5 µM, there is a potential for a narrow therapeutic window if high plasma concentrations are required for efficacy.

Metabolic Stability: Liver Microsomal Assay

Causality: The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, particularly its half-life and oral bioavailability.[20] Assays using liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s (CYPs), provide a measure of Phase I metabolic clearance.[21][22] A compound that is metabolized too quickly may not achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[20]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagents: Use pooled human liver microsomes (HLM), NADPH regenerating system (cofactor), and a phosphate buffer (pH 7.4).[23]

  • Reaction Mixture: Prepare a reaction mixture containing HLM in phosphate buffer.

  • Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the reaction by adding the test compound (e.g., at 1 µM final concentration) and the NADPH regenerating system.

  • Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Cl_int).

Data Presentation: Metabolic Stability Results

Table 5: Hypothetical Metabolic Stability Data in HLM

Time (min) % Parent Compound Remaining
0 100
5 91
15 75
30 55
60 30
Calculated t½ (min) 35.1

| Calculated Cl_int (µL/min/mg protein) | 19.7 |

Interpretation: The compound shows moderate metabolic stability in human liver microsomes, with a half-life of 35.1 minutes. This suggests it is not rapidly cleared by Phase I enzymes, which is often a favorable characteristic for achieving adequate drug exposure in vivo.

Integrated Risk Assessment and Future Directions

The preliminary toxicity screen for this compound reveals a promising profile. The in silico predictions were largely favorable and were confirmed by in vitro data showing the compound to be non-mutagenic in the Ames test and possessing moderate metabolic stability.

The key findings requiring careful consideration are the in vitro IC₅₀ values for cytotoxicity (32.5 µM) and hERG inhibition (31.2 µM). The proximity of these two values suggests a potential link, where cardiotoxic effects may only manifest at concentrations that are also generally cytotoxic. The primary determinant of risk will be the compound's potency. If the desired therapeutic effect occurs at concentrations well below 1 µM, then a sufficient safety margin (>30-fold) exists.

Decision: Based on this profile, the compound is a viable candidate to proceed with further studies.

Next Steps:

  • Efficacy Studies: Determine the in vitro and in vivo potency to formally calculate the therapeutic index.

  • Mechanism of Cytotoxicity: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis).

  • Tier 3 - Acute Oral Toxicity: If the compound progresses, a preliminary in vivo acute toxicity study in rodents (e.g., following the OECD 423 Acute Toxic Class Method) would be warranted.[24][25] This study aims to identify clinical signs of toxicity and determine a toxicity class rather than a precise LD₅₀, further aligning with the 3Rs principles.[24]

References

  • TME Scientific. (n.d.). In Vitro Toxicology Assays. TME Scientific.
  • AAT Bioquest. (2025). Ames Test Protocol.
  • Kar, S., et al. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). Greenstone Biosciences.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. BenchChem.
  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT.
  • Appgreatlakes. (n.d.). The Importance of Screening Against the hERG Assay.
  • OECD. (2002). OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. OECD iLibrary.
  • Naveen K L. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Slideshare.
  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team.
  • OECD. (1987). OECD Test Guideline 401 - Acute Oral Toxicity.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. PozeSCAF.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Vatansever, S., et al. (n.d.). In silico toxicology: computational methods for the prediction of chemical toxicity. PMC.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions.
  • Wikipedia. (n.d.). MTT assay. Wikipedia.
  • Instem. (n.d.). Streamlining Toxicity Predictions with In Silico Profiling. Life Science Software.
  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Protocols.io.
  • ICH. (n.d.). Safety Guidelines. ICH.
  • JSciMed Central. (2018).
  • Creative Bioarray. (n.d.). hERG Safety Assay.
  • News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net.
  • Co-Labb. (2025). Implementing ICH S6(R1)
  • Microbe Notes. (2022).
  • News-Medical.Net. (2020). What is In Silico Toxicology?. News-Medical.Net.
  • OECD. (1998). OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. OECD iLibrary.
  • Labcorp. (n.d.). In vitro toxicology nonclinical studies. Labcorp.
  • Measurlabs. (n.d.). XTT Assay for Medical Device Cytotoxicity Assessment. Measurlabs.
  • Evotec. (n.d.). hERG Safety. Cyprotex ADME-Tox Solutions.
  • Porsolt. (n.d.). Preclinical In Vitro Toxicity Testing. Porsolt.
  • ICCF. (n.d.). Guidance Document #05 – Genotoxicity Testing. ICCF.
  • ICH. (2011). Preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). ICH.
  • National Toxicology Program. (2025). Genetic Toxicology.
  • Evotec. (n.d.). Ames Test. Cyprotex ADME-Tox Solutions.
  • Therapeutic Goods Administration (TGA). (2024). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. TGA.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • European Medicines Agency (EMA). (1997). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. EMA.
  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Hemogenix.
  • ResearchGate. (2025). Early toxicity screening strategies.
  • Parasuraman, S. (2011). Toxicological screening. PMC - PubMed Central.
  • Rusling, J. F., et al. (2010). Modern Approaches to Chemical Toxicity Screening. PMC - NIH.
  • de Souza, C. B., et al. (2014). Early Toxicity Screening and Selection of Lead Compounds for Parasitic Diseases.
  • ATCC. (n.d.). Toxicological Screening.

Sources

"structural analogues of 2-Amino-5-fluorobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analogues of 2-Amino-5-fluorobenzoic Acid

Foreword

As a foundational scaffold in medicinal chemistry and synthetic biology, 2-Amino-5-fluorobenzoic acid presents a compelling case study in molecular design. The strategic placement of its amino, carboxylic acid, and fluorine substituents creates a molecule ripe for derivatization. This guide moves beyond a simple cataloging of related compounds. Instead, it aims to provide a senior scientist's perspective on the rationale behind designing and synthesizing structural analogues. We will explore how subtle modifications to this core moiety can profoundly impact physicochemical properties, biological activity, and therapeutic potential. The methodologies described herein are presented not merely as recipes, but as self-validating systems, emphasizing the causal links between experimental design, execution, and outcome.

Part 1: The Core Moiety: 2-Amino-5-fluorobenzoic Acid

2-Amino-5-fluorobenzoic acid, also known as 5-fluoroanthranilic acid, is more than just a chemical intermediate; it is a validated starting point for a diverse range of functional molecules.[1] The presence of the fluorine atom, a bioisostere of hydrogen, is a critical feature. Its high electronegativity and relatively small size can significantly alter the molecule's pKa, lipophilicity, and metabolic stability compared to its non-fluorinated parent, anthranilic acid.[2][3] This often translates to enhanced biological efficacy and a more favorable pharmacokinetic profile in its derivatives.[2]

Physicochemical Properties

A clear understanding of the core moiety's properties is essential before exploring its analogues. These values dictate its handling, reactivity, and baseline biological interactions.

PropertyValueSource(s)
CAS Number 446-08-2[4][5]
Molecular Formula C₇H₆FNO₂[4][6]
Molecular Weight 155.13 g/mol [4][5]
Appearance White to light yellow crystalline powder[4][7]
Melting Point 181-183 °C[4][7]
Solubility Soluble in DMSO and methanol[4]
pKa (Predicted) 1.86 ± 0.10[4]
Synthesis Methodologies: A Comparative Analysis

Several synthetic routes to 2-Amino-5-fluorobenzoic acid have been reported, each with distinct advantages and drawbacks. The choice of method is often a pragmatic decision based on available starting materials, required scale, and safety considerations.

One common and industrially viable method begins with 4-fluoroaniline.[1][8] This approach is favored for its relatively mild reaction conditions and avoidance of high-pressure equipment.[8] An alternative route involves the reduction of 2-nitro-5-fluorobenzoic acid, which is highly efficient but depends on the availability of the nitrated precursor.[7] A third pathway, starting from 2-methyl-4-fluoronitrobenzene, involves a reduction followed by an oxidation step.[1][4]

The workflow below illustrates the synthesis from 4-fluoroaniline, which proceeds via the formation of 5-fluoro-1H-indole-2,3-dione. This multi-step process is a prime example of how foundational building blocks are transformed into more complex scaffolds.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidative Cleavage A 4-Fluoroaniline + Chloral Hydrate + Hydroxylamine HCl B N-(4-fluorophenyl)-2- (hydroxyimino)acetamide A->B Reflux in Na₂SO₄(aq) C 5-Fluoro-1H-indole-2,3-dione B->C Conc. H₂SO₄ D 2-Amino-5-fluorobenzoic acid C->D H₂O₂ / NaOH

Synthesis workflow from 4-fluoroaniline.
Established Biological Roles and Applications

Beyond its role as a synthetic precursor, 2-Amino-5-fluorobenzoic acid has direct applications in biotechnology. It serves as a toxic antimetabolite in the tryptophan pathway of yeast (Saccharomyces cerevisiae), making it invaluable for the counterselection of the TRP1 genetic marker.[4][7][9][10] In medicinal chemistry, it is a crucial precursor for a wide array of therapeutic agents, including antivirals (for HIV and herpes), anticancer agents, neuroprotective agents, and hypoglycemic reagents.[1][4][8]

Part 2: Structural Analogues: Design and Synthesis

The true value of the 2-Amino-5-fluorobenzoic acid scaffold lies in its adaptability. Strategic modifications at its three key positions—the carboxylic acid, the amine, and the aromatic ring—allow for the systematic tuning of its properties.

G cluster_COOH Carboxylic Acid Modification cluster_NH2 Amino Group Modification cluster_Ring Aromatic Ring Modification Core 2-Amino-5-fluorobenzoic Acid (Core Scaffold) Amides Amides Core->Amides Coupling Esters Esters Core->Esters Esterification Bioisosteres Bioisosteres (e.g., Tetrazoles, Sulfonamides) Core->Bioisosteres Replacement Fenamates N-Arylation (Fenamates) Core->Fenamates Buchwald-Hartwig or Ullmann coupling Subst Positional Isomers (e.g., 2-Amino-3-fluorobenzoic acid) Core->Subst Isomeric Synthesis Add Additional Substituents (e.g., Chloro, Bromo) Core->Add Halogenation, etc.

Strategies for analogue design from the core scaffold.
Modification of the Carboxylic Acid: The Quest for Bioisosteres

The carboxylic acid group is a strong hydrogen bond donor and acceptor, but its acidity (pKa ~4-5) means it is ionized at physiological pH.[11][12][13] This charge can impede cell membrane permeability and lead to rapid renal clearance. A primary goal in analogue design is to replace the carboxylic acid with a bioisostere—a different functional group that retains the necessary biological interactions but possesses improved drug-like properties.[14]

  • Amides and Esters : Simple derivatization to amides or esters neutralizes the charge, increasing lipophilicity. This is a common strategy for creating prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.[11][12][13]

  • Non-Classical Bioisosteres : Groups like tetrazoles and sulfonamides can mimic the acidic proton and hydrogen bonding capacity of a carboxylic acid but with different pKa values and spatial arrangements.[14] For example, replacing a carboxylic acid with a tetrazole ring was a key step in the development of the angiotensin II antagonist Losartan, significantly improving its potency.[14] This strategy can be applied to anthranilic acid derivatives to optimize receptor interactions and improve oral bioavailability.[15][16]

G cluster_0 cluster_1 COOH R-COOH (Carboxylic Acid) - Acidic (pKa ~4-5) - Polar, Charged - H-Bond Donor/Acceptor Tetrazole R-CN₄H (Tetrazole) - Acidic (pKa ~5) - Diffuse Charge COOH->Tetrazole Mimics Acidity Sulfonamide R-SO₂NHR' (Sulfonamide) - Weaker Acid (pKa ~9-10) - H-Bond Donor/Acceptor COOH->Sulfonamide Improves Lipophilicity BoronicAcid R-B(OH)₂ (Boronic Acid) - Neutral (pKa ~9) - Forms Covalent Bonds COOH->BoronicAcid Alters Reactivity

Key bioisosteric replacements for the carboxylic acid group.
Modification of the Amino Group: The Fenamate Class

N-arylation of the amino group of anthranilic acid derivatives leads to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] This modification adds a second aromatic ring, dramatically increasing the molecule's lipophilicity and creating a structure that fits into the hydrophobic channel of cyclooxygenase (COX) enzymes. Mefenamic acid and flufenamic acid are classic examples derived from this strategy.[12] The synthesis of these analogues typically involves a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination, between the anthranilic acid core and an aryl halide.

Modification of the Aromatic Ring

Altering the substitution pattern on the phenyl ring provides another axis for optimization.

  • Positional Isomers : Moving the fluorine to a different position (e.g., 2-amino-3-fluorobenzoic acid) can reorient the key functional groups, potentially leading to novel binding modes with target proteins.[17]

  • Additional Substituents : Introducing other groups, such as chlorine or bromine, can further modulate the electronic properties and lipophilicity of the scaffold.[18][19] For example, 2-amino-5-chlorobenzoic acid is another common building block in medicinal chemistry.[19]

Part 3: Comparative Analysis and Applications

The ultimate test of an analogue design strategy is its impact on biological function. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical changes translate into therapeutic effects.

Case Study: Fenamates as Anti-Inflammatory Agents

The fenamate class is perhaps the most successful family of analogues derived from an anthranilic acid scaffold.

CompoundStructureKey FeatureBiological Activity
2-Amino-5-fluorobenzoic acid H₂N-C₆H₃(F)-COOHCore ScaffoldPrecursor, limited intrinsic activity
Mefenamic Acid (2,3-Me₂Ph)-NH-C₆H₄-COOHN-phenyl (dimethyl)NSAID, COX inhibitor
Flufenamic Acid (3-CF₃Ph)-NH-C₆H₄-COOHN-phenyl (trifluoromethyl)NSAID, COX inhibitor
Meclofenamic Acid (2,6-Cl₂-3-MePh)-NH-C₆H₄-COOHN-phenyl (dichloro, methyl)NSAID, potent COX inhibitor

The addition of the N-phenyl group is essential for anti-inflammatory activity. Further substitution on this second ring, as seen in meclofenamic acid, can fine-tune the potency and selectivity of COX inhibition.

Case Study: Indole Analogues as Anticancer Agents

Recent research has explored hybrid molecules that combine the fenamate scaffold with other pharmacologically active moieties. One study detailed the synthesis of novel indole analogues derived from mefenamic acid.[20] This work integrated the structural features of an NSAID with an indole ring system, aiming to create new antiproliferative agents. A library of these compounds was synthesized and evaluated against oral and breast cancer cell lines, with several compounds showing selective growth inhibition of oral cancer cells.[20] This demonstrates a sophisticated drug design strategy where the 2-aminobenzoic acid core serves as a linker for two distinct pharmacophores.

Part 4: Key Experimental Protocols

A robust and reproducible synthetic protocol is the foundation of all subsequent research. The following methods are presented with sufficient detail to be self-validating, including expected outcomes and characterization data.

Protocol 1: Synthesis of 2-Amino-5-fluorobenzoic Acid via Reduction

This protocol details the synthesis from 2-nitro-5-fluorobenzoic acid, a highly efficient laboratory-scale method.

Rationale: Catalytic hydrogenation is a clean, high-yielding method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and ease of removal by filtration. Ethanol is selected as the solvent for its ability to dissolve the starting material and its inertness under the reaction conditions.

Methodology:

  • Reaction Setup: To a solution of 2-nitro-5-fluorobenzoic acid (10 g, 54 mmol) in ethanol (100 mL), add 10% Pd/C catalyst (0.5 g) in a flask suitable for hydrogenation.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Stir the reaction vigorously at room temperature under a hydrogen atmosphere (a balloon is sufficient for this scale) for 4 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Validation: The resulting product will be a white solid. Expected Yield: ~8.2 g (98%). Expected Melting Point: 142 °C (Note: melting points can vary slightly based on the synthetic route and purity, other sources report 181-183 °C).[7]

Protocol 2: Synthesis of a Mefenamic Acid Analogue (N-phenylanthranilic acid)

This protocol provides a general framework for the Ullmann condensation to create N-aryl analogues.

Rationale: The Ullmann condensation is a classic method for forming C-N bonds. It uses a copper catalyst to couple an aryl amine with an aryl halide. Potassium carbonate is used as a base to neutralize the HBr generated during the reaction. DMF is a suitable high-boiling polar aprotic solvent for this transformation.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine 2-aminobenzoic acid (1 eq.), 2-chlorobenzoic acid (1 eq.), potassium carbonate (2 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.) in Dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approx. 150-160 °C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water and acidify with concentrated HCl to a pH of ~2. This will precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Purification & Validation: Recrystallize the crude solid from an ethanol/water mixture to yield the pure N-phenylanthranilic acid derivative. Characterize by NMR and Mass Spectrometry and measure the melting point to confirm identity and purity.

Conclusion

2-Amino-5-fluorobenzoic acid is a privileged scaffold in modern chemistry. Its utility stems not from its intrinsic activity, but from the vast chemical space that becomes accessible through the strategic modification of its functional groups. By understanding the rationale behind analogue design—whether it is N-arylation to target hydrophobic pockets in enzymes like COX, or bioisosteric replacement of the carboxylic acid to improve pharmacokinetics—researchers can systematically engineer molecules with enhanced therapeutic properties. The principles and protocols outlined in this guide serve as a foundational toolkit for scientists and drug development professionals aiming to leverage this versatile building block for the discovery of novel, effective, and safe medicines.

References

  • How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applic
  • Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Current Organic Chemistry, 27(13), 1132-1142.
  • Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives.
  • Sharma, M., & Prasher, P. (2023).
  • Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o387. [Link]

  • Exploring the Versatility of 2-Amino-5-fluorobenzoic Acid (CAS: 446-08-2). (2025). Medium.
  • Thorarensen, A., et al. (2007). Preparation of novel anthranilic acids as antibacterial agents. Extensive evaluation of alternative amide bioisosteres connecting the A- and the B-rings. Bioorganic & Medicinal Chemistry Letters, 17(10), 2745-2749. [Link]

  • Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Ovid. [Link]

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • 2-Amino-5-fluorobenzoic acid. Chemsrc. [Link]

  • Babu, P. V., et al. (2019). Mefenamic acid based novel indole analogues: Their synthesis and anti-proliferative effects. Arabian Journal of Chemistry, 12(8), 2749-2759. [Link]

  • The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Anthranilic acid. Wikipedia. [Link]

  • Poulie, C. B. M., & Kristensen, J. L. (2013). Heterocycles as Nonclassical Bioisosteres of α-Amino Acids. ChemMedChem, 8(2), 181-189. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. ResearchGate. [Link]

  • 2-Amino-5-fluorobenzoic acid. SLS. [Link]

  • Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. Springer Nature Experiments. [Link]

  • 2-Amino-5-chlorobenzoic acid. PubChem. [Link]

Sources

Methodological & Application

Application Note: A Reliable Synthetic Route for 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, three-step synthetic protocol for the preparation of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid, a potentially valuable intermediate in pharmaceutical research. The synthesis begins with the commercially available 4-fluoro-3-hydroxybenzoic acid. The methodology is designed for high regioselectivity and yield, incorporating established and reliable chemical transformations. Each step is accompanied by in-depth explanations of the underlying chemical principles, safety considerations, and methods for purification and characterization.

Introduction

Substituted aminobenzoic acids are crucial building blocks in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, this compound, incorporates several key pharmacophoric features: a fluorinated aromatic ring, an anthranilic acid moiety, and a bulky cyclohexyloxy group. These features can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide presents a logical and robust synthetic pathway, designed to be accessible to researchers with a solid background in organic synthesis. The route is based on a sequence of regioselective nitration, Williamson ether synthesis, and chemoselective nitro group reduction.

Overall Synthetic Scheme

The synthesis is accomplished in three main stages, starting from 4-fluoro-3-hydroxybenzoic acid. The workflow is designed to ensure high purity of intermediates, which is critical for the success of the subsequent steps.

Synthetic_Workflow Start 4-Fluoro-3-hydroxybenzoic acid Intermediate1 Step 1: Nitration (2-Nitro-4-fluoro-5- hydroxybenzoic acid) Start->Intermediate1 HNO₃, H₂SO₄ Intermediate2 Step 2: Williamson Ether Synthesis (5-(Cyclohexyloxy)-4-fluoro- 2-nitrobenzoic acid) Intermediate1->Intermediate2 Cyclohexyl Bromide, K₂CO₃, DMF FinalProduct Step 3: Nitro Reduction (2-Amino-5-(cyclohexyloxy)-4- fluorobenzoic acid) Intermediate2->FinalProduct H₂, Pd/C, Ethanol

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Nitro-4-fluoro-5-hydroxybenzoic acid (Nitration)

Scientific Rationale

The initial step involves the electrophilic aromatic substitution (nitration) of 4-fluoro-3-hydroxybenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The hydroxyl group (-OH) is a strongly activating, ortho, para-director, while the carboxylic acid (-COOH) and fluorine (-F) are deactivating, meta-directors. The position ortho to the powerful hydroxyl group is the most activated site for electrophilic attack. This directs the incoming nitro group (-NO₂) to the C2 position, leading to the desired 2-nitro-4-fluoro-5-hydroxybenzoic acid isomer.

Protocol

Materials:

  • 4-Fluoro-3-hydroxybenzoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Deionized water

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thermometer

  • Büchner funnel and filter flask

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 4-fluoro-3-hydroxybenzoic acid (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Charge the dropping funnel with fuming nitric acid (1.1 eq).

  • Add the nitric acid dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Allow the ice to melt completely, then stir the slurry for another 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold deionized water until the washings are neutral (pH ~7).

  • Dry the product under vacuum to yield 2-nitro-4-fluoro-5-hydroxybenzoic acid as a yellow solid.

Purification: The crude product is often of sufficient purity for the next step. If necessary, recrystallization from an ethanol/water mixture can be performed.

Part 2: Synthesis of 5-(Cyclohexyloxy)-4-fluoro-2-nitrobenzoic acid (Williamson Ether Synthesis)

Scientific Rationale

This step employs the Williamson ether synthesis to form the cyclohexyloxy ether linkage.[1] The reaction proceeds via an SN2 mechanism. The phenolic hydroxyl group of the nitro-intermediate is first deprotonated by a base (potassium carbonate) to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of cyclohexyl bromide, displacing the bromide ion and forming the ether. A key challenge with secondary halides like cyclohexyl bromide is the competing E2 elimination reaction.[2][3] To favor the desired SN2 substitution, a polar aprotic solvent like Dimethylformamide (DMF) is used, which solvates the potassium cation, leaving a more reactive "naked" phenoxide anion.[4] Moderate reaction temperatures are also employed to minimize elimination.

Williamson_Ether_Synthesis cluster_0 Mechanism Overview Phenoxide Phenoxide Nucleophile TransitionState SN2 Transition State Phenoxide->TransitionState Backside Attack AlkylHalide Cyclohexyl Bromide (Electrophile) AlkylHalide->TransitionState Product Ether Product TransitionState->Product LeavingGroup Bromide Ion TransitionState->LeavingGroup Loss of Leaving Group

Caption: SN2 mechanism of the Williamson ether synthesis.

Protocol

Materials:

  • 2-Nitro-4-fluoro-5-hydroxybenzoic acid (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq)

  • Cyclohexyl bromide (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-nitro-4-fluoro-5-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 30 minutes.

  • Add cyclohexyl bromide (1.5 eq) to the mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl. An oily or solid precipitate should form.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Part 3: Synthesis of this compound (Nitro Reduction)

Scientific Rationale

The final step is the chemoselective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and mild conditions that preserve other functional groups like the ether, fluoro, and carboxylic acid moieties.[5] In this process, the nitro compound, dissolved in a suitable solvent, is exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The palladium surface adsorbs both the hydrogen and the nitro group, facilitating the reduction.

Protocol

Materials:

  • 5-(Cyclohexyloxy)-4-fluoro-2-nitrobenzoic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite or a similar filter aid

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a round-bottom flask with a balloon of hydrogen

  • Magnetic stirrer and stir bar

  • Filtration setup

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-(cyclohexyloxy)-4-fluoro-2-nitrobenzoic acid (1.0 eq) in ethanol or methanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the air, and introduce hydrogen gas (typically to a pressure of 50 psi or by using a hydrogen-filled balloon for atmospheric pressure hydrogenation).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-8 hours. Monitor by TLC for the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.

Purification: The final product, this compound, can be purified by recrystallization.[6][7][8] A suitable solvent system might be an ethanol/water or ethyl acetate/hexane mixture. The purity of the final compound should be assessed by HPLC, ¹H NMR, and mass spectrometry.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
1 4-Fluoro-3-hydroxybenzoic acid2-Nitro-4-fluoro-5-hydroxybenzoic acidHNO₃, H₂SO₄85-95
2 2-Nitro-4-fluoro-5-hydroxybenzoic acid5-(Cyclohexyloxy)-4-fluoro-2-nitrobenzoic acidCyclohexyl bromide, K₂CO₃, DMF60-75
3 5-(Cyclohexyloxy)-4-fluoro-2-nitrobenzoic acidThis compoundH₂, 10% Pd/C90-98

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits available. The addition of nitric acid to sulfuric acid is exothermic and must be done slowly at low temperatures.

  • Quenching the nitration reaction mixture on ice is highly exothermic and should be done slowly and cautiously.

  • DMF is a potential teratogen; avoid inhalation and skin contact.

  • Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents like ethanol. Handle the catalyst under an inert atmosphere and do not allow it to dry on the filter paper.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and free of leaks.

References

  • Sathunuru, R., Rao, U. N., & Biehl, E. (2004). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc, 2004(3), 124-133. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Google Patents. (1956). Process for purifying p-aminobenzoic. US2735865A.
  • Semantic Scholar. (2009). A New Reagent for Selective Reduction of Nitro Group. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • V.Nimc. (2025). Williamson Ether Synthesis Explained. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]

  • Google Patents. (2021).
  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • The University of Manchester. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • PubMed. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. [Link]

  • Google Patents. (2020).
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Semantic Scholar. (2024). Crystallization of Para-aminobenzoic acid Forms from Specific Solvents. [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • University Website. The Recrystallization of Benzoic Acid. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Google Patents. (2015). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. CN104447213A.

Sources

Application Note: A Comprehensive Guide to the Purification of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid is a substituted anthranilic acid derivative, a class of compounds that serves as a crucial structural motif in medicinal chemistry and materials science. The precise arrangement of its functional groups—a carboxylic acid, an aromatic amine, a bulky cyclohexyloxy ether, and a fluorine atom—imparts unique physicochemical properties that are valuable in the synthesis of complex pharmaceutical intermediates.

The biological efficacy and chemical reactivity of such molecules are intrinsically linked to their purity. Impurities, even in trace amounts, can lead to undesirable side reactions, altered pharmacological profiles, and difficulties in downstream processing. This application note provides a detailed, multi-step strategy for the purification of this compound, designed for researchers, chemists, and process development professionals. The methodologies are grounded in fundamental chemical principles, progressing from bulk impurity removal to high-purity polishing, ensuring a final product that meets stringent quality standards.

Foundational Physicochemical Properties

A successful purification strategy is built upon a thorough understanding of the target molecule's properties. The structure of this compound is amphoteric, containing both an acidic carboxylic acid group and a basic amino group.

  • Acidic Center: The carboxylic acid (-COOH) group can be deprotonated by a base to form a water-soluble carboxylate salt.

  • Basic Center: The aromatic amine (-NH₂) group can be protonated by an acid to form a water-soluble ammonium salt.

  • Polarity: The molecule possesses both polar (amine, acid, ether, fluorine) and nonpolar (aromatic ring, cyclohexyl ring) regions, resulting in moderate polarity and influencing its solubility in various organic solvents.

These characteristics are exploited in the purification techniques detailed below.

PropertyPredicted Value / CharacteristicImplication for Purification
Molecular Weight ~267.28 g/mol Standard for organic molecules; suitable for silica gel chromatography.
pKa (Carboxylic Acid) ~4-5Can be deprotonated with a weak base like sodium bicarbonate (NaHCO₃).
pKa (Conjugate Acid of Amine) ~2-3Requires a moderately strong acid like hydrochloric acid (HCl) for full protonation.
Solubility Profile Soluble in polar organic solvents (e.g., Ethanol, Methanol, DMSO, DMF)[1]; Insoluble in nonpolar solvents (e.g., Hexane); Poorly soluble in water at neutral pH.Guides solvent selection for recrystallization and chromatography.

Strategic Purification Workflow

A multi-step approach is recommended to systematically remove different classes of impurities. The general workflow begins with a liquid-liquid extraction to remove non-ionizable impurities, followed by crystallization to enhance purity and crystalline form, and concludes with chromatography for final polishing.

G Crude Crude Reaction Mixture (in Organic Solvent) ABE Acid-Base Extraction Crude->ABE Analysis1 Purity Check (TLC/HPLC) ABE->Analysis1 Recryst Recrystallization Analysis2 Purity Check (TLC/HPLC) Recryst->Analysis2 Chrom Column Chromatography Analysis3 Final Analysis (HPLC, NMR, MS) Chrom->Analysis3 Pure High-Purity Product (>98%) Analysis1->Recryst Analysis2->Chrom Analysis3->Pure

Figure 1: Recommended multi-step purification workflow for this compound.

Detailed Purification Protocols

Method 1: Acid-Base Extraction for Bulk Impurity Removal

Principle: This technique leverages the amphoteric nature of the target compound to separate it from neutral organic impurities. By adjusting the pH of the aqueous phase, the solubility of the target compound is modulated, allowing it to be selectively transferred from an organic solvent to an aqueous solution and back again. This is a highly effective first pass for removing non-ionizable starting materials or byproducts.[2][3][4][5]

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Acid Wash (Removes Basic Impurities) cluster_2 Step 3: Base Wash (Isolates Target Compound) cluster_3 Step 4: Recovery step1 Crude mixture dissolved in Ethyl Acetate (EtOAc) sep1 Add 1M HCl (aq) step1->sep1 layers1 Organic Layer (EtOAc) Target Compound + Neutral/Acidic Impurities Aqueous Layer (HCl) Basic Impurities as Salts sep1->layers1 sep2 Add Sat. NaHCO₃ (aq) layers1:f0->sep2 layers2 Organic Layer (EtOAc) Neutral Impurities Aqueous Layer (NaHCO₃) Target Compound as Sodium Salt sep2->layers2 sep3 Acidify Aqueous Layer with 6M HCl to pH ~4 layers2:f1->sep3 precipitate Precipitate of Purified Target Compound sep3->precipitate

Figure 2: Workflow for purification via acid-base extraction.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc) or diethyl ether (approx. 10-20 mL per gram of crude material), in a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M HCl (aq). Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer (containing protonated basic impurities). Repeat this wash step one more time.

  • Base Extraction: To the remaining organic layer, add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Shake vigorously to convert the target compound into its water-soluble sodium salt.[4] Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction with fresh NaHCO₃ solution twice more, combining the aqueous extracts.

    • Rationale: A weak base like NaHCO₃ is sufficient to deprotonate the carboxylic acid but will not deprotonate most phenolic impurities, offering an additional layer of selectivity compared to a strong base like NaOH.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl (aq) dropwise while stirring until the solution becomes acidic (pH ≈ 4, check with pH paper). A precipitate of the purified this compound should form.[2][6]

  • Isolation: Continue stirring in the ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum.

Method 2: Recrystallization for Purity Enhancement

Principle: Recrystallization is a technique for purifying solid compounds based on differences in solubility. An impure solid is dissolved in a hot solvent, and upon controlled cooling, the pure compound crystallizes out, leaving impurities behind in the solution.[7] The choice of solvent is critical for success.

Solvent Selection Guide: The ideal solvent should dissolve the compound completely when hot but poorly when cold. A mixed solvent system often provides the best results.

Solvent SystemRationale & Suitability
Ethanol / Water The compound is likely soluble in hot ethanol and insoluble in water. Ethanol is the "good" solvent, and water is the "anti-solvent." This is a common and effective system for aminobenzoic acids.[8][9]
Acetone / Water Similar to Ethanol/Water, offering a different polarity profile that may be advantageous for removing specific impurities.[8]
Ethyl Acetate / Hexane A less polar system. The compound should dissolve in hot ethyl acetate, and the addition of hexane as an anti-solvent will induce crystallization upon cooling.
Isopropanol A single-solvent system that may work well. The solvation of the carboxylic acid group is a key factor in crystal growth.[10]

Experimental Protocol:

  • Dissolution: Place the solid from the acid-base extraction into an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Method 3: Chromatographic Polishing for High Purity

Principle: For achieving the highest level of purity (>98%), particularly for removing structurally similar impurities, silica gel column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase.

Parameter Selection:

  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate). Due to the acidic nature of the target compound, adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase is crucial. This keeps the carboxylic acid protonated, preventing streaking and improving peak shape on the silica column.

Experimental Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc). Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the recrystallized product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Alternatively, create a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity (e.g., 90:10 Hexane:EtOAc + 0.5% Acetic Acid) and gradually increasing the polarity (e.g., to 70:30 Hexane:EtOAc) as the elution progresses (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the final, high-purity compound.

Purity Assessment

Post-purification analysis is essential to validate the success of the protocol.

TechniquePurposeTypical Parameters
HPLC Quantitative purity determination.Column: C18 reversed-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Detection: UV at 215, 245, or 348 nm.[1]
Melting Point Indicator of purity. A sharp melting range suggests high purity.Determined using a calibrated melting point apparatus.
¹H and ¹³C NMR Structural confirmation and detection of impurities.The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Mass Spectrometry Confirmation of molecular weight.Electrospray Ionization (ESI) is typically used.

Troubleshooting

ProblemPossible CauseSuggested Solution
Oiling out during recrystallization Solvent polarity change is too rapid; compound's melting point is below the boiling point of the solvent.Use a larger volume of solvent; ensure slower cooling; switch to a lower-boiling point solvent system.
Poor recovery from recrystallization Too much solvent used; compound is too soluble in the cold solvent.Use the minimum amount of hot solvent required for dissolution; ensure thorough cooling in an ice bath.
Streaking/Tailing on silica column Interaction of the acidic/basic groups with silica.Add 0.5-1% acetic acid or formic acid to the mobile phase to suppress ionization of the carboxylic acid group.
Compound won't precipitate from aqueous solution Solution is not sufficiently acidified; compound is somewhat water-soluble.Ensure pH is adjusted to ~4; extract the acidified aqueous solution with an organic solvent (e.g., EtOAc), then dry and evaporate the organic layer.

References

  • Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Retrieved from [Link]

  • Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Harper College. (2010). ACID/BASE SEPARATION OF A MIXTURE. Organic Chemistry Lab Manual. Retrieved from [Link]

  • Müller, K., & Seubert, A. (2012). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Journal of Chromatography A, 1270, 96-103. Retrieved from [Link]

  • Kulkarni, S. A., et al. (2013). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-butan-2-yloxy-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction.1. Chem 118L. Retrieved from [Link]

  • Kubica, P., et al. (2015). Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN112358409A - M-aminobenzoic acid spherical crystal and preparation method thereof.
  • Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. Retrieved from [Link]

  • Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. The University of Manchester Research Explorer. Retrieved from [Link]

  • FAQ. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Ozbek, F. E., & Yildiz, M. (2019). Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). DergiPark. Retrieved from [Link]

  • Scribd. (n.d.). Fluorinated Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • ResearchGate. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Hangzhou Hongqin Pharmtech Co., Ltd. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

Sources

Application Notes and Protocols: Exploring the Potential of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the aminobenzoic acid framework is a cornerstone for the development of a diverse array of therapeutic agents.[1][2] Its inherent structural features allow for versatile chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] The strategic introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] This application note introduces a novel compound, 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid , a promising scaffold for the design of new therapeutics. While this molecule is not extensively documented in current literature, its structural motifs—a fluorinated aminobenzoic acid core and a bulky cyclohexyloxy substituent—suggest significant potential for biological activity.

This guide provides a comprehensive framework for the synthesis, derivatization, and biological evaluation of this compound, empowering researchers to explore its therapeutic possibilities. The protocols herein are based on established methodologies for analogous compounds and are designed to be adaptable for the specific investigation of this novel chemical entity.[5][6]

Physicochemical Properties and Structural Features

The unique combination of functional groups in this compound suggests several key properties that are advantageous for a drug candidate.

PropertyInferred Significance
CAS Number 1333827-63-6[7]
Molecular Formula C13H16FNO3[7]
Molecular Weight 253.27 g/mol [7]
Amino Group Provides a site for hydrogen bonding and can be readily modified to form amides, sulfonamides, or Schiff bases, allowing for the exploration of structure-activity relationships (SAR).[8][9]
Carboxylic Acid A key functional group for interacting with biological targets, it can also be converted to esters or amides to modulate solubility and cell permeability.[3]
Fluorine Atom The electron-withdrawing nature of fluorine can influence the pKa of the amino and carboxylic acid groups, potentially enhancing binding to target proteins. It can also block metabolic oxidation, improving the compound's pharmacokinetic profile.[4]
Cyclohexyloxy Group This bulky, lipophilic group can increase the compound's affinity for hydrophobic pockets in target enzymes or receptors and may enhance membrane permeability.[1]

Synthetic Protocols

The synthesis of this compound can be approached through a multi-step process, leveraging established reactions for the construction of substituted aminobenzoic acids. The following is a proposed synthetic route based on analogous preparations.[10][11]

Protocol 1: Synthesis of this compound

This protocol outlines a potential pathway starting from commercially available 2,5-difluoro-4-nitrobenzoic acid.

Step 1: Nucleophilic Aromatic Substitution with Cyclohexanol

  • To a solution of 2,5-difluoro-4-nitrobenzoic acid (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Add cyclohexanol (1.2 eq) to the mixture.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Acidify the mixture with 1N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 5-(cyclohexyloxy)-2-fluoro-4-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in ethanol or methanol.

  • Add a catalyst, such as 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Step 3: Synthesis of Amide Derivatives

  • Suspend this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide derivative.

Experimental Workflow for Synthesis and Derivatization

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization start 2,5-difluoro-4-nitrobenzoic acid step1 Nucleophilic Aromatic Substitution (Cyclohexanol, K2CO3, DMF) start->step1 intermediate 5-(cyclohexyloxy)-2-fluoro-4-nitrobenzoic acid step1->intermediate step2 Nitro Group Reduction (H2, Pd/C) intermediate->step2 product This compound step2->product product2 Core Scaffold step3 Amide Coupling (Amine, EDC, DMAP) product2->step3 step4 Esterification (Alcohol, Acid Catalyst) product2->step4 derivatives Library of Amide and Ester Derivatives step3->derivatives step4->derivatives

Caption: Synthetic and derivatization workflow.

Protocols for Biological Evaluation

Given the structural similarities to known bioactive molecules, derivatives of this compound warrant investigation in several therapeutic areas, including oncology and infectious diseases.

Protocol 2: In Vitro Enzyme Inhibition Assay

Many aminobenzoic acid derivatives exhibit inhibitory activity against various enzymes, such as kinases and dihydrofolate reductase.[12][13] This protocol provides a general framework for an in vitro enzyme inhibition assay.[14][15][16]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • Positive control inhibitor

  • 96-well microplate

  • Plate reader (e.g., spectrophotometer or fluorometer)

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the target enzyme, and the test compound at various concentrations.

  • Include wells for a negative control (DMSO vehicle) and a positive control inhibitor.

  • Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation: Hypothetical IC50 Values for Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
Derivative 1 (Amide)Kinase A50
Derivative 2 (Ester)Kinase A250
Derivative 3 (Amide)Kinase B120
Positive ControlKinase A10
Protocol 3: Cell-Based Assay for Anticancer Activity

The antiproliferative effects of the synthesized compounds can be evaluated using various cancer cell lines.[17]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT or WST-1 reagent for cell viability assessment

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add the MTT or WST-1 reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Workflow for Cell-Based Anticancer Screening

G start Cancer Cell Seeding (96-well plate) treatment Compound Treatment (Varying Concentrations, 48-72h) start->treatment viability_assay Cell Viability Assay (MTT or WST-1) treatment->viability_assay data_acquisition Absorbance Reading (Microplate Reader) viability_assay->data_acquisition analysis Data Analysis (Calculate GI50) data_acquisition->analysis result Identification of Antiproliferative Hits analysis->result

Caption: Cell-based anticancer screening workflow.

Potential Signaling Pathways to Investigate

Based on the activities of related aminobenzoic acid derivatives, several signaling pathways could be relevant targets for compounds derived from this compound.[18][19][20]

Hypothesized Target Signaling Pathway

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid derivative inhibitor->rtk Inhibition? inhibitor->pi3k Inhibition? inhibitor->mek Inhibition?

Caption: Potential kinase signaling pathway targets.

Conclusion and Future Directions

This compound represents a novel and promising scaffold for medicinal chemistry research. Its unique structural features offer multiple avenues for chemical modification and the potential for potent and selective biological activity. The protocols and conceptual frameworks provided in this application note are intended to serve as a comprehensive guide for researchers to synthesize, derivatize, and evaluate this compound and its analogs. Further investigations into its mechanism of action and in vivo efficacy are warranted to fully elucidate its therapeutic potential.

References

  • Benchchem.
  • Biobide.
  • Scholars Research Library.
  • Benchchem.
  • PubMed. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli).
  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research.
  • PubMed.
  • PMC.
  • PMC.
  • Chitkara University.
  • Promega Corporation.
  • Biology LibreTexts. 6.4: Enzyme Inhibition.
  • Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.
  • Benchchem.
  • Thermo Fisher Scientific.
  • ResearchGate.
  • JoVE. An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles.
  • Chem-Impex. 2-Amino-5-fluorobenzoic acid.
  • Sigma-Aldrich. Cell Signaling Multiplex Assays | MILLIPLEX® Assays.
  • BPS Bioscience.
  • FAQ.
  • Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research.
  • PMC. 2-Amino-5-fluorobenzoic acid.
  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid.
  • BLDpharm. 1333827-63-6|this compound.
  • PubMed. Applications of fluorine-containing amino acids for drug design.
  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • Benchchem. The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry.
  • Benchchem. 4-Amino-2-fluorobenzoic Acid: A Technical Overview of Its Biological Significance.

Sources

Application Note: Synthesis of a Novel Quinoline-Based Fungicide from 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless evolution of pathogen resistance necessitates a continuous search for novel agrochemical scaffolds. Anthranilic acid and its derivatives are established pharmacophores in both pharmaceutical and agrochemical research, serving as crucial precursors for a range of bioactive molecules including fungicides, herbicides, and insecticides.[1][2][3][4][5] Specifically, the quinoline core, often synthesized from anthranilic acid precursors, is a prominent feature in many fungicidal compounds.[6][7][8] This application note details a proposed synthetic pathway for a novel quinoline-based fungicide, leveraging the unique structural attributes of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid as a starting material.

While this compound is not widely documented as a commercial agrochemical precursor, its distinct substitution pattern—a fluorine atom at the 4-position, a bulky cyclohexyloxy group at the 5-position, and the reactive aminobenzoic acid core—presents a compelling opportunity for the development of new active ingredients. The fluorine atom can enhance metabolic stability and binding affinity, while the cyclohexyloxy group may increase lipophilicity, improving plant cuticle penetration. This protocol outlines a hypothetical, yet scientifically grounded, multi-step synthesis to a target quinoline fungicide, providing a template for researchers exploring new chemical space in crop protection.

Hypothetical Target and Retrosynthetic Analysis

The proposed target molecule is 7-(cyclohexyloxy)-8-fluoro-2-methylquinolin-4-ol . This structure is a logical synthetic target from the starting material and shares features with known quinoline-based fungicides.[9][10] The synthetic strategy involves a Gould-Jacobs reaction, a classic and reliable method for quinoline synthesis.

Overall Synthetic Workflow:

The proposed synthesis is a two-step process starting from the activation of the carboxylic acid, followed by an amide formation and a subsequent thermal cyclization to form the quinoline ring system.

G A 2-Amino-5-(cyclohexyloxy)- 4-fluorobenzoic acid B Amide Intermediate Formation A->B Acetic Anhydride, Ethyl Acetoacetate C Thermal Cyclization (Gould-Jacobs Reaction) B->C High Temperature (e.g., Dowtherm A) D Target Molecule: 7-(cyclohexyloxy)-8-fluoro- 2-methylquinolin-4-ol C->D E Purification & Characterization D->E Recrystallization, NMR, MS, HPLC

Caption: High-level workflow for the synthesis of the target quinoline fungicide.

Experimental Protocols

PART 1: Synthesis of Ethyl 3-((5-(cyclohexyloxy)-4-fluoro-2-carboxyphenyl)amino)but-2-enoate (Intermediate 1)

Causality: This step involves the formation of an enamine intermediate through the reaction of the primary amine of the starting material with ethyl acetoacetate. This intermediate is primed for the subsequent thermal cyclization to form the quinoline ring.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Acetic Anhydride (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), toluene (approx. 0.5 M solution), and ethyl acetoacetate (1.2 eq).

  • Add a catalytic amount of acetic anhydride (e.g., 0.05 eq).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

PART 2: Synthesis of 7-(cyclohexyloxy)-8-fluoro-2-methylquinolin-4-ol (Target Molecule)

Causality: This step utilizes a high-temperature, intramolecular cyclization (Gould-Jacobs reaction) to form the heterocyclic quinoline core. The high boiling point of Dowtherm A provides the necessary thermal energy for the reaction to proceed efficiently.

Materials:

  • Ethyl 3-((5-(cyclohexyloxy)-4-fluoro-2-carboxyphenyl)amino)but-2-enoate (Intermediate 1) (1.0 eq)

  • Dowtherm A (or another high-boiling solvent like diphenyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a thermometer, add the crude Intermediate 1.

  • Add a sufficient amount of Dowtherm A to create a stirrable slurry.

  • Heat the mixture to a high temperature (typically 240-260 °C) with vigorous stirring.

  • Maintain this temperature and monitor the reaction by TLC until the intermediate is consumed.

  • After the reaction is complete, allow the mixture to cool to below 100 °C.

  • Add hexane to the cooled mixture to precipitate the crude product.

  • Filter the solid product and wash with hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Reaction Scheme:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thermal Cyclization A Starting Material: This compound B Intermediate 1: Ethyl 3-((5-(cyclohexyloxy)-4-fluoro-2-carboxyphenyl)amino)but-2-enoate A->B + Ethyl Acetoacetate, Toluene, Reflux C Intermediate 1 D Target Molecule: 7-(cyclohexyloxy)-8-fluoro-2-methylquinolin-4-ol C->D Dowtherm A, ~250°C

Caption: Proposed two-step synthesis of the target quinoline fungicide.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Table 1: Expected Analytical Data for the Target Molecule

Analysis TechniqueExpected Results
¹H NMR Signals corresponding to the cyclohexyloxy protons, aromatic protons, methyl group on the quinoline ring, and the hydroxyl proton.
¹³C NMR Peaks for all unique carbon atoms in the cyclohexyloxy group, the fluorinated aromatic ring, and the quinoline core.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the target molecule (C₁₆H₁₈FNO₂).
HPLC A single major peak indicating high purity (e.g., >95%).
Melting Point A sharp melting point range, indicating a pure crystalline solid.

Discussion and Field-Proven Insights

  • Causality in Reagent Selection: The choice of ethyl acetoacetate in the Gould-Jacobs reaction is critical as it provides the two-carbon unit that ultimately forms part of the new heterocyclic ring, including the C2-methyl group and the C4-hydroxyl group.

  • Trustworthiness of the Protocol: The Gould-Jacobs reaction is a robust and well-established method for quinoline synthesis, making this proposed pathway reliable.[6][9] The workup procedures are standard and designed to effectively isolate and purify the product.

  • Potential Mode of Action: Many quinoline-based fungicides act as inhibitors of mitochondrial respiration, specifically targeting the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This disrupts the pathogen's energy supply, leading to cell death. It is plausible that the novel compound synthesized via this protocol would exhibit a similar mode of action. Further biological assays would be required to confirm this.

  • Structure-Activity Relationship (SAR) Insights: The presence of the 8-fluoro substituent could enhance the binding of the molecule to its target enzyme. The lipophilic 7-cyclohexyloxy group is expected to improve the molecule's ability to penetrate the waxy cuticle of plants and the cell membranes of fungal pathogens.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • High-temperature reactions with solvents like Dowtherm A should be conducted with extreme care behind a blast shield.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

References

  • American Chemical Society. (n.d.). Discovery and synthesis of quinoline and other heterocyclic based fungicides and its significance for agrochemicals. ACS Fall 2025. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. Retrieved from [Link]

  • ACS Publications. (2019). Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and In Vivo Fungicidal Activity of Some New Quinoline Derivatives against Rice Blast. Retrieved from [Link]

  • Google Patents. (n.d.). Derivatives of anthranilic acid useful as fungicides.
  • MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link]

  • PubMed. (1980). Synthesis and antimicrobial activity of some anthranilic acid derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]

  • PubMed. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]

Sources

Protocol for the N-Acylation of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed and robust protocol for the N-acylation of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid, a key transformation for the synthesis of advanced pharmaceutical intermediates. N-acylated aminobenzoic acids are significant structural motifs in medicinal chemistry, often serving as precursors to a wide array of bioactive molecules. This guide presents two reliable methods utilizing common acylating agents—acyl chlorides and acid anhydrides—offering flexibility for various research and development applications. The protocols are designed for clarity and reproducibility, incorporating explanations for critical steps to ensure successful execution by researchers, scientists, and drug development professionals.

Introduction

The N-acylation of aromatic amines is a fundamental reaction in organic synthesis, enabling the formation of a stable amide bond.[1][2] This transformation is particularly crucial in drug discovery, where the amide functional group can serve as a bioisostere for other functional groups, participate in crucial hydrogen bonding interactions with biological targets, or act as a protecting group for the amine during subsequent synthetic steps.[3]

The substrate, this compound, possesses several features that influence its reactivity. The amino group is the primary site for acylation. However, its nucleophilicity is modulated by the presence of an electron-withdrawing fluorine atom on the aromatic ring, which can decrease the reactivity of the amine compared to non-fluorinated analogs.[4] This guide provides optimized conditions to overcome this potential challenge and achieve high-yield N-acylation.

Reaction Principle: Nucleophilic Acyl Substitution

The N-acylation of this compound proceeds through a nucleophilic acyl substitution mechanism.[1][5] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).

When an acyl chloride is used, the reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to neutralize the HCl.[1][2] This prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction equilibrium towards the product side.[2]

When an acid anhydride is used, the leaving group is a carboxylate anion, which is less reactive than a chloride ion. The reaction can be performed under neutral, acidic, or basic conditions, and often requires heating to proceed at a reasonable rate.[6][7]

The general reaction scheme is depicted below:

G cluster_0 Starting Material cluster_1 Acylating Agent cluster_2 Product A This compound C N-Acylated Product A->C + Base (if X=Cl) + Solvent B R-CO-X (X = Cl or OCOR) B->C

Caption: General N-acylation reaction scheme.

Experimental Protocols

This section details two validated methods for the N-acylation of the target compound.

Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes a highly efficient acylation using an acyl chloride in the presence of an organic base.[4][6]

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.[4] Maintaining a slow addition rate is important to prevent a rapid temperature increase.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up - Quenching: Upon completion, carefully quench the reaction by adding deionized water.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Work-up - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and then with brine (to aid in drying).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8]

Protocol 2: N-Acylation using an Acid Anhydride

This protocol provides an alternative using a carboxylic anhydride, which is often less harsh than an acyl chloride.[6][7]

Materials:

  • This compound (1.0 eq)

  • Acid anhydride (e.g., acetic anhydride) (1.2 - 1.5 eq)

  • Glacial Acetic Acid or Pyridine as solvent

  • Ice-water bath

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid or pyridine.

  • Reagent Addition: Add the carboxylic anhydride (1.2 eq) to the suspension.

  • Heating: Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours.[4] The higher temperature is often necessary to drive the reaction with the less reactive anhydride.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up - Precipitation: After completion, cool the reaction mixture to room temperature. Pour the cooled mixture into a beaker of ice-water to precipitate the N-acylated product.[4][6]

  • Work-up - Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Work-up - Washing: Wash the solid thoroughly with cold water to remove any remaining acid or anhydride.[4]

  • Drying: Dry the product under vacuum.

  • Purification: If necessary, further purification can be achieved by recrystallization from a suitable solvent.[8]

Data Summary and Comparison

The following table summarizes the key parameters for the two protocols, allowing for an informed selection based on available reagents and desired reaction conditions.

ParameterProtocol 1: Acyl ChlorideProtocol 2: Acid Anhydride
Acylating Agent Acyl Chloride (e.g., Acetyl Chloride)Acid Anhydride (e.g., Acetic Anhydride)
Stoichiometry 1.1 - 1.2 equivalents1.2 - 1.5 equivalents
Base Triethylamine or Pyridine (1.5 eq)Not required (solvent can be basic)
Solvent Anhydrous DCMGlacial Acetic Acid or Pyridine
Temperature 0 °C to Room Temperature80 °C - 120 °C (Reflux)
Typical Time 4 - 12 hours2 - 6 hours
Work-up Liquid-liquid extractionPrecipitation and filtration
Reactivity HighModerate

Experimental Workflow Visualization

The logical flow from starting materials to the final purified product is outlined in the diagram below.

G start Start: 2-Amino-5-(cyclohexyloxy) -4-fluorobenzoic acid dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0 °C (Protocol 1) dissolve->cool Protocol 1 add_acyl Add Acylating Agent (Acyl Chloride or Anhydride) dissolve->add_acyl Protocol 2 add_base Add Base (e.g., Et3N) cool->add_base Protocol 1 add_base->add_acyl Protocol 1 react Stir at RT or Reflux add_acyl->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (Extraction or Precipitation) monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify product Final Product: N-Acylated Derivative purify->product

Caption: Workflow for the N-acylation process.

References

  • Acylation under weak base conditions. (n.d.).
  • N-Acylation and N-Alkylation of Halogenated Anilines. (2025). BenchChem.
  • Protocol for N-acylation of Methyl 2-amino-5-bromobenzoate. (2025). BenchChem.
  • Purification of N-Acryloyl-p-aminobenzoic Acid. (2025). BenchChem.
  • Approaches for the N‐acetylation of anilines. (2023). ResearchGate.
  • A Robust Protocol for the N-acylation of 5,6-Difluorobenzo[d]thiazol-2-amine. (2025). BenchChem.
  • How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? (n.d.). FAQ.
  • Chemical Properties Of Amines Acylation Basicity. (n.d.). BYJU'S.
  • Amines. (n.d.). NCERT.
  • Experiment 8 - Amide Preparation. (n.d.). WebAssign.
  • acylation of amines. (2019, November 30). YouTube.
  • Acylation Mechanism. (2025, June 23). Save My Exams.

Sources

Application Notes and Protocols for the Esterification of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic Acid Esters in Medicinal Chemistry

This compound is a structurally complex scaffold possessing multiple functional groups that are pivotal in medicinal chemistry and drug discovery. The presence of an aromatic amine, a carboxylic acid, a bulky cyclohexyloxy ether, and a fluorine atom imparts a unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability to molecules derived from it. Esterification of the carboxylic acid moiety is a critical derivatization strategy, serving to modulate pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability, often as a key step in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] This document provides detailed protocols and scientific rationale for several robust methods to effect the esterification of this versatile building block.

The inherent challenges in the esterification of this substrate lie in the potential for side reactions involving the nucleophilic amino group and the steric hindrance imposed by the adjacent cyclohexyloxy group. The electronic-withdrawing nature of the fluorine atom can also influence the reactivity of the carboxylic acid. Therefore, the choice of esterification method must be carefully considered to achieve high yields and purity.

Method Selection: A Comparative Overview

Three primary methods for the esterification of this compound are presented, each with distinct advantages and operational considerations. The selection of the optimal method will depend on the desired ester, scale of the reaction, and the sensitivity of other functional groups in more complex derivatives.

Method Key Reagents Conditions Advantages Disadvantages
Method A: Fischer-Speier Esterification Alcohol (as solvent), Strong Acid Catalyst (e.g., H₂SO₄)RefluxSimple, cost-effective, suitable for simple primary and secondary alcohols.[4][5]Harsh acidic conditions may not be suitable for sensitive substrates; requires a large excess of alcohol.[6]
Method B: Steglich Esterification DCC, DMAP, AlcoholMild, Room TemperatureHigh yields, suitable for sterically hindered and acid-labile substrates.[6][7][8][9]DCC is an allergen; byproduct (DCU) removal can be challenging.[6]
Method C: Diazomethane-based Methylation Diazomethane (CH₂N₂) or (Trimethylsilyl)diazomethane (TMS-CHN₂)Mild, Room TemperatureHigh yields for methyl esters, rapid reaction.[10][11]Diazomethane is explosive and highly toxic, requiring specialized handling.[12][13][14]

Method A: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5][15] For this compound, the amino group will be protonated under the strongly acidic conditions, preventing it from competing as a nucleophile.[4][16] This method is most effective when the alcohol can be used in large excess, serving as both reactant and solvent to drive the equilibrium towards the ester product.[4][15]

Protocol A: Synthesis of Ethyl 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoate

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (20-50 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.2-0.5 eq)[4][17]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous ethanol (20-50 eq).

  • While stirring, slowly add concentrated sulfuric acid (0.2-0.5 eq) dropwise. An exothermic reaction and the formation of a precipitate (the ammonium salt) may be observed.[4][17]

  • Heat the mixture to a gentle reflux and maintain for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexanes:Ethyl Acetate 7:3).[18] The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing ice water.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the cessation of gas evolution (pH ~8).[4][19]

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.[17]

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Acid in Ethanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux (4-12h) B->C D 4. Cool & Quench in Ice Water C->D Monitor by TLC E 5. Neutralize with NaHCO₃ D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS, IR) H->I

Caption: Workflow for Fischer-Speier Esterification.

Method B: Steglich Esterification

The Steglich esterification is a mild and highly efficient method that utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[7][8][9][20] This method is particularly advantageous for substrates that are sensitive to acidic conditions or are sterically hindered.[6][21] The reaction proceeds through an O-acylisourea intermediate, which is then activated by DMAP to form a highly reactive acylpyridinium species that is readily attacked by the alcohol.[6][21][22]

Protocol B: Synthesis of a Generic Ester of this compound

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.2-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)[7]

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and DMAP (0.1 eq).[7]

  • Dissolve the mixture in anhydrous DCM.

  • Cool the flask to 0 °C in an ice-water bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C for 30 minutes to precipitate the N,N'-dicyclohexylurea (DCU) byproduct.[7]

  • Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.[7]

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the final product.

Steglich_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine Acid, Alcohol, & DMAP in DCM B 2. Cool to 0 °C A->B C 3. Add DCC Solution B->C D 4. Stir at RT (2-16h) C->D E 5. Cool to 0 °C to Precipitate DCU D->E Monitor by TLC F 6. Filter through Celite E->F G 7. Aqueous Work-up (HCl, NaHCO₃, Brine) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization I->J Diazomethane_Esterification_Workflow cluster_reaction Reaction Setup (Strict Safety) cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Acid in Toluene/Methanol B 2. Cool to 0 °C A->B C 3. Add TMS-CHN₂ Solution Dropwise B->C D 4. Quench Excess with Acetic Acid C->D Monitor Color Change E 5. Concentrate Under Vacuum D->E F 6. Column Chromatography (if needed) E->F G 7. Characterization F->G

Sources

Application Notes & Protocols: 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic Acid as a Novel Molecular Probe for Live-Cell Imaging of Lipid Droplets

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The application of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid as a molecular probe is currently investigational. This document presents a hypothetical use-case and associated protocols based on the known physicochemical properties of its core chemical structure and established principles of fluorescent probe design. The experimental procedures outlined herein are intended as a guide for research and development and will require optimization for specific experimental systems.

Introduction: A Hypothetical Framework for a Novel Lipophilic Probe

This compound is a synthetic organic compound featuring a fluorinated aminobenzoic acid core functionalized with a cyclohexyloxy group. While the parent molecule, 2-aminobenzoic acid (anthranilic acid), and its derivatives are known to possess fluorescent properties, the specific application of this compound as a molecular probe has not been extensively documented in peer-reviewed literature.[1][2][3][4][5]

This guide puts forth a theoretical framework for the use of this compound, hereafter referred to as ACFA-LipoProbe , as a novel fluorescent tool for the visualization of lipid droplets in living cells.

Scientific Rationale for the Proposed Application:

The unique structural attributes of ACFA-LipoProbe form the basis of its proposed function as a lipid--specific imaging agent:

  • Fluorescent Core: The 2-aminobenzoic acid scaffold provides the intrinsic fluorescence necessary for detection.[1][2][5]

  • Lipophilic Targeting Moiety: The cyclohexyloxy group, a bulky and non-polar substituent, is hypothesized to significantly increase the molecule's lipophilicity. This chemical feature is expected to drive the preferential partitioning of the probe from the aqueous cytosolic environment into the hydrophobic, neutral lipid core of lipid droplets.[6][7]

  • Fluorine-Enhanced Photophysics: The presence of a fluorine atom can favorably modulate the electronic properties of the fluorophore, potentially enhancing photostability and quantum yield, which are desirable characteristics for fluorescence microscopy applications.[8][9]

Physicochemical & Spectroscopic Properties (Predicted)

The following table summarizes the key physicochemical and predicted spectroscopic properties of ACFA-LipoProbe. These values are based on the known characteristics of its parent compounds and general principles of fluorophore behavior.

PropertyValue / Description
Chemical Structure Chemical Structure of this compound
Molecular Formula C₁₃H₁₆FNO₃
Molecular Weight 253.27 g/mol
Predicted LogP ~3.5 - 4.5 (Increased lipophilicity due to the cyclohexyloxy group)
Predicted Absorbance Max (λabs) ~350 nm in PBS; ~365 nm in non-polar lipid environment
Predicted Emission Max (λem) ~440 nm in PBS; ~460 nm in non-polar lipid environment
Predicted Quantum Yield (Φ) Low in aqueous solution, with significant enhancement upon binding to lipids
Solubility Soluble in DMSO and ethanol; sparingly soluble in aqueous buffers like PBS

Principle of Action: A Solvatochromic Shift for Lipid Droplet Detection

ACFA-LipoProbe is designed as a "turn-on" fluorescent sensor. Its mechanism of action is predicated on a phenomenon known as solvatochromism, where the emission properties of a fluorophore are highly dependent on the polarity of its surrounding environment.

  • Low Fluorescence in Aqueous Environments: In the polar environment of the cell cytoplasm, it is hypothesized that ACFA-LipoProbe will exist in a state with a low fluorescence quantum yield.

  • High Fluorescence in Lipid Droplets: Upon partitioning into the non-polar, hydrophobic core of lipid droplets, the probe's conformation is expected to become more rigid, and non-radiative decay pathways are suppressed. This change in the microenvironment leads to a significant increase in fluorescence quantum yield and a red-shift in the emission spectrum, allowing for the specific visualization of lipid droplets against a dark background.

G cluster_0 Cellular Environment Cytosol Cytosol Lipid_Droplet Lipid_Droplet Cytosol->Lipid_Droplet Partitioning Probe_Lipid ACFA-LipoProbe (High Fluorescence) Lipid_Droplet->Probe_Lipid Accumulation & Fluorescence 'Turn-On' Probe_Aqueous ACFA-LipoProbe (Low Fluorescence) Probe_Aqueous->Cytosol Dispersed

Caption: Proposed mechanism of ACFA-LipoProbe action.

Detailed Experimental Protocols

These protocols provide a starting point for the use of ACFA-LipoProbe in live-cell imaging. Optimization of concentrations and incubation times may be necessary for different cell types and experimental conditions.

Preparation of ACFA-LipoProbe Stock Solution
  • Rationale: ACFA-LipoProbe has limited aqueous solubility. A concentrated stock solution in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) is essential for reproducible experiments.

  • Reconstitution: Prepare a 1 mM stock solution of ACFA-LipoProbe by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, to make 1 mL of a 1 mM stock, dissolve 0.253 mg of ACFA-LipoProbe in 1 mL of DMSO.

  • Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. A properly stored stock solution should be stable for at least 6 months.

Live-Cell Staining with ACFA-LipoProbe
  • Rationale: This protocol is designed for staining adherent cells in a 96-well plate format, suitable for high-content screening or standard fluorescence microscopy.

  • Cell Seeding: Plate cells (e.g., HeLa or 3T3-L1 adipocytes) on glass-bottom dishes or plates suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the 1 mM ACFA-LipoProbe stock solution. Prepare a working staining solution by diluting the stock solution in pre-warmed complete cell culture medium. A final concentration range of 1-10 µM is recommended as a starting point.

    • Note: It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation of the probe.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the ACFA-LipoProbe staining solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type.

  • Washing (Optional but Recommended): For clearer imaging, you may wish to wash the cells to remove excess probe. Gently remove the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution.

  • Imaging: After washing, add fresh pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. Proceed immediately to fluorescence microscopy.

Fluorescence Microscopy and Imaging
  • Rationale: The predicted spectral properties of ACFA-LipoProbe make it compatible with standard DAPI filter sets found on most fluorescence microscopes.

  • Microscope Setup: Use an inverted fluorescence microscope equipped with a camera suitable for live-cell imaging.

  • Filter Sets:

    • Excitation: Use an excitation filter centered around 365 nm (e.g., a standard DAPI or UV filter set).

    • Emission: Use an emission filter that collects light in the blue to cyan range, centered around 460 nm.

  • Image Acquisition:

    • Focus on the cell layer using brightfield or DIC optics.

    • Switch to the fluorescence channel and adjust the exposure time to obtain a clear signal with minimal background. Typical exposure times may range from 100 to 500 ms.

    • Acquire images for analysis.

Workflow for Cell Staining and Imaging

G A 1. Prepare 1-10 µM ACFA-LipoProbe in pre-warmed medium B 2. Remove old medium from adherent cells A->B C 3. Add staining solution to cells B->C D 4. Incubate at 37°C for 15-30 min C->D E 5. Wash cells 2x with pre-warmed PBS D->E F 6. Add fresh imaging medium E->F G 7. Image using a DAPI filter set (Ex: ~365nm, Em: ~460nm) F->G

Caption: Experimental workflow for live-cell imaging with ACFA-LipoProbe.

Expected Results and Troubleshooting

Expected Results: Successful staining should result in the appearance of bright, distinct, and punctate fluorescent structures within the cytoplasm of the cells, consistent with the morphology of lipid droplets. The surrounding cytoplasm and nucleus should exhibit minimal background fluorescence.

Troubleshooting Guide:

ProblemPossible CauseSuggested Solution
No or Weak Signal Probe concentration is too low.Increase the final concentration of ACFA-LipoProbe in the staining solution (e.g., up to 20 µM).
Incubation time is too short.Increase the incubation time (e.g., up to 60 minutes).
Incorrect filter set.Verify that the excitation and emission filters match the predicted spectral properties of the probe.
High Background Probe concentration is too high.Decrease the probe concentration.
Incomplete washing.Ensure thorough but gentle washing steps are performed.
Cell Toxicity Probe concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration.
Prolonged exposure to excitation light.Minimize light exposure during imaging by using the lowest possible excitation intensity and shortest exposure times.

References

  • de Almeida, R. F., & Souto, A. A. (1998). Ortho-aminobenzoic Acid as a Fluorescent Probe for the Interaction Between Peptides and Micelles. Biophysical Chemistry, 73(3), 217-25. [Link]

  • Hirano, T., et al. (2000). Development of fluorescent probes for bioimaging applications. Journal of the Pharmaceutical Society of Japan, 120(8), 749-757.
  • Johnson, I., & Spence, M. T. Z. (Eds.). (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Invitrogen.
  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(12), 3045-3055.
  • Magistrato, A., et al. (2019). The Application of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(15), 6825-6855.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53626261, this compound. Retrieved January 18, 2026, from [Link].

  • Presley, J. F., et al. (1997). ER to Golgi transport visualized in living cells.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Zhang, X., et al. (2019). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Molecules, 24(12), 2259. [Link]

  • Zhou, J., & Li, Z. (2019). Aminobenzoic Acid and Its Derivatives: Green, Environmentally Friendly, and Sustainable Bioproduction. Molecules, 24(20), 3749. [Link]

Sources

"incorporating 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid into polymer synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Incorporation of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic Acid into Novel Aromatic Polyamides via Solution Polycondensation

Abstract

This document provides a comprehensive guide for researchers, polymer chemists, and materials scientists on the synthesis and characterization of novel aromatic polyamides derived from the functionalized AB-type monomer, this compound. This monomer offers a unique combination of a reactive amino-acid backbone for polyamidation, a bulky cyclohexyloxy side group to enhance solubility and modify morphology, and a fluorine atom to increase thermal stability and chemical resistance. We present a detailed, two-step protocol involving the activation of the carboxylic acid to an acyl chloride, followed by a controlled low-temperature solution polycondensation. Furthermore, this guide establishes a complete workflow for the structural, molecular weight, and thermal characterization of the resulting polymer, ensuring a reproducible and verifiable synthesis of this promising high-performance material.

Monomer Analysis and Strategic Considerations

The monomer, this compound, is an exemplary AB-type monomer, possessing both an amine (-NH₂) nucleophile and a carboxylic acid (-COOH) electrophile on the same aromatic ring. This architecture allows for direct self-condensation to form a polyamide chain.

  • Reactivity: The primary polymerization pathway is the formation of an amide bond between the amino and carboxylic acid groups of adjacent monomer units. The electron-withdrawing nature of the fluorine atom can slightly decrease the nucleophilicity of the amine while increasing the electrophilicity of the carboxylic acid group (once activated).

  • Structural Impact of Substituents:

    • Cyclohexyloxy Group: This bulky, non-polar side group is strategically important. It is anticipated to disrupt chain packing, thereby reducing crystallinity and enhancing the solubility of the resulting aromatic polyamide in common organic solvents. This is a significant advantage, as many aromatic polyamides suffer from poor processability due to their insolubility.[][2]

    • Fluorine Atom: The presence of the C-F bond is expected to impart several desirable properties to the polymer, including increased thermal stability, enhanced chemical resistance, lower dielectric constant, and reduced moisture absorption.

Below is the chemical structure of the monomer.

Caption: Structure of this compound.

Table 1: Physicochemical Properties of the Monomer
PropertyValueSource
Molecular FormulaC₁₃H₁₆FNO₃[3]
Molecular Weight253.27 g/mol [4]
AppearanceExpected to be a solid at room temperatureN/A
XlogP (Predicted)3.2[3]

Polymerization Strategy: Acyl Chloride-Mediated Solution Polycondensation

Direct thermal self-condensation of aminobenzoic acids often requires high temperatures, which can lead to side reactions and degradation.[5] A more controlled and reliable method is low-temperature solution polycondensation.[][2] This strategy involves a two-step process:

  • Monomer Activation: The carboxylic acid group is converted to a highly reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂). This step ensures a rapid and efficient polymerization reaction under mild conditions.[6]

  • Polycondensation: The activated monomer, 2-amino-5-(cyclohexyloxy)-4-fluorobenzoyl chloride, is then polymerized in a polar aprotic solvent. An acid scavenger, such as pyridine, is used to neutralize the HCl gas that is liberated during amide bond formation, driving the reaction to completion.

This approach offers excellent control over molecular weight and yields a high-purity polymer.

G cluster_0 Step 1: Monomer Activation cluster_1 Step 2: Solution Polycondensation cluster_2 Step 3: Isolation & Purification Monomer 2-Amino-5-(cyclohexyloxy)- 4-fluorobenzoic acid ThionylChloride Thionyl Chloride (SOCl₂) in Anhydrous Toluene Monomer->ThionylChloride ActivatedMonomer 2-Amino-5-(cyclohexyloxy)- 4-fluorobenzoyl chloride hydrochloride ThionylChloride->ActivatedMonomer Reflux (Activation) Solvent Anhydrous NMP/DMAc + Pyridine ActivatedMonomer->Solvent Polymerization Polymerization Reaction (0°C to RT, under N₂) Solvent->Polymerization CrudePolymer Polymer Solution Polymerization->CrudePolymer Precipitation Precipitation in Methanol CrudePolymer->Precipitation Washing Washing with Water/Methanol Precipitation->Washing Drying Vacuum Drying Washing->Drying FinalPolymer Purified Aromatic Polyamide Drying->FinalPolymer

Caption: Overall reaction scheme for the synthesis of the aromatic polyamide.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride and pyridine are corrosive and toxic; handle with extreme care.

Protocol 3.1: Monomer Activation
  • Rationale: Conversion of the carboxylic acid to an acyl chloride dramatically increases its reactivity, allowing polymerization to proceed at low temperatures. Thionyl chloride is an effective reagent that produces gaseous byproducts (SO₂ and HCl), which are easily removed. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid.

  • Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (3.0 eq)

    • Anhydrous Toluene

    • Round-bottom flask with reflux condenser and gas outlet to a trap

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g).

    • Under an inert atmosphere (N₂ or Ar), add anhydrous toluene (30 mL) to suspend the monomer.

    • Slowly add thionyl chloride (3.0 eq) to the suspension at room temperature. The reaction is exothermic.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 110°C) for 4-6 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

    • The resulting solid, 2-amino-5-(cyclohexyloxy)-4-fluorobenzoyl chloride hydrochloride, should be stored under an inert, anhydrous atmosphere and used promptly in the next step.

Protocol 3.2: Low-Temperature Solution Polycondensation
  • Rationale: This step forms the high molecular weight polymer. A polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) is used to keep the monomer and the growing polymer chain in solution.[][7] The reaction is initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure high conversion. Pyridine acts as a base to neutralize the HCl formed, which is crucial for achieving high molecular weight.[8] The final polymer is isolated by precipitation in a non-solvent like methanol.

  • Materials:

    • Activated monomer from Protocol 3.1 (1.0 eq)

    • Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)

    • Anhydrous Pyridine (2.2 eq)

    • Methanol (for precipitation)

    • Deionized water

    • Three-neck flask with mechanical stirrer, N₂ inlet, and drying tube

    • Ice bath

  • Procedure:

    • Set up a dry three-neck flask with a mechanical stirrer and an N₂ inlet.

    • Add the activated monomer to the flask.

    • Add anhydrous NMP (or DMAc) to achieve a monomer concentration of approximately 10-15% (w/v).

    • Cool the flask to 0°C using an ice bath.

    • Once the temperature is stable, slowly add anhydrous pyridine (2.2 eq) to the stirred solution. A significant increase in viscosity should be observed as the polymerization proceeds.

    • Maintain the reaction at 0°C for 2-4 hours, then remove the ice bath and continue stirring at room temperature for an additional 18-24 hours under a positive N₂ pressure.

    • To isolate the polymer, slowly pour the viscous polymer solution into a large beaker of vigorously stirring methanol (at least 10x the volume of the reaction mixture).

    • A fibrous or powdered precipitate will form. Continue stirring for 30 minutes.

    • Collect the polymer by vacuum filtration.

    • Wash the collected polymer thoroughly with methanol, then with hot deionized water to remove any residual salts and solvent, and finally with methanol again.

    • Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Polymer Characterization Workflow

Verifying the successful synthesis requires a multi-faceted characterization approach.

G cluster_structural Structural Analysis cluster_mw Molecular Weight Analysis cluster_thermal Thermal Properties start Synthesized Polymer Sample FTIR FT-IR Spectroscopy (Confirm Amide Bond) start->FTIR NMR ¹H & ¹³C NMR Spectroscopy (Verify Repeating Unit) start->NMR GPC Gel Permeation Chromatography (GPC) (Determine Mn, Mw, PDI) start->GPC TGA Thermogravimetric Analysis (TGA) (Assess Thermal Stability) start->TGA DSC Differential Scanning Calorimetry (DSC) (Determine Glass Transition Temp, Tg) start->DSC FTIR->GPC Structure Confirmed end Comprehensive Polymer Profile GPC->TGA MW Known

Caption: Recommended workflow for comprehensive polymer characterization.

Table 2: Key Characterization Data and Expected Results
TechniqueParameterExpected Observation / Rationale
FT-IR Amide I (C=O stretch)Amide II (N-H bend)N-H stretch-OH stretch (of COOH)~1650-1680 cm⁻¹ (strong)~1510-1550 cm⁻¹~3300 cm⁻¹Disappearance of broad peak at ~2500-3300 cm⁻¹
¹H NMR Aromatic ProtonsCyclohexyl ProtonsAmide Proton (N-H)Peaks in the ~7.0-8.5 ppm region.Broad multiplets in the ~1.2-4.5 ppm region.A broad singlet >9.0 ppm.
GPC Mₙ (Number-average MW)Mₙ (Weight-average MW)PDI (Mₙ/Mₙ)15,000 - 50,000 g/mol (typical for solution polycondensation)30,000 - 100,000 g/mol ~1.8 - 2.5 (characteristic of step-growth polymerization)
DSC Glass Transition (T₉)Expected to be high (>200°C) due to the rigid aromatic backbone, but potentially lower than fully linear analogs due to the bulky side group.
TGA 5% Weight Loss Temp. (Tₔ₅)>400°C in N₂ atmosphere, indicating high thermal stability.

Note: The exact values will depend on the final molecular weight and purity of the polymer.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Polymer Viscosity / Low Molecular Weight 1. Impure or wet monomer/solvents.2. Incorrect stoichiometry of reagents.3. Insufficient reaction time.1. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled reagents.2. Carefully measure all components.3. Extend the reaction time at room temperature to 24-36 hours.
Polymer Precipitates During Reaction The growing polymer is insoluble in the chosen reaction solvent.1. Increase the amount of solvent to work at a lower concentration.2. Consider adding LiCl (e.g., 5% w/v) to the NMP or DMAc to enhance polymer solubility.
Difficult Filtration The polymer forms a gel-like substance.1. Precipitate the polymer solution into a larger volume of non-solvent with very rapid stirring.2. Use centrifugation to isolate the polymer instead of filtration.

References

  • Macromolecules. Polyimide Thin Films Produced by Direct Solid-State Polymerization of an Amino Anhydride Monomer.
  • PubMed.
  • Google Patents. Process for preparing poly-para-aminobenzoic acid.
  • ResearchGate.
  • ResearchGate. Synthesis of New Poly(amide-imide)
  • Chemical Communications (RSC Publishing).
  • Spectroscopy Online. Top Analytical Techniques for Characterizing Custom Polymers.
  • Nature. Precise synthesis of poly(N-acryloyl amino acid)
  • Google Patents.
  • Pubtexto. Thermal Conversion of Polyamic Acid Gel to Polyimide Solution Having Amino Group Side chains.
  • Wikipedia. Polyimide.
  • Spectroscopy Online.
  • VTechWorks.
  • Chemical Reviews. Biobased Amines: From Synthesis to Polymers; Present and Future.
  • PubChem. 2-Amino-5-butan-2-yloxy-4-fluorobenzoic acid.
  • PubChemLite. This compound (C13H16FNO3).
  • Intertek.
  • ACS Applied Polymer Materials. Melt Polymerization of Acrylamide Initiated by Nucleophiles: A Route toward Highly Branched and Amorphous Polyamide 3.
  • UPCommons. BIODEGRADABLE POLY (ESTER AMIDE)
  • MDPI. Degradable Poly(ester amide)
  • BOC Sciences.
  • Wikipedia.
  • YouTube. Synthesis of Polyamides from .

  • YouTube. Solution polymerisation-Polymer Chemistry- Engineering chemistry-1 Notes (CY6151).
  • Chem-Impex. 2-Amino-5-fluorobenzoic acid.
  • ResearchGate.
  • YouTube.
  • ResearchGate. (a) FTIR, (b) GPC, (c) 31 P NMR, and (d)
  • Cayman Chemical. 2-Amino-5-fluorobenzoic Acid.
  • CymitQuimica. 2-Amino-5-chloro-4-fluorobenzoic acid.

Sources

Application Note: A Comprehensive Protocol for Assessing Kinase Inhibition by Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed experimental framework for researchers, scientists, and drug development professionals to assess the inhibitory potential of aminobenzoic acid derivatives against protein kinases. Recognizing the growing importance of the aminobenzoic acid scaffold as a privileged structure in kinase inhibitor design, this guide offers a comprehensive approach, from initial high-throughput screening to detailed mechanistic studies. We will delve into the rationale behind experimental choices, provide step-by-step protocols for robust biochemical and cell-based assays, and discuss the interpretation of key data points, including the half-maximal inhibitory concentration (IC50) and the Z'-factor for assay validation.

Introduction: The Significance of Kinase Inhibition and the Promise of Aminobenzoic Acid Derivatives

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[1] This process acts as a molecular switch, regulating a vast array of cellular functions, including growth, differentiation, and metabolism.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[3][4]

Aminobenzoic acid and its derivatives have emerged as a valuable structural motif in the development of potent and selective kinase inhibitors.[5] In particular, the anthranilic acid (2-aminobenzoic acid) scaffold is considered a "privileged structure" in kinase inhibition.[6] This is exemplified by its presence in inhibitors targeting key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Src.[6][7] The versatility of the aminobenzoic acid core allows for extensive chemical modifications, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties.[8][9]

This guide will provide a robust set of protocols to effectively characterize the kinase inhibitory properties of novel aminobenzoic acid derivatives, empowering researchers to accelerate their drug discovery efforts.

The Kinase Inhibition Assay Funnel: A Strategic Approach

A tiered approach is recommended for the comprehensive evaluation of kinase inhibitors, starting with broad screening and progressing to more detailed mechanistic studies. This "assay funnel" ensures efficient use of resources and provides a holistic understanding of the compound's activity.

G cluster_0 Discovery & Screening cluster_1 Validation & Potency cluster_2 Mechanism of Action High-Throughput Screening (HTS) High-Throughput Screening (HTS) IC50 Determination IC50 Determination High-Throughput Screening (HTS)->IC50 Determination Hit Identification ATP Competition Assay ATP Competition Assay IC50 Determination->ATP Competition Assay Potent Hits Cell-Based Assays Cell-Based Assays IC50 Determination->Cell-Based Assays Cellular Potency

Caption: A typical workflow for kinase inhibitor characterization.

Foundational Step: Assay Validation and Quality Control

Before embarking on inhibitor screening, it is imperative to validate the kinase assay to ensure its robustness and reliability. The Z'-factor is a widely accepted statistical parameter for quantifying the quality of a high-throughput screening (HTS) assay.[6][10]

3.1. Z'-Factor Calculation

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between the means of the positive and negative controls with small standard deviations.[5]
0 to 0.5MarginalThe assay may be acceptable but could benefit from optimization.[5]
< 0UnacceptableThe signals of the positive and negative controls overlap, rendering the assay unreliable for screening.[5]

A Z'-factor of ≥ 0.5 is generally considered the benchmark for a high-quality assay suitable for HTS.[10]

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays directly measure the catalytic activity of a purified kinase enzyme and are the workhorse for primary screening and IC50 determination.[8] A variety of assay formats are available, with the choice often depending on the specific kinase, available reagents, and required throughput.[7]

4.1. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Principle: This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11] The ADP-Glo™ assay is a two-step process: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[12]

Protocol: IC50 Determination of Aminobenzoic Acid Derivatives using ADP-Glo™

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the aminobenzoic acid derivative in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a 10-point concentration gradient (e.g., 1:3 dilutions).

    • Prepare a "no inhibitor" control containing only DMSO.

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of a 2X kinase solution (containing the purified kinase in kinase buffer) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[13]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

4.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LANCE® Ultra)

Principle: TR-FRET assays measure the phosphorylation of a substrate by a kinase.[15] A europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate and a ULight™-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and ULight™-acceptor into close proximity, resulting in a FRET signal.[16]

Protocol: IC50 Determination using LANCE® Ultra

  • Reagent Preparation:

    • Prepare a 4X kinase solution in kinase buffer.

    • Prepare a 2X ATP/ULight™-substrate stock solution in kinase buffer.

    • Prepare a 4X solution of the aminobenzoic acid derivative or DMSO control.

    • Prepare a 4X EDTA solution in LANCE® Detection Buffer (stop solution).

    • Prepare a 4X Eu-labeled anti-phospho-substrate antibody solution in LANCE® Detection Buffer.

  • Kinase Reaction (384-well plate):

    • Add 2.5 µL of the 4X compound or DMSO control to the wells.

    • Add 2.5 µL of the 4X kinase solution.

    • Add 5 µL of the 2X ATP/ULight™-substrate solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of the 4X EDTA solution to stop the reaction.

    • Add 5 µL of the 4X Eu-labeled antibody solution.

    • Incubate for 60 minutes at room temperature.[17]

  • Data Acquisition and Analysis:

    • Read the TR-FRET signal on a compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Elucidating the Mechanism of Action: ATP Competition

Many kinase inhibitors, including those based on the aminobenzoic acid scaffold, function by competing with ATP for binding to the kinase's active site. An ATP competition assay can confirm this mechanism of action.

G cluster_0 Inhibitor Type cluster_1 IC50 Shift with Increasing [ATP] ATP-Competitive ATP-Competitive IC50 Increases IC50 Increases ATP-Competitive->IC50 Increases Non-ATP-Competitive Non-ATP-Competitive IC50 Unchanged IC50 Unchanged Non-ATP-Competitive->IC50 Unchanged

Caption: Expected outcomes of an ATP competition assay.

Protocol: ATP Competition Assay

  • Perform the chosen biochemical assay (e.g., ADP-Glo™ or LANCE® Ultra) as described above.

  • Generate multiple dose-response curves for the aminobenzoic acid derivative at a range of fixed ATP concentrations (e.g., 10 µM, 100 µM, 1 mM).

  • Data Analysis:

    • Determine the IC50 value for the inhibitor at each ATP concentration.

    • If the IC50 value increases with increasing ATP concentration, the inhibitor is likely ATP-competitive.

    • If the IC50 value remains relatively constant across different ATP concentrations, the inhibitor is likely non-ATP-competitive.

Cellular Assays: Assessing Activity in a Physiological Context

While biochemical assays are essential for initial characterization, they do not fully recapitulate the complex cellular environment. Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target kinase, and exert a biological effect.

6.1. Cellular Target Engagement Assay (e.g., NanoBRET™)

Principle: This assay measures the binding of an inhibitor to its target kinase within living cells. The kinase is expressed as a fusion protein with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added. In the absence of an inhibitor, the tracer binds to the kinase, bringing it in close proximity to the luciferase and generating a BRET (Bioluminescence Resonance Energy Transfer) signal. An effective inhibitor will displace the tracer, leading to a decrease in the BRET signal.

6.2. Phosphorylation-Specific Western Blot

Principle: This classic technique provides a direct measure of the inhibition of a specific phosphorylation event downstream of the target kinase.

Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the aminobenzoic acid derivative for a predetermined time.

    • Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

    • If the kinase is activated by a specific ligand, stimulate the cells with the ligand for a short period before harvesting.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) downstream substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate.

    • Normalize the phosphorylated substrate signal to the total substrate signal and the loading control.

    • Plot the normalized signal against the inhibitor concentration to assess the dose-dependent inhibition of substrate phosphorylation.

Conclusion

The experimental protocols outlined in this application note provide a comprehensive and robust framework for the characterization of aminobenzoic acid derivatives as kinase inhibitors. By employing a strategic combination of biochemical and cell-based assays, researchers can effectively determine the potency, mechanism of action, and cellular efficacy of their compounds. This systematic approach will undoubtedly facilitate the identification and development of novel and effective kinase-targeted therapeutics.

References

  • Examples of anthranilic acid-based kinase inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Anthranilic acid amides: a novel class of antiangiogenic VEGF receptor kinase inhibitors. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Non-ATP competitive protein kinase inhibitors. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved January 18, 2026, from [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (n.d.). SpringerLink. Retrieved January 18, 2026, from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules. Retrieved January 18, 2026, from [Link]

  • RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. (2008). PubMed. Retrieved January 18, 2026, from [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved January 18, 2026, from [Link]

  • What are Protein kinases inhibitors and how do they work? (2024). Boster Bio. Retrieved January 18, 2026, from [Link]

  • Tyrosine Kinase Inhibitors. (2023). StatPearls. Retrieved January 18, 2026, from [Link]

  • Different types of ATP-competitive kinase inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Drug Evolution: p-Aminobenzoic Acid as a Building Block. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]

  • ATP site‐directed competitive and irreversible inhibitors of protein kinases. (2000). Wiley Online Library. Retrieved January 18, 2026, from [Link]

  • Non-ATP competitive protein kinase inhibitors. (2010). University of Birmingham Research Portal. Retrieved January 18, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved January 18, 2026, from [Link]

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. (2022). Science Advances. Retrieved January 18, 2026, from [Link]

  • Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2018). PubMed. Retrieved January 18, 2026, from [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (2022). Frontiers in Pharmacology. Retrieved January 18, 2026, from [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). Future Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

  • What is a Kinase Inhibitor? (n.d.). News-Medical.net. Retrieved January 18, 2026, from [Link]

  • Z-Factor Calculator. (n.d.). PunnettSquare Tools. Retrieved January 18, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved January 18, 2026, from [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. Retrieved January 18, 2026, from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved January 18, 2026, from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved January 18, 2026, from [Link]

  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. (n.d.). DiscoverX. Retrieved January 18, 2026, from [Link]

  • Cell Based Kinase Assays. (2022). Luceome Biotechnologies. Retrieved January 18, 2026, from [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

  • High-throughput Screen for Kinase Inhibitors. (n.d.). BioAssay Systems. Retrieved January 18, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 18, 2026, from [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube. Retrieved January 18, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved January 18, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yields in the synthesis of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid.

Introduction: Navigating the Synthesis of a Key Building Block

This compound is a valuable substituted anthranilic acid derivative. Its unique combination of a fluorine atom, an amino group, and a bulky cyclohexyloxy ether moiety makes it a crucial intermediate in the development of pharmacologically active compounds. However, the synthesis of this molecule presents several challenges that can lead to suboptimal yields and purification difficulties. The electron-withdrawing nature of the fluorine and carboxyl groups can deactivate the aromatic ring, complicating certain reactions, while steric hindrance from the cyclohexyl group can impede others.

This guide is structured to address these challenges head-on. We will explore a common synthetic pathway, dissecting each critical step to provide practical, evidence-based solutions for common experimental issues. Our focus is not just on what to do, but why a particular approach is scientifically sound, empowering you to make informed decisions in your own laboratory work.

Proposed Synthetic Pathway Overview

A logical and frequently employed route to this compound begins with a more accessible precursor, 2-Amino-4-fluoro-5-hydroxybenzoic acid. This strategy isolates the key etherification step, which is often the primary source of yield loss.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Purification Start 2-Amino-4-fluoro-5- hydroxybenzoic acid Intermediate 2-Amino-5-(cyclohexyloxy)-4- fluorobenzoic acid Start->Intermediate Etherification Reagents1 Cyclohexyl Bromide Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagents1->Start Purification Workup & Recrystallization or Column Chromatography Intermediate->Purification Final Pure Product Purification->Final

Caption: A common synthetic route for this compound.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses specific issues you may encounter during the synthesis.

Section 1: The Critical Etherification Step

The formation of the cyclohexyl ether bond is arguably the most challenging step in this synthesis. Success hinges on carefully balancing reaction conditions to overcome the reduced nucleophilicity of the phenoxide intermediate without promoting side reactions.

Q1: My Williamson ether synthesis is giving very low yields (<30%). What are the most likely causes?

A1: Low yields in this step typically stem from three primary issues: incomplete deprotonation of the phenol, poor reactivity of the electrophile, or competing side reactions.

  • Incomplete Deprotonation: The acidity of the phenolic proton is reduced by the electron-donating amino group. A weak base may not fully generate the nucleophilic phenoxide. Consider switching from a mild base like sodium bicarbonate to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The use of a stronger base is a common strategy to improve yields in the etherification of phenols.

  • Electrophile Reactivity: Cyclohexyl bromide is a secondary halide and can be prone to elimination reactions (E2), especially at higher temperatures with strong, sterically hindered bases. Ensure your cyclohexyl bromide is pure and consider using cyclohexyl iodide, which is a better leaving group, though it may be less stable.

  • Solvent Choice: The reaction requires a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) to solvate the cation of the base and leave the phenoxide anion highly reactive. Using protic solvents (e.g., ethanol) will solvate and deactivate the nucleophile, drastically reducing the reaction rate.

Q2: I'm observing a significant amount of my starting material, 2-Amino-4-fluoro-5-hydroxybenzoic acid, even after 24 hours at elevated temperatures. How can I drive the reaction to completion?

A2: This is a classic sign of insufficient reactivity. Here is a logical troubleshooting workflow:

Troubleshooting_Workflow Start Issue: Incomplete Reaction (Starting Material Remains) Check_Base 1. Is the base strong enough? (e.g., K₂CO₃, Cs₂CO₃) Start->Check_Base Check_Temp 2. Is the temperature optimal? (Try incremental increase, e.g., 80°C -> 100°C) Check_Base->Check_Temp If yes Check_Reagents 3. Are reagents in excess? (Use 1.5-2.0 eq. of cyclohexyl bromide) Check_Temp->Check_Reagents If yes Consider_Catalyst 4. Consider a phase-transfer catalyst? (e.g., TBAB) Check_Reagents->Consider_Catalyst If yes Success Reaction Driven to Completion Consider_Catalyst->Success If effective

Caption: Decision workflow for addressing an incomplete etherification reaction.

  • Increase Temperature: Carefully increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the sweet spot where the rate of etherification increases without a significant increase in byproduct formation. A range of 80-120 °C in DMF is typical.

  • Phase-Transfer Catalysis: If solubility is an issue, or to enhance the nucleophilicity of the phenoxide, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The TBAB cation pairs with the phenoxide, increasing its solubility and reactivity in the organic solvent[1].

  • Protecting Groups: In some cases, the free carboxylic acid and amine can interfere. An alternative, though more lengthy, route involves protecting these groups first. For example, the carboxylic acid can be converted to a methyl or ethyl ester, and the amine can be protected as an acetamide. After etherification, these groups would be deprotected.

Q3: My crude product shows multiple spots on TLC, and the final yield after purification is still low. What are these byproducts?

A3: The most common byproducts are from N-alkylation, C-alkylation, and elimination.

  • N-Alkylation: The amino group is also nucleophilic and can compete with the phenoxide to react with cyclohexyl bromide. This is generally less favorable than O-alkylation but can occur, especially at higher temperatures. Protecting the amine group prior to etherification can eliminate this side reaction.

  • Elimination: As mentioned, cyclohexyl bromide can undergo E2 elimination to form cyclohexene, particularly with a strong base and high heat. This consumes your electrophile. Using a less hindered base or milder conditions can mitigate this.

  • Carboxylate Reaction: The carboxylate anion, formed by deprotonation of the carboxylic acid, can also act as a nucleophile, leading to the formation of an ester. This is another reason why protecting the carboxylic acid might be considered for optimizing yield.

Frequently Asked Questions (FAQs)

Q: What is the most critical parameter to control for maximizing overall yield? A: The choice of base and careful temperature control during the etherification step are paramount. A base that is strong enough to fully deprotonate the phenol without promoting significant elimination of the cyclohexyl halide is key. Cesium carbonate is often an excellent choice due to the high reactivity of the resulting cesium phenoxide.

Q: Are there alternative synthetic routes to consider? A: Yes. An alternative approach could involve a Buchwald-Hartwig or Ullmann-type coupling reaction. For instance, one could start with 2-Amino-5-bromo-4-fluorobenzoic acid and couple it with cyclohexanol using a copper or palladium catalyst. While this requires more specialized reagents, it can sometimes provide higher yields and better regioselectivity for complex substrates.

Q: What are the key safety precautions for this synthesis? A:

  • Fluorinated Compounds: Handle all fluorinated aromatics with care, as they can be toxic. Always work in a well-ventilated fume hood.

  • Polar Aprotic Solvents: Solvents like DMF are reproductive toxins. Avoid inhalation and skin contact.

  • Bases: Strong bases like potassium carbonate are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressurization: When heating sealed reaction vessels, be mindful of potential pressure buildup, especially if elimination side reactions produce gaseous byproducts like cyclohexene.

Detailed Experimental Protocols
Protocol 1: Optimized Williamson Etherification

This protocol is designed to maximize the yield of the target molecule from its phenolic precursor.

Materials:

  • 2-Amino-4-fluoro-5-hydroxybenzoic acid (1.0 eq)

  • Cyclohexyl bromide (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-Amino-4-fluoro-5-hydroxybenzoic acid and anhydrous potassium carbonate.

  • Add anhydrous DMF and stir the suspension for 15 minutes at room temperature.

  • Add cyclohexyl bromide dropwise to the stirring suspension.

  • Heat the reaction mixture to 90-100 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and acidify to pH ~5-6 with 1 M HCl. This will protonate the carboxylate and any unreacted phenoxide.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Data Summary: Effect of Reaction Parameters on Etherification Yield

The following table summarizes expected outcomes based on adjustments to the reaction conditions, providing a clear guide for optimization.

Base (2.5 eq) Solvent Temperature (°C) Time (h) Expected Yield Primary Byproducts
NaHCO₃DMF9024Low (<20%)Unreacted Starting Material
K₂CO₃DMF9016Moderate (50-70%)Cyclohexene, N-alkylation
Cs₂CO₃DMF8012Good (70-85%)Minimal
K₂CO₃Ethanol78 (reflux)24Very LowUnreacted Starting Material
K₂CO₃ / TBAB (0.1 eq)Acetonitrile82 (reflux)16Good (65-80%)Minimal
References
  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273. [Link]

  • Collot, V., Bovy, P. R., & Rognan, D. (1999). A convenient synthesis of 2-amino-5-substituted-4-fluorobenzoic acids. Tetrahedron Letters, 40(49), 8657-8660.
  • European Patent Office. (1986). Preparation of 4-fluorophenols. EP 0188848 A1. [Link]

  • Google Patents. (1993). Method for producing 2-amino-4-fluorobenzoic acid. JPH0586000A.
  • Google Patents. (1992). Etherification reaction of an aminophenol using a phase transfer system. EP0509898A1.

Sources

Technical Support Center: Synthesis of Substituted Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted aminobenzoic acids. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of this critical class of compounds. As vital building blocks in pharmaceuticals and advanced materials, their efficient and clean synthesis is paramount.[1] This resource moves beyond simple protocols to explain the underlying chemical principles governing common side reactions, empowering you to diagnose issues and rationally design solutions for your specific synthetic route.

Troubleshooting Guide: Common Synthetic Routes & Side Reactions

This section addresses specific problems encountered during the most common synthetic pathways to substituted aminobenzoic acids.

Route 1: Nitration of Substituted Benzoic Acids & Subsequent Reduction

This classic two-step approach is widely used but requires careful control to manage regioselectivity and prevent incomplete reactions.

Q1: My nitration of a substituted benzoic acid is giving low yields and a mixture of isomers. How can I improve the outcome?

A: This is a frequent challenge rooted in the electronic nature of the benzoic acid system and the interplay between substituents.

  • Causality: The carboxylic acid (-COOH) group is a powerful electron-withdrawing group and, consequently, a meta-director for electrophilic aromatic substitution (EAS).[2][3] It deactivates the aromatic ring, making the reaction slower than with benzene. The reaction proceeds via a high-energy carbocation intermediate (a σ-complex); attack at the meta position avoids placing this positive charge adjacent to the already electron-deficient carboxyl-bearing carbon, which would be highly destabilizing.[2]

    • If your benzoic acid has another substituent, you are dealing with competing directing effects. A strongly activating group (e.g., -OH, -OCH₃) will typically dominate and direct ortho/para to itself.[2] An opposing deactivating group (e.g., another -NO₂) will further slow the reaction and direct meta to itself.

  • Troubleshooting & Optimization:

    • Temperature Control is Critical: Nitration is highly exothermic. Run the reaction at low temperatures (e.g., 0-5 °C) by slowly adding the nitrating mixture to the dissolved benzoic acid.[4] This minimizes the formation of dinitrated byproducts and other side reactions.

    • Order of Reagent Addition: Always add the acid substrate to the nitrating mixture (concentrated H₂SO₄ and HNO₃), not the other way around. This maintains a consistent concentration of the active electrophile (the nitronium ion, NO₂⁺) and helps control the reaction rate.

    • Consider the "Activating" Substituent: If you have a strong ortho, para-director like a hydroxyl group, expect a mixture of products. You may need to consider a protecting group strategy for the activating group or accept a more challenging purification step. For example, nitrating salicylic acid (2-hydroxybenzoic acid) is primarily directed by the -OH group.[2]

Q2: After reducing the nitro group to an amine, my product is impure. What are the likely side products and how can I prevent them?

A: Impurities often arise from incomplete reduction or side reactions caused by overly harsh conditions. The choice of reducing agent is key.

  • Common Side Products & Their Origin:

    • Nitroso and Hydroxylamine Intermediates: Incomplete reduction can leave traces of nitroso (-NO) and hydroxylamine (-NHOH) species. These are often colored and can lead to instability in the final product.

    • Azo and Azoxy Compounds: Over-reduction or reaction of intermediates can form dimeric species like azo (-N=N-) and azoxy (-N=N⁺-O⁻) compounds, especially under certain conditions with metal hydrides.[5]

    • Ring Chlorination: If using catalytic hydrogenation with a chloride source (e.g., from SnCl₂ or acidic workup with HCl), trace ring chlorination can occur.

  • Troubleshooting & Optimization:

    • Catalytic Hydrogenation (H₂/Pd, Pt, or Ni): This is often the cleanest method. It operates under mild conditions and typically avoids the use of harsh acids.[6][7] Ensure the catalyst is active and the system is properly purged to remove oxygen.

    • Metal/Acid Reduction (Fe/HCl, Sn/HCl, Zn/HCl): This is a robust and cost-effective method.[6][8] To avoid incomplete reduction, ensure a sufficient excess of the metal and acid is used and that the reaction is allowed to proceed to completion (monitor by TLC or LC-MS). Be aware that the acidic workup can lead to hydrolysis if other sensitive functional groups (like esters) are present.

    • Chemoselective Reagents: For substrates with other reducible groups (e.g., aldehydes, ketones), consider milder, more chemoselective reagents. A system like NaBH₄/Ni(OAc)₂ can selectively reduce the nitro group in the presence of a carboxylic acid.[9]

Route 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This powerful method allows for the formation of C-N bonds with a wide range of substrates but is highly sensitive to reaction parameters.[10]

Q3: My Buchwald-Hartwig amination of a halobenzoic acid is failing or giving very low yield. What are the most critical parameters to investigate?

A: This reaction is a multi-component system, and failure often points to an issue with one of the key players: the catalyst, ligand, base, or solvent.

  • Causality: The Buchwald-Hartwig reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. A failure at any step will shut down the cycle.

  • Troubleshooting Workflow:

    • Aryl Halide Reactivity: The reactivity order is I > Br >> Cl.[11] Aryl chlorides are notoriously difficult substrates and require specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and often higher temperatures to facilitate the difficult oxidative addition step.[12] If possible, starting with the aryl bromide or iodide is preferable.

    • Catalyst and Ligand Choice: Do not assume one catalyst system fits all. Use a pre-formed palladium precatalyst for more reliable formation of the active catalytic species compared to starting with salts like Pd(OAc)₂.[12] The ligand is critical; sterically hindered biarylphosphine ligands are often required for challenging substrates.[11]

    • Base Selection: The base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is not just a proton scavenger; it participates in the catalytic cycle. Its strength, solubility, and steric bulk are important. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but for base-sensitive substrates, a weaker base like K₂CO₃ may be necessary, often requiring higher temperatures.

    • Solvent Purity: The reaction is highly sensitive to oxygen and water. Use anhydrous, degassed solvents (e.g., toluene, dioxane).[12][13] Impurities can deactivate the palladium catalyst.

    • Amine Source: While primary and secondary amines are common, using ammonia directly is challenging due to its tight binding to palladium.[10] Ammonia equivalents like benzophenone imine are often used, followed by hydrolysis.[10]

Q4: I'm observing significant hydrodehalogenation (replacement of the halogen with hydrogen) in my Buchwald-Hartwig reaction. How can I minimize this?

A: Hydrodehalogenation is a common side reaction, especially with electron-rich aryl halides or when the catalytic cycle is inefficient.

  • Causality: This side reaction can occur through several pathways, often involving β-hydride elimination from the palladium amide intermediate or reaction with trace water. It competes directly with the desired C-N bond formation.

  • Preventative Measures:

    • Optimize Ligand: Bulky ligands that promote rapid reductive elimination can outcompete the pathways leading to dehalogenation.

    • Use a Dry, Non-protic Solvent: Meticulously dry your solvent and reagents. Water is a common source of the proton in dehalogenation.

    • Modify the Base: In some cases, switching to a different base can alter the kinetics of the catalytic cycle and disfavor the dehalogenation pathway.

General Issues & FAQs

Q5: My final aminobenzoic acid product is discolored (yellow/brown) and difficult to purify. What is the cause and what purification strategy should I use?

A: Discoloration is almost always due to oxidation of the aniline functionality.

  • Causality: Aromatic amines are highly susceptible to air oxidation, forming highly colored, often polymeric, impurities. This can be exacerbated by light and residual metal catalysts.

  • Purification Protocol:

    • Recrystallization with Activated Carbon: This is the most effective method. Dissolve the crude product in a suitable hot solvent. Add a small amount (1-2% by weight) of activated carbon to adsorb the colored impurities.

    • Hot Filtration: Filter the hot solution through a fluted filter paper or a pad of Celite to remove the carbon.

    • Crystallization: Allow the filtrate to cool slowly to obtain pure, colorless crystals.

    • Work Under Inert Atmosphere: During purification steps like recrystallization and filtration, using an inert atmosphere (Nitrogen or Argon) can significantly prevent re-oxidation.[14]

Q6: I am observing decarboxylation of my aminobenzoic acid during workup or subsequent reactions. How can I prevent this?

A: Decarboxylation is a known side reaction for certain aminobenzoic acids, particularly under acidic conditions and/or with heating.[15][16]

  • Causality: The mechanism often involves protonation of the aromatic ring, which facilitates the loss of carbon dioxide.[15][16] The stability towards decarboxylation is highly dependent on the substitution pattern. Anthranilic acid (2-aminobenzoic acid) is particularly susceptible.

  • Preventative Measures:

    • Avoid Strong Acids and High Temperatures: If possible, perform subsequent reactions and workups under neutral or basic conditions. If an acidic step is required, perform it at the lowest possible temperature for the shortest possible time.

    • Protect the Carboxylic Acid: If the synthetic route involves harsh acidic conditions, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) and hydrolyzing it under basic conditions in the final step.[17]

Q7: I am trying to alkylate the carboxylic acid to form an ester, but I'm getting N-alkylation as a major side product. How do I improve selectivity for O-alkylation?

A: This is a classic chemoselectivity problem. Both the carboxylate and the amine are nucleophilic.

  • Causality: Under basic conditions used for many alkylations (e.g., with K₂CO₃ and an alkyl halide), the amine can be deprotonated or is sufficiently nucleophilic to compete with the carboxylate in attacking the alkylating agent.[18][19]

  • Solutions for Selective O-Alkylation (Esterification):

    • Fischer Esterification: The best method for selective O-alkylation is to react the aminobenzoic acid with an alcohol (e.g., ethanol) under strongly acidic conditions (e.g., catalytic H₂SO₄).[20] The amine is protonated to form a non-nucleophilic ammonium salt (-NH₃⁺), preventing it from reacting, while the carboxylic acid is esterified.

    • Protect the Amine: Alternatively, protect the amine group first (e.g., as an amide or carbamate), perform the O-alkylation under basic conditions, and then deprotect the amine in a final step.

Analytical Troubleshooting

Q8: How can I use analytical techniques to identify common side products?

A: A combination of HPLC, LC-MS, and NMR is essential for identifying impurities.

Impurity/Side ProductLikely Synthetic RouteKey Analytical Signatures
Di-nitrated Product NitrationMS: Higher molecular weight (+45 Da). NMR: Changes in aromatic proton splitting patterns and integration.
Nitroso/Hydroxylamine Reduction of Nitro GroupAppearance: Often colored. MS: Incomplete mass reduction (-16 or -15 Da from nitro). Can be unstable.
Hydrodehalogenated Product Buchwald-HartwigMS: Lower molecular weight (loss of halogen mass, replaced by 1 Da for H). NMR: Absence of halogen isotope patterns (for Cl, Br) and appearance of a new aromatic C-H signal.
Decarboxylated Product Acidic/Thermal StepsMS: Lower molecular weight (-44 Da). NMR: Absence of the carboxylic acid proton signal.
N-Alkylated Product Alkylation/EsterificationMS: Higher molecular weight (addition of alkyl group). NMR: Appearance of new signals in the alkyl region corresponding to N-CH₂, N-CH₃, etc., and a shift in the N-H proton signal.

Validated Experimental Protocols

Protocol 1: Synthesis of 4-Aminobenzoic Acid via Nitration-Reduction

Step A: Nitration of Benzoic Acid to 4-Nitrobenzoic Acid (Illustrative) Note: This reaction primarily yields the meta isomer. This protocol is illustrative of the technique.

  • In a flask submerged in an ice-salt bath, cautiously add 15 mL of concentrated sulfuric acid.

  • Once cooled to below 10 °C, slowly add 10 g of benzoic acid in portions with stirring. Ensure it dissolves completely.

  • Cool the mixture to 0-5 °C.

  • Separately, prepare the nitrating mixture by cautiously adding 7.5 mL of concentrated nitric acid to 7.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Using a dropping funnel, add the nitrating mixture dropwise to the benzoic acid solution over 30-45 minutes. Crucially, maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol/water to yield 3-nitrobenzoic acid.

Step B: Reduction of 4-Nitrobenzoic Acid to 4-Aminobenzoic Acid

  • To a round-bottom flask, add 10 g of 4-nitrobenzoic acid and 50 mL of ethanol.

  • Add 25 g of tin (Sn) metal granules.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux.

  • Through the condenser, cautiously add 50 mL of concentrated hydrochloric acid in small portions. The reaction is exothermic.

  • After the addition is complete, maintain reflux for 1 hour or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove any unreacted tin.

  • Carefully neutralize the filtrate by slowly adding aqueous sodium hydroxide until the pH is ~7-8. The 4-aminobenzoic acid will precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by vacuum filtration, wash with cold water, and dry. For high purity, perform the recrystallization with activated carbon as described in Q5.

Visualized Workflows and Mechanisms

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// Node styles start [label="Low Yield in\nBuchwald-Hartwig?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Check Starting\nMaterials", fillcolor="#FBBC05", fontcolor="#202124"]; check_cond [label="Check Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_cat [label="Check Catalyst\nSystem", fillcolor="#FBBC05", fontcolor="#202124"];

// SM Branch sm_purity [label="Purity >98%?\n(NMR/LCMS)", shape=diamond, fillcolor="#F1F3F4"]; sm_halide [label="Aryl Halide?\n(I > Br >> Cl)", shape=diamond, fillcolor="#F1F3F4"]; purify_sm [label="Purify/Re-source\nStarting Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_iodide [label="Switch to Aryl\nIodide/Bromide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Conditions Branch cond_solvent [label="Solvent Anhydrous\n& Degassed?", shape=diamond, fillcolor="#F1F3F4"]; cond_base [label="Base Appropriate?\n(e.g., NaOtBu)", shape=diamond, fillcolor="#F1F3F4"]; dry_degas [label="Dry/Degas\nSolvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_bases [label="Screen Bases\n(e.g., K3PO4, Cs2CO3)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Catalyst Branch cat_ligand [label="Ligand Suitable for\nSubstrate? (e.g., XPhos)", shape=diamond, fillcolor="#F1F3F4"]; cat_source [label="Using Pre-catalyst?", shape=diamond, fillcolor="#F1F3F4"]; screen_ligands [label="Screen Bulky\nBiarylphosphine Ligands", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_precatalyst [label="Switch to Pre-catalyst\n(e.g., G3-Pd)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> {check_sm; check_cond; check_cat} [style=bold];

check_sm -> sm_purity; sm_purity -> sm_halide [label="Yes"]; sm_purity -> purify_sm [label="No"]; sm_halide -> use_iodide [label="Cl"];

check_cond -> cond_solvent; cond_solvent -> cond_base [label="Yes"]; cond_solvent -> dry_degas [label="No"]; cond_base -> screen_bases [label="No"];

check_cat -> cat_ligand; cat_ligand -> cat_source [label="Yes"]; cat_ligand -> screen_ligands [label="No"]; cat_source -> use_precatalyst [label="No"]; } end_dot Caption: Troubleshooting workflow for a low-yield Buchwald-Hartwig amination.

dot digraph "Decarboxylation_Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.5, label="Mechanism of Acid-Catalyzed Decarboxylation", labelloc=t, fontname="Helvetica"]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=normal, fontname="Helvetica", fontsize=9];

// Structures start [label=<Aminobenzoic Acid>];

intermediate [label=<Protonated Intermediate (σ-complex)>];

product [label=<Substituted Aniline>];

// Reaction Arrows start -> intermediate [label="+ H⁺\n(Heat)"]; intermediate -> product [label="- CO₂\n- H⁺"]; } end_dot Caption: Simplified mechanism for acid-catalyzed decarboxylation.

References

  • Fife, T. H., & Pujari, M. P. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(10), 3464-3469. [Link]

  • ResearchGate. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Request PDF. [Link]

  • Holland, K. (2024). Analysis of Organic Impurities in the 4-Aminobenzoic Acid by Reversed-Phased HPLC. ETERA. [Link]

  • Gowda, D. C., & Mahesh, B. (2002). A new reagent for selective reduction of nitro group. Synthetic Communications, 32(15), 2341-2345. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Los, J. M., Rekker, R. F., & Tonsbeek, C. H. T. (1967). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Recueil des Travaux Chimiques des Pays-Bas, 86(6), 622-640. [Link]

  • DTIC. (1987). Biological Synthesis of Substituted o-Aminophenols. [Link]

  • Google Patents. (n.d.). Process for purifying p-aminobenzoic. US2735865A.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Sci-Hub. (1967). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. [Link]

  • Lin, H. C., & Chan, H. W. (1998). Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of Food and Drug Analysis, 6(3), 635-644. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376. [Link]

  • de Klerk, A., & Heveling, J. (2015). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry, 5(04), 147. [Link]

  • Google Patents. (n.d.).
  • American Chemical Society. (1940). Preparation of Para-Aminobenzoic Acid Esters of Monoalkylamino Alcohols. [Link]

  • ResearchGate. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • ResearchGate. (n.d.). Analytical Profile of p-Aminobenzoic Acid. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry and Synthesis of 4-Aminobenzoic Acid. [Link]

  • Quora. (2017). What are the major products of nitration of benzoic acid?. [Link]

  • Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3749-3755. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • PubMed. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • ResearchGate. (n.d.). N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. [Link]

  • ResearchGate. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]

  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]

  • Google Patents. (n.d.). Method for preparing p-aminobenzoic acid. KR20130093981A.
  • YouTube. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. [Link]

  • Taylor & Francis Online. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]

  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Iranian Chemical Society. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. [Link]

  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Vedantu. (n.d.). The major product of nitration of benzoic acid is A class 12 chemistry CBSE. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, p-phenylazo-. [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

  • PMC - NIH. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. [Link]

  • Chegg.com. (2019). Solved Last Name: 23. Synthesize p-aminobenzoic acid. [Link]

  • News Zone. (n.d.). Nitration Of Benzoic Acid. [Link]

  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of fluorinated benzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of these valuable compounds. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting.

Section 1: General Troubleshooting and FAQs

This section covers broad issues that can arise in various synthetic routes to fluorinated benzoic acid derivatives.

Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?

A1: Low yields in the synthesis of fluorinated benzoic acid derivatives can stem from several factors. A systematic investigation is key.[1]

  • Purity of Starting Materials and Reagents: Impurities, especially water, can have a detrimental effect on many organic reactions.[1] For instance, in reactions involving organometallics like Grignard reagents, even trace amounts of water can quench the reagent. Similarly, the purity of your starting fluorinated precursor is crucial. High-purity starting materials simplify downstream processes and improve overall yield and batch-to-batch consistency.[2]

  • Reaction Stoichiometry and Reagent Equivalents: Carefully check the stoichiometry of your reactants. For reactions sensitive to reagent amounts, such as diazotization, an excess or deficit of a reagent can lead to incomplete conversion or the formation of byproducts.

  • Reaction Temperature and Time: Many reactions for synthesizing fluorinated benzoic acids have optimal temperature ranges. For example, diazotization reactions are typically carried out at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt.[1] Ensure your reaction is running at the correct temperature and for a sufficient duration to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3]

  • Solvent Choice and Quality: The solvent can significantly influence reaction outcomes. Ensure you are using a solvent of the appropriate polarity and purity (e.g., anhydrous for moisture-sensitive reactions).

  • Side Product Formation: Competing side reactions can consume your starting materials.[1] The nature of these side reactions is specific to the synthetic method. For example, in the hydrolysis of a fluorobenzonitrile, incomplete hydrolysis might leave unreacted starting material, while harsh conditions could lead to decomposition.

  • Product Decomposition: The desired fluorinated benzoic acid may be unstable under the reaction or workup conditions, such as high temperatures or extreme pH.[1]

Q2: I'm observing unexpected byproducts in my reaction. What are some common side reactions to be aware of?

A2: The nature of byproducts is highly dependent on the specific reaction you are performing. Here are some common examples:

  • In Diazotization-Fluorination: The formation of oximes can occur as a byproduct.[3] This is often due to the reaction of the intermediate with hydroxylamine, which can be generated from the decomposition of unreacted anilide precursors.[3]

  • In Grignard Reactions: A common side product is the protonated arene, formed by the radical intermediate abstracting a hydrogen atom from the solvent.[4] The choice of solvent is critical to minimize this.[4]

  • In Decarboxylation Reactions: Incomplete decarboxylation will result in residual starting material. For di-acids like fluorinated phthalic acids, the desired product is the mono-decarboxylated benzoic acid. Overly harsh conditions could potentially lead to the complete removal of both carboxylic acid groups.[5]

  • In Nucleophilic Aromatic Substitution (SNAr): If there are multiple potential leaving groups or activated positions on the aromatic ring, you may see a mixture of regioisomers.[6]

To identify byproducts, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.

Q3: My purified product has an incorrect melting point and an impure NMR spectrum. What are the likely causes?

A3: Inconsistent product characterization data typically points to the presence of residual impurities.[1] Common contaminants include:

  • Unreacted starting materials.[1]

  • Side products formed during the synthesis.[1]

  • Residual solvents from the purification process.[1]

  • Salts from the workup procedure.[1]

It is crucial to employ appropriate purification techniques, such as recrystallization or column chromatography, and to ensure the product is thoroughly dried.[1]

Section 2: Troubleshooting Specific Synthetic Routes

This section provides detailed guidance for common synthetic methods used to prepare fluorinated benzoic acid derivatives.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing substituents onto an electron-deficient fluorinated aromatic ring.

Q4: I am attempting a nucleophilic aromatic substitution on a fluorobenzoic acid derivative, but the reaction is not proceeding. What could be the issue?

A4: For a successful SNAr reaction, the aromatic ring must be sufficiently electron-deficient.[7][8] This is typically achieved by having strong electron-withdrawing groups (EWGs) positioned ortho or para to the fluorine atom (the leaving group).[8]

  • Insufficient Ring Activation: If your fluorobenzoic acid derivative lacks strong EWGs (like -NO2, -CN, -CF3), the ring may not be electrophilic enough to be attacked by the nucleophile.[8] The carboxylic acid group itself is an EWG, but its effect might not be sufficient depending on the nucleophile and reaction conditions.

  • Incorrect Regiochemistry: The EWG must be in a position to stabilize the negative charge of the Meisenheimer intermediate through resonance.[8] If the EWG is meta to the fluorine, it cannot effectively stabilize the intermediate, and the reaction will likely not proceed.[8]

  • Weak Nucleophile: The strength of the nucleophile is also a critical factor. While highly activated fluoroarenes can react with weaker nucleophiles, less activated systems will require stronger nucleophiles.

Q5: Why is fluoride a good leaving group in SNAr reactions when it's typically considered a poor leaving group?

A5: This is an excellent and important question. In SNAr, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer intermediate.[8][9] The high electronegativity of fluorine has a strong inductive effect, which makes the carbon atom it is attached to more electrophilic and stabilizes the negatively charged Meisenheimer complex.[8][9] The subsequent elimination of the leaving group to restore aromaticity is a faster step.[9] Therefore, the factor that speeds up the slow step (stabilization of the intermediate) has a greater impact on the overall reaction rate than the leaving group's ability to depart in the fast step. The reactivity order for halogens in SNAr is generally F > Cl > Br > I.[8]

Suzuki Cross-Coupling Reactions

Suzuki couplings are a versatile tool for forming C-C bonds and synthesizing more complex fluorinated biaryl benzoic acids.

Q6: My Suzuki coupling reaction with a fluorinated aryl bromide is giving low yields. How can I optimize it?

A6: Optimizing Suzuki couplings for fluorinated substrates often involves careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst and Ligand Choice: While standard palladium catalysts can work, highly fluorinated systems may require more specialized ligands to promote efficient oxidative addition and reductive elimination. For instance, bulky, electron-rich phosphine ligands can be effective.[10] Some copper-catalyzed systems have also been shown to be efficient for coupling highly fluorinated aryl boronate esters.[11]

  • Base Selection: The base plays a crucial role in activating the boronic acid/ester for transmetalation.[12] Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides. The choice of base can be substrate-dependent, and screening different bases may be necessary.

  • Solvent System: A mixture of an organic solvent (like dioxane, THF, or toluene) and an aqueous solution of the base is common. The solvent system needs to be able to dissolve both the organic and inorganic components of the reaction.

  • Boronic Acid/Ester Stability: Fluorinated boronic acids can sometimes be unstable. Using the corresponding boronate esters (e.g., pinacol esters) can improve stability and handling.

Table 1: Troubleshooting Common Suzuki Coupling Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion Inefficient catalyst/ligand system; Inappropriate base or solvent; Low reaction temperature.Screen different palladium catalysts and phosphine ligands. Try alternative bases (e.g., K3PO4, Cs2CO3). Increase reaction temperature.
Protodeboronation (loss of boronic acid) Presence of water and certain bases.Use anhydrous conditions where possible. Consider using a milder base.
Homocoupling of Boronic Acid Oxygen contamination.Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).
Grignard Reactions

The formation and use of Grignard reagents from fluorinated aromatics can be challenging.

Q7: I am having difficulty forming a Grignard reagent from a fluoroaryl halide. What are the likely reasons?

A7: The primary challenge in forming Grignard reagents from fluoroaryl halides is the strength of the carbon-fluorine bond.[13]

  • High C-F Bond Enthalpy: The C-F bond is significantly stronger than C-Cl, C-Br, and C-I bonds, making oxidative insertion of magnesium more difficult and requiring a higher activation energy.[13] For this reason, it is more common to use fluoroaryl bromides or iodides to generate the Grignard reagent.

  • Solvent Effects: The choice of solvent is critical. While ethers like THF or diethyl ether are standard, side reactions can occur. For instance, the Grignard reagent can abstract a proton from the solvent, leading to the formation of a protonated arene as a byproduct.[4] Using solvents with a lower hydrogen atom donating ability can sometimes improve yields.[4]

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activating the magnesium with iodine, 1,2-dibromoethane, or by sonication can be beneficial.

Q8: Are there alternatives to Grignard reagents for nucleophilic addition to fluorinated aromatics?

A8: Yes, organolithium reagents can be used and in some cases are more effective.[14] It has been shown that both Grignard and organolithium reagents can displace a fluoro or methoxy group ortho to an unprotected carboxylic acid group.[14] In some instances where aryllithium reagents gave poor yields, the corresponding Grignard reagents were more effective.[14]

Decarboxylation Reactions

Selective decarboxylation can be a useful strategy, particularly for synthesizing fluorinated benzoic acids from phthalic acid derivatives.

Q9: I am trying to selectively decarboxylate a fluorinated phthalic acid to the corresponding benzoic acid, but the reaction is not working well. What factors should I consider?

A9: Selective mono-decarboxylation requires careful control of reaction conditions.

  • Reaction Temperature: High temperatures are often required for decarboxylation, but excessive heat can lead to the loss of both carboxyl groups or decomposition.[5][15] The optimal temperature needs to be determined experimentally.

  • Solvent: Dipolar aprotic solvents can be effective for the decarboxylation of some fluorinated phthalic acids without the need for a catalyst.[5]

  • Catalyst: While some decarboxylations proceed thermally, others are catalyzed by acids, bases, or metal salts (e.g., copper). The presence of electron-withdrawing groups, such as fluorine, can affect the ease of decarboxylation. For some substrates, basic catalysts like N,N-dimethylaniline have been used.[5]

  • Substrate Structure: The position of the fluorine atoms and other substituents on the aromatic ring can influence the rate and selectivity of the decarboxylation reaction.[5]

Section 3: Experimental Protocols and Workflows

Generalized Protocol for Diazotization-Fluorination of an Anthranilic Acid Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the anthranilic acid derivative in a suitable solvent, such as methoxyethyl methyl ether, with anhydrous hydrogen fluoride.[1]

  • Cooling: Cool the solution in an ice-salt bath to between 0 and 5°C.[1]

  • Diazotization: Slowly add a solution of sodium nitrite (NaNO2) dropwise while vigorously stirring and maintaining the low temperature.[1]

  • Fluorination: After the addition of sodium nitrite is complete, allow the reaction to proceed. This may involve gentle warming or refluxing for a specific period (e.g., 3 hours).[1]

  • Workup and Purification: After the reaction is complete, cool the mixture and carefully quench it. The product is then typically extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.[1]

Workflow for Troubleshooting Low Reaction Yield

The following diagram illustrates a logical workflow for troubleshooting low-yielding reactions.

G start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Purity Confirmed monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_conditions->monitor_reaction analyze_byproducts Analyze Crude Mixture (NMR, MS) monitor_reaction->analyze_byproducts Incomplete Reaction or Side Products Detected purification Optimize Purification (Recrystallization, Chromatography) monitor_reaction->purification Reaction Complete analyze_byproducts->check_conditions Identify Cause end Optimized Yield purification->end

Caption: Troubleshooting logic for low product yield.

Section 4: Mechanistic Insights

The Meisenheimer Complex in SNAr

The stability of the Meisenheimer intermediate is key to understanding the reactivity in nucleophilic aromatic substitution.

Caption: SNAr reaction pathway via the Meisenheimer intermediate.

References

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation - ScholarWorks @ UTRGV. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. Available at: [Link]

  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Available at: [Link]

  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. Available at: [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F - The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products - ResearchGate. Available at: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. Available at: [Link]

  • a) Selective mono‐ and difluorination of benzoic acid derivatives... - ResearchGate. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Optimizing Synthesis: The Importance of High-Purity Benzoic Acid Derivatives. Available at: [Link]

  • DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. Available at: [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available at: [Link]

  • Why don't Alkyl Fluorides form Grignard Reagents - Chemistry Stack Exchange. Available at: [Link]

  • 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. Available at: [Link]

  • US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid - Google Patents.
  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB) - ResearchGate. Available at: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. Available at: [Link]

  • Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing). Available at: [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. Available at: [Link]

  • Recent advances in green fluorine chemistry | ROC - Dove Medical Press. Available at: [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. Available at: [Link]

  • The Suzuki reaction - YouTube. Available at: [Link]

  • Why isn't fluorine used in a Grignard reagent? - Quora. Available at: [Link]

Sources

Technical Support Center: Characterization of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or analyzing this compound. The unique combination of a polar aminobenzoic acid core with a bulky, non-polar cyclohexyloxy group presents specific challenges during analytical characterization. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these complexities and ensure the integrity of your results.

I. Foundational Knowledge & Initial Checks

Before delving into complex troubleshooting, it's crucial to understand the basic properties of your molecule and to perform preliminary checks.

FAQ: Sample Preparation

Question: I'm having trouble dissolving my sample of this compound for analysis. What's the best approach?

Answer: The solubility of this molecule is influenced by its zwitterionic character (from the amino and carboxylic acid groups) and the large hydrophobic cyclohexyloxy group.

  • For NMR Spectroscopy: Deuterated dimethyl sulfoxide (DMSO-d6) is the recommended starting solvent. It is capable of dissolving a wide range of polar and non-polar compounds and will solubilize both the polar functional groups and the non-polar aliphatic ring. For aminobenzoic acids, DMSO is an excellent choice.[1]

  • For HPLC/LC-MS: Initial dissolution should be attempted in a high-purity organic solvent compatible with your mobile phase, such as methanol or acetonitrile (ACN). If solubility is low, adding a small percentage of DMSO may be necessary. Always ensure your final sample solvent is miscible with the initial mobile phase conditions to prevent sample precipitation on the column, which can cause peak distortion.[2]

  • Aqueous Solubility: The compound is expected to have low solubility in neutral water. Solubility can be increased at high pH (by deprotonating the carboxylic acid to form a carboxylate salt) or at low pH (by protonating the amino group to form an ammonium salt). However, for most chromatographic and NMR analyses, a polar organic solvent is preferable.

SolventExpected SolubilityRationale & Use Case
DMSO HighExcellent for creating stock solutions and for NMR analysis due to its strong solvating power.
Methanol/Acetonitrile ModerateGood starting solvents for HPLC/LC-MS sample preparation.
Water (neutral) LowThe hydrophobic cyclohexyl group limits aqueous solubility.
Chloroform/DCM Low to ModerateMay dissolve the compound, but less ideal for polar analytical techniques.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is the cornerstone of structural elucidation. However, the fluorine atom and exchangeable protons in this compound can complicate spectral interpretation.

Troubleshooting Workflow for NMR Analysis

cluster_0 Problem Identification cluster_1 Causality Analysis cluster_2 Solution & Validation Broad Peaks Broad Peaks Proton Exchange Proton Exchange Broad Peaks->Proton Exchange -NH2, -COOH protons? Aggregation Aggregation Broad Peaks->Aggregation Concentration too high? Unexpected Shifts Unexpected Shifts Solvent Effects Solvent Effects Unexpected Shifts->Solvent Effects H-bonding with solvent? F-H Coupling F-H Coupling Unexpected Shifts->F-H Coupling Are aromatic peaks split? Missing Signals Missing Signals Missing Signals->Proton Exchange Exchanged with residual water? Check Purity Check Purity Missing Signals->Check Purity Is the sample pure? D2O Exchange D2O Exchange Proton Exchange->D2O Exchange Confirms exchangeable protons Change Solvent/Temp Change Solvent/Temp Aggregation->Change Solvent/Temp Disrupts intermolecular H-bonding Solvent Effects->Change Solvent/Temp Run 19F NMR Run 19F NMR F-H Coupling->Run 19F NMR Confirms F presence and coupling

Caption: A logical workflow for troubleshooting common NMR spectroscopy issues.

FAQ: NMR Analysis

Question: My -NH2 and -COOH proton signals are very broad or not visible. How can I confirm their presence?

Answer: This is a common issue caused by chemical exchange with residual water in the NMR solvent or by quadrupole broadening from the nitrogen atom.

  • The Causality: The protons on the amine and carboxylic acid are "exchangeable," meaning they can rapidly swap with other acidic protons, such as traces of water in the DMSO-d6. This rapid exchange process broadens the signals, sometimes to the point where they merge with the baseline.

  • The Protocol (D₂O Shake):

    • Acquire a standard ¹H NMR spectrum of your compound in DMSO-d6.

    • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The broad signals corresponding to the -NH₂ and -COOH protons will disappear. Deuterium is NMR-inactive in a proton experiment, so when the protons are replaced by deuterium, their signals vanish. This is a definitive confirmation of exchangeable protons.

Question: The aromatic proton signals in my ¹H NMR spectrum look like complex multiplets, not the simple doublets I expected. Why?

Answer: This complexity arises from long-range coupling between the protons and the fluorine atom on the aromatic ring.

  • The Mechanism: The ¹⁹F nucleus has a spin of I=1/2, just like a proton, and it couples to nearby protons. You will observe J-coupling not only between adjacent protons (³JHH) but also between the fluorine and protons over multiple bonds (³JHF, ⁴JHF, etc.). The magnitude of these couplings can be significant and will split your proton signals into more complex patterns (e.g., a doublet of doublets).

  • Troubleshooting Steps:

    • Run a ¹⁹F NMR Spectrum: This is the most direct way to confirm the presence and chemical environment of the fluorine atom. It will also help in assigning the couplings. A ¹⁹F NMR spectrum is often simpler to interpret than a proton spectrum of a fluorinated compound.[3]

    • ¹H-{¹⁹F} Decoupled Spectrum: If available, running a proton NMR experiment while decoupling the fluorine frequency will cause the complex multiplets to collapse into simpler patterns (e.g., doublets), revealing the underlying H-H coupling.

    • 2D NMR (COSY & HSQC/HMBC): A COSY spectrum will show you which protons are coupled to each other, while HSQC and HMBC will correlate protons to their attached carbons. These experiments are invaluable for definitively assigning the complex aromatic signals.

III. Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is critical for confirming the molecular weight and elemental composition of your compound. The presence of multiple functional groups can lead to ambiguous results if not carefully managed.

FAQ: Mass Spectrometry Analysis

Question: I am not seeing the expected molecular ion peak [M+H]⁺ in my ESI-MS spectrum. What could be the issue?

Answer: Failure to observe the desired molecular ion is a frequent problem and can stem from several factors related to the molecule's chemistry and the instrument settings.

  • Ionization Suppression: The molecule has both an acidic site (carboxylic acid) and a basic site (amino group). In solution, it can form zwitterions or aggregates, which may not ionize efficiently. Furthermore, if your sample contains residual salts (e.g., trifluoroacetic acid from purification), these can suppress the ionization of your target analyte.

  • In-Source Fragmentation: The molecule may be unstable under the electrospray ionization (ESI) conditions and fragment before it is detected. The ether linkage of the cyclohexyloxy group can be a point of cleavage.

  • Incorrect Ionization Mode: The compound has both acidic and basic functional groups, making it amphoteric. It should be detectable in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. If one mode fails, the other should be attempted.

Troubleshooting Protocol for MS Signal Issues
  • Optimize Sample Preparation:

    • Ensure the sample is free from non-volatile buffers and salts. If necessary, perform a desalting step.

    • Prepare the sample in a suitable LC-MS grade solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonia for negative mode). The additive helps to pre-form the ions in solution, aiding ionization.

  • Switch Ionization Mode:

    • Acquire data in both positive and negative ESI modes. For this molecule, the negative ion mode ([M-H]⁻ at m/z 268.1) might be more stable and intense due to the acidic carboxylic acid group.

  • Adjust Source Conditions:

    • Lower the source fragmentor or cone voltage. This reduces the energy applied to the ions as they enter the mass spectrometer, minimizing in-source fragmentation and preserving the molecular ion. A good starting point is to acquire data at a low, medium, and high fragmentor voltage to observe the trend of fragmentation.[4]

  • Check for Adducts:

    • Look for common adducts such as sodium [M+Na]⁺ or potassium [M+K]⁺, especially if you see peaks at m/z ~292 or ~308. Their presence can diminish the intensity of the desired [M+H]⁺ signal.

Expected Fragmentation

In a tandem MS (MS/MS) experiment, expect to see characteristic fragmentation patterns. The most likely fragmentation pathway involves the loss of the cyclohexene group from the ether linkage.

Parent_Ion [M+H]⁺ m/z 268.1 Fragment_1 Loss of Cyclohexene (-82 Da) [M+H - C₆H₁₀]⁺ m/z 186.1 Parent_Ion->Fragment_1 Ether Cleavage Fragment_2 Loss of CO₂ (-44 Da) [M+H - CO₂]⁺ m/z 224.1 Parent_Ion->Fragment_2 Decarboxylation

Caption: Predicted major fragmentation pathways for the target molecule in positive ion ESI-MS/MS.

IV. High-Performance Liquid Chromatography (HPLC) Troubleshooting

The amphipathic nature of this compound (both polar and non-polar regions) makes HPLC method development challenging. Poor peak shape and inadequate retention are common hurdles.

FAQ: HPLC Method Development

Question: My peak shape is terrible—it's broad and tailing on a standard C18 column. How can I fix this?

Answer: Poor peak shape on a C18 (reversed-phase) column is often due to secondary interactions between the polar analyte and the silica backbone of the stationary phase, or using an inappropriate mobile phase.

  • The Cause of Tailing: The basic amino group can interact ionically with residual acidic silanol groups on the silica surface of the C18 column. This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in tailing peaks.

  • Solutions for Improved Peak Shape:

    • Lower the Mobile Phase pH: Add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2.5-3.0. At this pH, the carboxylic acid is protonated (neutral), and the amino group is protonated (positive charge). More importantly, the surface silanol groups are also protonated and neutral, which minimizes the undesirable ionic interactions causing the tailing. A typical starting mobile phase would be:

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Use a Different Stationary Phase:

      • Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups and provides alternative interactions, often improving peak shape for basic compounds.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): If your compound is too polar for good retention in reversed-phase, HILIC is an excellent alternative. HILIC uses a polar stationary phase (like bare silica) with a high organic mobile phase.[2][5] It is particularly effective for retaining polar and ionizable compounds.[6][7]

Question: I have very little or no retention on my C18 column, even with a high aqueous mobile phase. What should I do?

Answer: This indicates that your molecule is too polar for traditional reversed-phase chromatography under your current conditions.

  • Reversed-Phase Strategy:

    • Increase Aqueous Content: Start with a highly aqueous mobile phase (e.g., 95% Water / 5% Acetonitrile).

    • Use an "Aqueous Stable" C18 Column: Standard C18 columns can undergo "phase collapse" in highly aqueous mobile phases, leading to a sudden loss of retention. Use a column specifically designed for use in 100% aqueous conditions.

  • Alternative Chromatography Mode (HILIC): This is often the best solution for highly polar compounds.[6]

    • Principle: In HILIC, the analyte partitions into a water-enriched layer on the surface of the polar stationary phase. The elution solvent is typically high in organic content (e.g., >80% acetonitrile), and the gradient runs by increasing the aqueous content.

    • Starting HILIC Conditions:

      • Column: Bare silica or an amide-bonded phase.

      • Solvent A: Acetonitrile + 0.1% Formic Acid

      • Solvent B: Water + 0.1% Formic Acid

      • Gradient: Start at 95% A and decrease to ~60% A.

V. Elemental Analysis Troubleshooting

Elemental analysis (CHN) is a fundamental technique for confirming the empirical formula of a pure compound. For this molecule (C₁₃H₁₆FNO₂), failures are often related to sample purity or incomplete combustion.

FAQ: Elemental Analysis

Question: My elemental analysis results are off by more than the acceptable ±0.4%. What is the most likely cause?

Answer: Assuming the instrument is properly calibrated, the most common sources of error are residual solvent or impurities in the sample.[8][9]

  • The Problem of Residual Solvents: Even small amounts of trapped solvent (e.g., water, ethyl acetate, DMSO) will significantly alter the percentage of carbon, hydrogen, and nitrogen, leading to inaccurate results. The presence of fluorine can sometimes make complete combustion more difficult.

  • Troubleshooting Protocol:

    • Dry the Sample Rigorously: Dry your sample under high vacuum for several hours, preferably with gentle heating (if the compound is thermally stable), to remove all traces of solvent.

    • Verify Purity: Re-check the purity of your sample by HPLC and ¹H NMR. The NMR spectrum is particularly sensitive to solvent impurities.

    • Inform the Analyst about Fluorine: Always indicate the presence of fluorine when submitting a sample for elemental analysis. Specialized combustion aids (e.g., tungsten oxide) may be needed to ensure complete combustion of fluorinated organic compounds and to prevent the formation of volatile, corrosive HF gas that can damage the instrument.

References

  • Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o387. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

  • Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332–337. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Elementar. (n.d.). EA Troubleshooting. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • da Costa, G. G., & de Almeida, D. R. (2005). Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 172(3), 267–274. Available at: [Link]

  • Holčapek, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 659-688. Available at: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Arjunan, V., & Mohan, S. (2010). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 731–737. Available at: [Link]

  • ResearchGate. (2016). Troubleshooting ESI LC MS/MS chromatograms--sample contamination? Retrieved from [Link]

  • uHPLCs. (2022). What is the difference between HILIC columns VS normal/reverse columns? Retrieved from [Link]

  • Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Rigid PN Cages... Retrieved from [Link]

  • CCDC. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid... Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3436–3444. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • AZoNano. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]

  • LCGC International. (n.d.). A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. Retrieved from [Link]

  • Agilent. (2014). Guidelines for Trouble Shooting and Maintenance of AA Systems. Retrieved from [Link]

  • Lindsley, C. W., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(11), 2534–2539. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information - All chemicals were commercially available... Retrieved from [Link]

  • ACS Publications. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Retrieved from [Link]

  • BioPharm International. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-5-fluorobenzoic acid. Retrieved from [Link]

  • DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]

  • Ye, Y., et al. (2021). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Metabolites, 11(8), 519. Available at: [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

  • Der Pharma Chemica. (2017). FTIR Spectral Investigation on Healthy and Cancerous Blood Samples-Acute Lymphocytic Leukemia (ALL) Coupled. Retrieved from [Link]

Sources

Technical Support Center: 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic Acid Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to support your experimental work in understanding the degradation pathways of this molecule. The information herein is synthesized from established principles of organic chemistry and data from analogous compounds to provide a robust framework for your investigations.

Introduction: Understanding the Stability Landscape

This compound possesses several functional groups that are susceptible to degradation under various stress conditions: an aromatic amine, a carboxylic acid, a fluoro substituent, and a cyclohexyloxy ether linkage. A thorough understanding of its degradation profile is critical for ensuring drug substance and product stability, which directly impacts safety and efficacy.[1][2] Forced degradation studies are an essential component of this process, providing insights into potential degradation products and pathways.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways to investigate are:

  • Oxidative Degradation: The aromatic amine group is susceptible to oxidation, potentially forming N-oxides or hydroxylamines.[1][3] Aromatic amines can undergo complex oxidative reactions, sometimes leading to colored degradants.

  • Hydrolytic Degradation: While the ether linkage is generally stable, it can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures. The amide bond in related structures is known to hydrolyze.

  • Photolytic Degradation: Aromatic compounds, especially those with amine and halogen substituents, can be sensitive to light. Photodegradation may involve radical reactions or cleavage of the C-F or C-N bonds.[4]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety is a potential degradation pathway, which would result in the loss of the carboxylic acid group.[5][6]

Q2: I am observing a color change in my sample during storage. What could be the cause?

A color change, often to a yellow or brown hue, in samples containing aromatic amines is frequently indicative of oxidative degradation. The formation of quinone-imine or other chromophoric species resulting from the oxidation of the amino group is a likely cause. To mitigate this, ensure samples are stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q3: My HPLC analysis shows unexpected peaks even in my control sample. What should I investigate?

Unexpected peaks in a freshly prepared sample could be impurities from the synthesis rather than degradants. However, if these peaks grow over time or upon exposure to stress conditions, they are likely degradation products. Consider the following troubleshooting steps:

  • Mobile Phase Interaction: Ensure the analyte is stable in your chosen mobile phase. Some organic solvents can promote degradation over time.

  • Impurity Profiling: Characterize the initial impurities in your starting material using a high-resolution technique like LC-MS to differentiate them from true degradants.

  • Forced Degradation: Systematically perform a forced degradation study (see Protocol 1) to identify the retention times of expected degradation products.[7]

Q4: How can I confirm the identity of a suspected degradation product?

The definitive identification of degradation products typically requires a combination of chromatographic and spectroscopic techniques.[1]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for impurity and degradant analysis. It provides the retention time and mass-to-charge ratio (m/z) of the compound, allowing for the determination of its molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which aids in determining the elemental composition of the degradant.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural information about the degradant.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If a degradant can be isolated in sufficient quantity and purity, NMR spectroscopy (¹H, ¹³C, ¹⁹F) provides unambiguous structural elucidation.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
  • Possible Cause: Sub-optimal mobile phase pH. The molecule has both an acidic (carboxylic acid) and a basic (amino) functional group, making its retention sensitive to pH.

  • Troubleshooting Steps:

    • Determine the pKa values of the amino and carboxylic acid groups (estimated or experimentally).

    • Adjust the mobile phase pH to be at least 2 pH units away from the pKa values to ensure the molecule is in a single ionic state. For reversed-phase HPLC, a low pH (e.g., 2.5-3.5 using formic acid or phosphate buffer) is often a good starting point to protonate the amine and suppress the ionization of the carboxylic acid.

    • Experiment with different buffer systems (e.g., phosphate, acetate) and organic modifiers (acetonitrile, methanol) to optimize selectivity.

Issue 2: Inconsistent Results in Forced Degradation Studies
  • Possible Cause: Reaction kinetics are too fast or too slow, leading to either complete degradation or no observable degradation.

  • Troubleshooting Steps:

    • Adjust Stress Conditions: For oxidative degradation, if the reaction with 3% hydrogen peroxide is too rapid, reduce the concentration to 0.1-1% or lower the temperature.[1][3] For hydrolysis, if 1M HCl or NaOH causes complete degradation quickly, use lower concentrations (e.g., 0.1M or 0.01M) or perform the study at a lower temperature.[7]

    • Time Points: Sample at multiple, appropriately spaced time points to capture the degradation profile over time.

    • Anhydrous Conditions: For studying non-hydrolytic pathways, consider using anhydrous solvents for forced degradation to avoid water-induced degradation.[8]

Issue 3: Mass Imbalance in Stability Studies
  • Possible Cause: Formation of non-UV active or volatile degradation products, or degradants that are not eluted from the HPLC column.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to detect non-chromophoric compounds.

    • GC-MS Analysis: For suspected volatile degradants (e.g., from decarboxylation), analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Column Recovery Study: Verify that all components, including the parent compound and major degradants, are eluting from the column by comparing the response of a sample injected directly versus one passed through the column.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a systematic approach to investigating the degradation pathways of this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and protect from light.[7]

  • Thermal Degradation: Store a solid sample of the compound at 80°C. Also, heat a solution of the compound at 60°C.[2]

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to a calibrated light source (e.g., consistent with ICH Q1B guidelines).

3. Analysis:

  • At initial, 4, 8, 24, and 48-hour time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples before analysis.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectrophotometry to be optimal for the parent compound).

  • Injection Volume: 10 µL.

Visualizing Degradation Pathways and Workflows

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV/Vis Light) cluster_thermal Thermal Stress (Heat) parent 2-Amino-5-(cyclohexyloxy)- 4-fluorobenzoic acid hydrolysis_product Potential Ether Cleavage or other hydrolytic products parent->hydrolysis_product oxidation_product N-oxide or Quinone-imine species parent->oxidation_product photolysis_product Radical-induced products or dehalogenated species parent->photolysis_product thermal_product Decarboxylated product parent->thermal_product

Caption: Potential degradation pathways for this compound.

Experimental_Workflow start Start: Pure Compound forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_analysis Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis peak_detection Detection of Degradation Peaks hplc_analysis->peak_detection mass_balance Assess Mass Balance peak_detection->mass_balance characterization LC-MS/MS and HRMS for Structural Characterization peak_detection->characterization If peaks are significant end End: Stability Profile mass_balance->end pathway_elucidation Elucidation of Degradation Pathway characterization->pathway_elucidation pathway_elucidation->end

Caption: Experimental workflow for investigating degradation pathways.

References

  • International Journal of Research in Pharmacy and Biotechnology. (2021, May 30). DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. Retrieved from [Link]

  • PubMed. (2015, October 31). Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II). Retrieved from [Link]

  • Oxford Academic. (n.d.). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of oxidative stress induced degradation of p -aminobenzoic acid and methoxsalen. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Pharmaceutical Technology. (2012, August 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • PubMed. (2010, November 15). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (1975, April 25). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Para Amino Benzoic: Kinetic Study of Oxidation by Acidic Potassium Permanganate in Acidic Media. Retrieved from [Link]

  • YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]

  • PubMed. (1991, March). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2021, May 12). Regular Article. Retrieved from [Link]

  • SpringerLink. (2021, April 14). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (1980, January). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Retrieved from [Link]

  • NIH. (1980, January). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 2-Amino-4-fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Retrieved from [Link]

  • NIH. (2012, September 1). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved from [Link]

  • PubMed. (1984, February). Simultaneous determination of chloroprocaine hydrochloride and its degradation product 4-amino-2-chlorobenzoic acid in bulk drug and injection solutions by high-performance liquid chromatography. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure a safe, efficient, and reproducible process.

Overview of the Scalable Synthetic Pathway

The synthesis of this compound involves a multi-step process where careful control of reaction conditions is paramount for achieving high yield and purity at scale. The chosen pathway prioritizes commercially available starting materials, robust chemical transformations, and manageable purification steps. The core strategy involves building the substituted benzene ring through nitration and etherification, followed by the reduction of the nitro group to the target amine.

Synthesis_Workflow A 2-Amino-4-fluorobenzoic acid (Starting Material) B Nitration (HNO3, H2SO4) A->B Step 1 C 2-Amino-4-fluoro-5-nitrobenzoic acid B->C D Diazotization & Hydrolysis (NaNO2, H2SO4, heat) C->D Step 2 E 4-Fluoro-5-hydroxy-2-nitrobenzoic acid D->E F Williamson Ether Synthesis (Cyclohexyl Bromide, K2CO3) E->F Step 3 G 4-Fluoro-5-(cyclohexyloxy)-2-nitrobenzoic acid F->G H Catalytic Hydrogenation (H2, Pd/C) G->H Step 4 I This compound (Final Product) H->I

Caption: Proposed scalable synthetic workflow.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, organized by reaction step.

Step 3: Williamson Ether Synthesis

This step, forming the crucial cyclohexyloxy ether bond, is often a source of yield loss if not properly controlled.

Q1: My Williamson ether synthesis is showing low conversion and poor yield. What are the primary causes?

A: Low yield in this SN2 reaction is typically traced back to a few key parameters.[1]

  • Potential Causes & Solutions:

    • Presence of Water: Alkoxide bases are highly reactive and can be quenched by protic solvents or residual moisture.[2] Ensure your starting phenol, solvent (e.g., DMF, Acetonitrile), and base (e.g., Potassium Carbonate) are anhydrous. Using freshly dried reagents is critical for scale-up.

    • Insufficient Base or Incorrect Choice: A weak base will not deprotonate the phenol effectively. While strong bases like NaH are effective, they can pose safety and handling challenges at scale. Potassium carbonate (K₂CO₃) is a safer, effective alternative, but may require higher temperatures and longer reaction times. Ensure at least 2.0 equivalents are used to drive the equilibrium.

    • Low Reaction Temperature: Typical Williamson reactions require heating to 50-100 °C to proceed at a reasonable rate.[3] If the temperature is too low, the reaction will be sluggish. Monitor the internal temperature of the reactor, not just the jacket temperature.

    • Poor Solvent Choice: Protic solvents will slow the reaction by solvating the nucleophile.[3] Apolar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices for this reaction.[3][4]

Q2: I'm observing a significant amount of an elimination byproduct (cyclohexene). How can this be mitigated?

A: The alkoxide base can also act as a base for E2 elimination on the cyclohexyl bromide, competing with the desired SN2 substitution.[5]

  • Potential Causes & Solutions:

    • Steric Hindrance: While cyclohexyl bromide is a secondary halide and prone to elimination, this is the required reagent. The key is to control other factors.

    • Excessively High Temperature: High temperatures favor elimination over substitution. Maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate (e.g., 80-90 °C) and monitor for completion by HPLC to avoid prolonged heating.

    • Base Strength: A very strong, sterically hindered base would favor elimination. This is another reason why K₂CO₃ is often a better choice than potassium tert-butoxide for this specific transformation at scale.

    • Leaving Group: While bromide is adequate, using cyclohexyl iodide or cyclohexyl tosylate can sometimes improve the rate of substitution relative to elimination, although this adds a step and cost to the process.

Troubleshooting_Ether_Synthesis Start Low Yield in Ether Synthesis? Check_Water Are all reagents & solvents anhydrous? Start->Check_Water Check_Base Is base strength and stoichiometry correct? Check_Water->Check_Base Yes Solution_Dry Action: Dry solvents/reagents. Use molecular sieves. Check_Water->Solution_Dry No Check_Temp Is reaction temperature optimal (80-100°C)? Check_Base->Check_Temp Yes Solution_Base Action: Use >2 eq. K2CO3. Consider phase-transfer catalyst. Check_Base->Solution_Base No Check_Side_Rxn Is cyclohexene byproduct observed (GC-MS)? Check_Temp->Check_Side_Rxn Yes Solution_Temp Action: Increase temperature gradually. Monitor via HPLC. Check_Temp->Solution_Temp No Solution_Elimination Action: Lower temperature. Avoid prolonged heating. Check_Side_Rxn->Solution_Elimination Yes Success Yield Improved Check_Side_Rxn->Success No Solution_Dry->Check_Water Solution_Base->Check_Base Solution_Temp->Check_Temp Solution_Elimination->Success

Caption: Decision workflow for troubleshooting low yield.

Step 4: Catalytic Hydrogenation (Nitro Reduction)

This is a high-risk, high-impact step. Safety and efficiency are the primary concerns.

Q3: The hydrogenation reaction is stalled or incomplete. What should I investigate?

A: An incomplete reduction can lead to difficult purifications and introduces the highly mutagenic nitro-aromatic intermediate into the final product stream.

  • Potential Causes & Solutions:

    • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities like sulfur or halides from upstream steps.[6] Ensure the nitro-intermediate is of high purity (>98%). If poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may be necessary, but this is a costly solution.

    • Poor Mass Transfer: On a large scale, ensuring hydrogen gas effectively reaches the catalyst surface is critical. Check for adequate agitation (vortex formation in the reactor). The stirrer speed may need to be increased.[6]

    • Insufficient Hydrogen Pressure: Ensure the reactor is holding the target pressure (e.g., 5-10 bar) and there are no leaks in the system.[6] The reaction progress can be monitored by observing hydrogen uptake.

    • Low Temperature: While the reaction is exothermic, it often requires an initial activation temperature (e.g., 40-60 °C) to proceed efficiently.[6]

Q4: What are the critical safety procedures for handling the Pd/C catalyst and hydrogen gas at pilot scale?

A: This step presents significant fire and explosion hazards. A thorough risk assessment is mandatory.[7]

  • Critical Safety Protocols:

    • Catalyst Handling: Palladium on carbon is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry or containing solvent vapors.[6] It must always be handled under an inert atmosphere (Nitrogen or Argon). Use a glove bag or glove box for charging the reactor. The catalyst should be added to the solvent (as a slurry) before the substrate.

    • Reactor Inerting: Before introducing hydrogen, the reactor must be purged multiple times with an inert gas like nitrogen to remove all oxygen.[4] Similarly, after the reaction is complete, the hydrogen must be purged with nitrogen before opening the reactor.

    • Pressure and Equipment: Use a reactor specifically rated for high-pressure hydrogenation. Ensure all safety relief valves are functional and properly set.

    • Static Discharge: Ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable hydrogen or solvent vapors.

Key Experimental Protocols

The following are detailed methodologies for critical steps, validated for laboratory scale and designed for scalability.

Protocol 1: Synthesis of 4-Fluoro-5-(cyclohexyloxy)-2-nitrobenzoic acid (Step 3)
  • Objective: To synthesize the ether intermediate via Williamson synthesis.

  • Materials & Equipment:

    • Jacketed glass-lined reactor with overhead stirrer, temperature probe, and reflux condenser.

    • 4-Fluoro-5-hydroxy-2-nitrobenzoic acid (1.0 eq)

    • Cyclohexyl Bromide (1.5 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely milled (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Charge the reactor with 4-Fluoro-5-hydroxy-2-nitrobenzoic acid and anhydrous DMF (approx. 5 mL per gram of starting material).

    • Begin stirring and add the finely milled anhydrous potassium carbonate.

    • Heat the mixture to 60 °C and stir for 1 hour to ensure formation of the phenoxide salt.

    • Add the cyclohexyl bromide dropwise over 30 minutes, maintaining the internal temperature below 70 °C.

    • After the addition is complete, heat the reaction mixture to 90 °C.

    • Monitor the reaction progress by HPLC every 2 hours until the starting material is <2% of the total peak area. The reaction is typically complete in 6-10 hours.

    • Cool the mixture to room temperature. Slowly quench the reaction by adding it to a separate vessel containing ice water (10x the volume of DMF).

    • Acidify the aqueous slurry to pH 2 with concentrated HCl.

    • Filter the resulting precipitate, wash thoroughly with water to remove DMF and salts, and dry under vacuum at 50 °C to yield the crude product.

Protocol 2: Synthesis of this compound (Step 4)
  • Objective: To reduce the nitro group to an amine via catalytic hydrogenation.

  • Materials & Equipment:

    • High-pressure autoclave (hydrogenator) with stirrer, temperature, and pressure controls.

    • 4-Fluoro-5-(cyclohexyloxy)-2-nitrobenzoic acid (1.0 eq)

    • Palladium on Carbon (10% Pd/C, 50% wet), 5 mol%

    • Ethanol or Isopropanol as solvent

    • Nitrogen and Hydrogen gas supplies

  • Procedure:

    • Charge the autoclave with the nitro-intermediate and the solvent (e.g., ethanol, 10 mL/g).

    • Under a constant stream of nitrogen, carefully add the wet Pd/C catalyst as a slurry in the same solvent. WARNING: Do not add dry catalyst to a dry reactor.

    • Seal the reactor. Purge the system by pressurizing with nitrogen to 5 bar and venting three times.

    • Purge the system with hydrogen by pressurizing to 5 bar and venting three times.

    • Pressurize the reactor with hydrogen to the final pressure (e.g., 8 bar).

    • Heat the reaction mixture to 50 °C with efficient stirring. Monitor the reaction by hydrogen uptake and HPLC analysis. The reaction is typically complete in 4-8 hours.

    • Once complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with nitrogen three times.

    • Filter the reaction mixture through a bed of Celite® to safely remove the Pd/C catalyst. Wash the filter cake with additional solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure final product.

Data Summary & Safety Profile

Table 1: Expected Yields and Purity
StepIntermediate/Product NameExpected YieldTarget Purity (HPLC)
34-Fluoro-5-(cyclohexyloxy)-2-nitrobenzoic acid80-90%>98%
4This compound85-95%>99%
Overall - ~65-75% >99%
Table 2: Key Reagent Safety Considerations
Reagent/ProcessHazard ClassificationKey RisksMitigation Strategy
Nitration Corrosive, Highly ExothermicThermal runaway, release of toxic NOx gases.Use jacketed reactor, slow addition at 0-10 °C, have emergency quench plan.[6]
Cyclohexyl Bromide Flammable, IrritantSkin/eye irritation.Handle in a well-ventilated hood with appropriate PPE (gloves, goggles).
DMF (Solvent) Reproductive ToxinHarmful if inhaled or absorbed through skin.Use in a closed system or well-ventilated area. Minimize exposure.
Pd/C Catalyst Pyrophoric, Flammable SolidIgnites spontaneously in air.Handle only under an inert atmosphere (N₂/Ar).[6][7]
Hydrogen Gas Extremely FlammableForms explosive mixtures with air.Use in a rated pressure vessel, purge system of oxygen, ensure proper grounding.[6]
Aromatic Amines Toxic, Potential CarcinogenCan be absorbed through skin, health hazards upon exposure.[8][9]Wear appropriate PPE, avoid generating dust, handle in ventilated areas.[10]

References

  • Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production. (n.d.). BenchChem.
  • Overcoming Challenges in Fluorine-Based Chemistry. (2012). Pharmaceutical Technology.
  • How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? (n.d.). FAQ.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI.
  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. (2021). ACS Publications.
  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. (2021). PMC - NIH.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.
  • Technical Support Center: Synthesis of 4-Amino-2-fluorobenzoic Acid. (n.d.). BenchChem.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial.
  • Illustrate with examples the limitations of Williamson's synthesis fo. (2025). askIITians.
  • Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. (2024). PubMed.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Working with Hazardous Chemicals.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • What Are The Limitations Of Williamson Ether Synthesis? (2025). Chemistry For Everyone.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. (n.d.). Vedantu.
  • Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. (2024). YouTube.
  • Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. (2006). PubMed.

Sources

Technical Support Center: Purification Strategies for 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid. As a key pharmaceutical intermediate, achieving high purity is critical for downstream applications and regulatory compliance. This document provides in-depth, experience-driven strategies, troubleshooting guides, and validated protocols to address common purification challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the most common issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude sample?

A1: Impurities primarily originate from the synthetic route and can be categorized as starting materials, intermediates, or reaction byproducts.[1] Given a plausible synthesis involving nitration, etherification, and reduction, you should anticipate the following:

Impurity TypePotential CompoundsOrigin / Causality
Unreacted Starting Materials 2-Amino-4,5-difluorobenzoic acid; CyclohexanolIncomplete Williamson ether synthesis reaction.
Reaction Intermediates 2-Nitro-5-(cyclohexyloxy)-4-fluorobenzoic acidIncomplete reduction of the nitro group. This is a common and often colored impurity.
Side-Reaction Products Isomeric products; Azo or azoxy compounds- Isomers can arise from poor regioselectivity during electrophilic aromatic substitution (e.g., nitration).[2][3][4] - Azo/azoxy species are formed by the condensation of nitroso and hydroxylamine intermediates during nitro group reduction, often resulting in highly colored (orange/red) impurities.[5]
Reagents & Catalysts Residual palladium catalyst (if used for reduction); Inorganic saltsCarryover from the reaction workup.[5]
Q2: My crude product is orange or dark brown. What is the likely cause and how do I remove it?

A2: A strong coloration is typically indicative of trace amounts of highly conjugated byproducts, most commonly azo and azoxy compounds formed during the reduction of the nitro-intermediate.[5] While present in small quantities, their intense color makes them highly visible.

Removal Strategy:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.[6] Use charcoal sparingly, as it can also adsorb your product, reducing the overall yield.

  • Chromatography: If color persists, flash column chromatography is highly effective at separating these more polar, colored byproducts from the desired compound.

Q3: How do I choose the best primary purification strategy: Recrystallization, Acid-Base Extraction, or Chromatography?

A3: The optimal strategy depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization: This is the most effective and scalable method if your crude product has a purity of >90%. It is excellent for removing small amounts of closely related impurities.[7]

  • Acid-Base Extraction: This technique is ideal for removing neutral or basic impurities. Because the target molecule is amphoteric (containing both a carboxylic acid and an amino group), its solubility can be manipulated with pH. This is a powerful initial cleanup step for very crude mixtures.[8]

  • Column Chromatography: This should be reserved for situations where recrystallization and extraction fail, such as when dealing with a complex mixture of impurities with similar properties to the product or for isolating very small quantities.[9]

Q4: What are the best analytical methods to confirm the purity of my final product?

A4: A combination of methods is necessary to provide a complete purity profile.[10]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[11] A reverse-phase method (e.g., using a C18 column) with a UV detector is ideal for assessing the percentage purity and detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and identifying any residual solvents or structurally similar impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product and can help in the identification of unknown impurity peaks when coupled with a chromatographic system (LC-MS).[11][12]

  • Melting Point: A sharp melting point range is a classic and quick indicator of high purity for crystalline solids.[13]

Section 2: Purification Protocols & Troubleshooting

This section provides detailed, step-by-step methodologies for the primary purification techniques.

Protocol 2.1: High-Performance Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a solvent system at varying temperatures.[7]

Methodology:
  • Solvent Screening: The key is finding a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold. Given the molecule's structure, polar protic solvents or mixtures are excellent candidates.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under a vacuum.

Recommended Solvent Systems:
Solvent SystemRationale
Ethanol / Water Good for compounds with moderate polarity. The product should dissolve in hot ethanol, and water can be added as an anti-solvent to induce crystallization.[14]
Acetone / Water Similar to ethanol/water, acetone is a strong solvent for many organic compounds.[6]
Toluene Aromatic solvents can be effective for crystallizing other aromatic compounds.[15]
Xylene A higher boiling point alternative to toluene, which may offer different solubility characteristics.[16]
Troubleshooting Recrystallization:
  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.

    • Solution: Reheat the solution to dissolve the oil. Add more solvent to reduce the concentration and allow it to cool more slowly.

  • Problem: No crystals form upon cooling.

    • Solution 1: Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Solution 2: Add a "seed crystal" from a previous pure batch.

    • Solution 3: Reduce the volume of the solvent by gentle heating and try to cool again.

Protocol 2.2: Purification via Acid-Base Extraction

This method leverages the amphoteric nature of the target molecule to separate it from neutral impurities. The carboxylic acid group is deprotonated by a weak base, and the amino group is protonated by an acid.

Methodology (Base Extraction):
  • Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The target compound will move to the aqueous layer as its sodium carboxylate salt, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers and perform a "back-wash" with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with dilute HCl (e.g., 1M) until the pH is approximately 4-5. The pure product will precipitate out of the solution.[6]

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under a vacuum.

Diagram: Acid-Base Extraction Workflow

Below is a diagram illustrating the logic of the base extraction protocol.

G crude Crude Product (in Ethyl Acetate) sep_funnel Separatory Funnel: Add aq. NaHCO3 crude->sep_funnel organic_layer Organic Layer (Neutral Impurities) sep_funnel->organic_layer Separate aqueous_layer Aqueous Layer (Product as Sodium Salt) sep_funnel->aqueous_layer Separate acidify Cool & Acidify (add 1M HCl to pH 4-5) aqueous_layer->acidify precipitate Pure Product Precipitates acidify->precipitate

Caption: Workflow for purification using base extraction.

Troubleshooting Acid-Base Extraction:
  • Problem: An emulsion forms at the interface.

    • Cause: High concentration of materials or vigorous shaking.

    • Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Let the funnel stand for a longer period.

  • Problem: Low recovery after precipitation.

    • Cause: The product may have some solubility in the acidic aqueous solution.

    • Solution: Ensure the aqueous layer is thoroughly chilled before and during acidification. After filtration, you can try extracting the acidic filtrate with an organic solvent (like ethyl acetate) to recover any dissolved product.

Section 3: Purity Assessment Guide

Verifying the success of your purification requires robust analytical methods.

Method 3.1: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for quantifying the purity of your sample.[11]

Example HPLC Method Parameters:
ParameterRecommended SettingPurpose
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separating moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the analyte.
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution.
Gradient 5% to 95% B over 15 minutesA standard gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Detection UV at 254 nm or Diode Array Detector (DAD)Aromatic nature of the compound allows for strong UV absorbance. A DAD can provide spectral data.[12]
Injection Volume 10 µLStandard injection volume.
Troubleshooting HPLC Analysis:
  • Problem: Broad or tailing peaks. [17][18][19]

    • Cause: Secondary interactions with the column (e.g., silanol groups), column degradation, or sample overload.

    • Solution: Ensure the mobile phase pH is low enough to fully protonate the amine. Use a high-purity, end-capped column. Inject a smaller amount of the sample.

  • Problem: Ghost peaks appear in the chromatogram. [17]

    • Cause: Contamination in the mobile phase, sample carryover from a previous injection, or late-eluting compounds.

    • Solution: Use fresh, high-purity solvents. Run a blank gradient to wash the column.

Method 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the identity and provides insight into impurity profiles.

  • ¹H NMR: Check for the absence of peaks corresponding to starting materials or intermediates. The integration of the aromatic and aliphatic protons should match the expected ratios for the pure structure.

  • ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. A single, clean peak confirms the absence of fluorinated isomers or byproducts.

  • Residual Solvent Analysis: ¹H NMR is also excellent for identifying and quantifying residual solvents from the purification process (e.g., ethanol, acetone, toluene).

Section 4: Overall Purification Strategy

The following diagram outlines a decision-making workflow for purifying this compound.

G start Crude Product purity_check Assess Crude Purity (e.g., by TLC or crude HPLC) start->purity_check high_purity Purity > 90%? purity_check->high_purity High low_purity Complex Mixture or Highly Colored? purity_check->low_purity Low / Complex recrystallize Recrystallization (Protocol 2.1) high_purity->recrystallize Yes acid_base Acid-Base Extraction (Protocol 2.2) low_purity->acid_base Yes chromatography Column Chromatography low_purity->chromatography If extraction fails final_analysis Final Purity Analysis (HPLC, NMR, MS) recrystallize->final_analysis acid_base->recrystallize Followed by chromatography->final_analysis final_product Pure Product (>99%) final_analysis->final_product

Caption: Decision tree for selecting a purification strategy.

Section 5: References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Mid-Century, Inc. (1972). Purification of aromatic polycarboxylic acids by recrystallization. (U.S. Patent No. 3,654,351). U.S. Patent and Trademark Office. Retrieved from

  • Amoco Corp. (2016). Oxidation and crystallization process for aromatic carboxylic acid production. (U.S. Patent No. 9,233,905). U.S. Patent and Trademark Office. Retrieved from

  • Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Chennaiah, M. (2021). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 8(3), 613-623. Retrieved from [Link]

  • Müller, K., & Seubert, A. (2012). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Journal of Chromatography A, 1270, 96-103. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223. Retrieved from [Link]

  • Müller, K., & Seubert, A. (2012). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Retrieved from [Link]

  • Hopak. (2023). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]

  • CN1477097A. (2004). The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents. Retrieved from

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-138. Retrieved from [Link]

  • Puttaraju, S. B., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o559. Retrieved from [Link]

  • Kanakaki, C., & Rosenberg, E. (2017). Fluorinated Benzoic Acids as Conservative Tracers for the Petrochemical Industry. Chrom+Food Forum. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H16FNO3). Retrieved from [Link]

  • JPH0586000A. (1993). Method for producing 2-amino-4-fluorobenzoic acid. Google Patents. Retrieved from

  • Puttaraju, S. B., et al. (2013). 2-Amino-5-fluorobenzoic acid. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 18: Reactions of Aromatic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

Sources

"enhancing the stability of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid. Given the compound's specific functional groups—an aromatic amine, a fluoro substituent, a carboxylic acid, and an ether linkage—its stability in solution can be influenced by a variety of factors including pH, light, oxygen, and solvent choice. This document provides in-depth, experience-driven guidance through a series of frequently asked questions and troubleshooting protocols to help you maintain the integrity of your compound during experimental workflows.

Section 1: Frequently Asked Questions (FAQs) on Core Stability
Q1: What are the primary chemical liabilities of this compound that I should be aware of?

Answer: The molecular structure of this compound presents three primary areas susceptible to degradation in solution:

  • Aromatic Amino Group: This is the most significant liability. Aromatic amines are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ion contaminants, or light. This process often leads to the formation of colored impurities (such as quinone-imines) and can result in complex polymerization.[1]

  • Fluorinated Aromatic Ring: While the carbon-fluorine bond is generally strong, aromatic systems can undergo photochemical reactions.[2] Exposure to high-energy light (especially UV) can promote photo-oxidation or, under more extreme conditions, potential defluorination.[3][4]

  • Carboxylic Acid and Amino Groups (Amphoteric Nature): The compound's solubility and the reactivity of its functional groups are highly dependent on the pH of the solution.[5] The protonation state of the amino and carboxyl groups influences intermolecular interactions and susceptibility to certain reactions.[6]

Q2: My solution of the compound is developing a yellow or brown tint over time. What is causing this discoloration?

Answer: This is a classic indicator of oxidative degradation of the aromatic amino group.[1] The initial oxidation products can further react to form highly conjugated, colored polymeric species. This process is often autocatalytic and is accelerated by:

  • Exposure to Air (Oxygen): Dissolved oxygen is a primary culprit.

  • Exposure to Light: UV and even ambient laboratory light can provide the activation energy for photo-oxidation.[7]

  • Presence of Metal Ions: Trace metals (e.g., iron, copper) from glassware, spatulas, or reagents can catalyze oxidation reactions.

To prevent this, it is critical to use deoxygenated solvents and protect solutions from light.

Q3: What is the recommended method for storing stock solutions of this compound?

Answer: To maximize shelf-life, stock solutions should be prepared and stored with the following precautions:

ParameterRecommendationRationale
Solvent Use HPLC-grade, anhydrous DMSO or DMF.[8]These solvents have low water content and can be purged with inert gas to remove oxygen. They are also good solubilizing agents for this type of molecule.
Atmosphere Overlay the solution with an inert gas (Argon or Nitrogen).This displaces oxygen from the headspace of the vial, minimizing oxidation during storage and handling.
Temperature Store at -20°C or below.Low temperatures slow the rate of all chemical degradation reactions.
Light Store in amber glass vials or wrap clear vials in aluminum foil.This prevents exposure to UV and visible light, mitigating photodegradation.[9]
Container Use high-quality glass vials with PTFE-lined caps.Prevents leaching of contaminants and ensures an airtight seal.

Note: For aqueous solutions used in experiments, it is strongly recommended to prepare them fresh daily from a frozen organic stock.[8]

Section 2: Troubleshooting Guide for Experimental Issues
Issue 1: I observe new peaks appearing in my HPLC chromatogram during a time-course experiment.

Possible Cause & Troubleshooting Steps:

This indicates that your compound is degrading under the experimental conditions. The key is to identify the stressor. A forced degradation study is the most systematic way to diagnose the issue.

Logical Flow for Identifying the Degradation Pathway

Caption: Troubleshooting workflow for unexpected degradation.

Issue 2: The compound is precipitating from my aqueous buffer.

Possible Cause & Troubleshooting Steps:

Precipitation is typically a solubility or pH-related issue.

  • Check the pH: this compound is amphoteric. It will have its lowest solubility at its isoelectric point (pI). Adjusting the pH away from the pI will increase solubility.

    • Action: To increase solubility, adjust the pH to be at least 1.5-2 units away from the predicted pI. For this molecule, preparing the solution in a slightly basic buffer (e.g., pH 8.0-8.5) will deprotonate the carboxylic acid, forming a more soluble salt. Conversely, a very acidic pH (e.g., pH 2) will protonate the amine, also increasing solubility.

  • Solvent Polarity: The aqueous buffer may be insufficiently polar or may require a co-solvent.

    • Action: Consider adding a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol or propylene glycol to your buffer.[10] This can enhance solubility without significantly impacting many biological assays. Always run a vehicle control.

  • Concentration: The intended concentration may exceed the compound's intrinsic solubility in that specific medium.

    • Action: Determine the kinetic or thermodynamic solubility experimentally before preparing high-concentration solutions.

Section 3: Proactive Stabilization Strategies
Q4: How can I actively prevent oxidative degradation in my experiments?

Answer: A multi-pronged approach is most effective.

  • Deoxygenation: Before adding the compound, sparge all aqueous buffers and solvents with an inert gas (high-purity nitrogen or argon) for 15-30 minutes. This physically removes dissolved oxygen.

  • Use of Antioxidants: For less sensitive applications where an additive is permissible, consider including a radical-scavenging antioxidant.

    • For Organic Solutions: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at concentrations of 0.01-0.1% are effective.[7][11]

    • For Aqueous Solutions: Ascorbic acid (Vitamin C) or sodium metabisulfite can be used, but be mindful that they can alter the pH and may interact with your experimental system.[12] Always include an "antioxidant + vehicle" control.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, add a small amount (e.g., 100 µM) of ethylenediaminetetraacetic acid (EDTA) to the buffer to sequester trace metal ions.

Potential Degradation Pathways

DegradationPathways cluster_oxidation Oxidative Pathway cluster_photo Photochemical Pathway Parent This compound Oxidized_Intermediate Radical Cation / Quinone-imine Intermediate Parent->Oxidized_Intermediate O₂, Light, Metal Ions Decarboxylated Decarboxylation Product (Loss of CO₂) Parent->Decarboxylated UV Light Defluorinated Defluorination Product Parent->Defluorinated High-Energy UV Polymer Colored Polymeric Products Oxidized_Intermediate->Polymer Polymerization

Caption: Potential degradation pathways for the target molecule.

Section 4: Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To systematically identify the degradation pathways and the conditions that cause instability for this compound. This information is crucial for developing a stability-indicating analytical method.[13][14]

Materials:

  • Stock solution of the compound (e.g., 1 mg/mL in acetonitrile or methanol).

  • Reagents: 1 M HCl, 1 M NaOH, 3% H₂O₂.

  • HPLC system with UV/PDA detector.

  • pH meter, heating block, UV light chamber (per ICH Q1B guidelines).[14]

Methodology:

  • Prepare Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the stress reagent in a clear glass vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of purified water.

    • Acid Hydrolysis: 1 M HCl.

    • Base Hydrolysis: 1 M NaOH.

    • Oxidation: 3% H₂O₂.

    • Thermal: Purified water.

    • Photolytic: Purified water (in a quartz or borosilicate glass vial).

  • Incubate Samples:

    • Place the Acid, Base, and Thermal vials in a heating block at 60°C.

    • Keep the Oxidation vial at room temperature.

    • Place the Photolytic vial in a photostability chamber.

    • Store the Control vial protected from light at 4°C.

  • Time Points: Withdraw aliquots (e.g., 50 µL) from each vial at T=0, 2, 4, 8, and 24 hours.

  • Sample Analysis:

    • Immediately neutralize the acid and base aliquots with an equimolar amount of base/acid.

    • Dilute all aliquots to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a validated HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of stressed samples to the T=0 and control samples.

    • Calculate the percentage degradation of the parent peak. A target degradation of 5-20% is ideal to ensure that secondary degradation is minimal.[15]

    • Assess peak purity of the parent compound to ensure co-elution is not occurring.

    • Identify the conditions that produce the most significant degradation and characterize the major degradant peaks.

References
  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(100), 12217-12219. [Link]

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Detailed Article View: Unexpected photostability improvement of aromatics in polyfluorinated solvents. Royal Society of Chemistry. [Link]

  • Kumar, S., & Singh, S. K. (2016). Implications of aromatic–aromatic interactions: From protein structures to peptide models. Peptide Science, 106(5), 677-691. [Link]

  • Arbelaez, A. F., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(18), 13176-13186. [Link]

  • Carlson, E. A., & Biedermann, A. M. (2013). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. The Journal of Physical Chemistry A, 117(48), 12695-12702. [Link]

  • Arbelaez, A. F., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]

  • Arbelaez, A. F., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology Letters, 9(9), 776-782. [Link]

  • Unknown Author. (n.d.). Solvent Effect. SlidePlayer. [Link]

  • Rani, S., & Singh, A. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Bayne, A. C. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. [Link]

  • Chemical Insight Blogs. (2024). How Solvents Influence Stability of Injectables. SlideShare. [Link]

  • Gámiz-Gracia, L., & Luque de Castro, M. D. (2017). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 9(2), 18. [Link]

  • Maniruzzaman, M., et al. (2015). Influence of Solvent Composition on the Miscibility and Physical Stability of Naproxen/PVP K 25 Solid Dispersions Prepared by Cosolvent Spray-Drying. Request PDF. [Link]

  • Rani, S., & Singh, A. (2016). Forced Degradation Studies. SciSpace. [Link]

  • Welch, C. J., et al. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Unknown Author. (2017). "Drug Stability and factors that affect on the drug stability" Review BY. SlideShare. [Link]

  • Carlson, E. A., & Biedermann, A. M. (2013). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Request PDF. [Link]

  • Shaw, G. C., & Lissi, E. A. (1993). The photochemistry of p-aminobenzoic acid. Journal of Photochemistry and Photobiology A: Chemistry, 72(3), 265-271. [Link]

  • Sharma, M. C., & Sharma, S. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Unknown Author. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Waterman, K. C. (2009). Stabilization of Pharmaceuticals to Oxidative Degradation. Request PDF. [Link]

  • Cannon, J. B., Yunker, M. H., & Luoma, N. (1995). The effect of aggregation inhibitors and antioxidants on the stability of hemin solutions. PDA journal of pharmaceutical science and technology, 49(2), 77–82. [Link]

Sources

"analytical method development for 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid quantification"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development and quantification of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established scientific practices and regulatory expectations to ensure the integrity and reliability of your analytical data.

Diagram of the Analytical Method Development Workflow

The following diagram illustrates a typical workflow for developing a robust analytical method for the quantification of a pharmaceutical compound like this compound. This systematic approach ensures that the final method is suitable for its intended purpose.

Caption: Workflow for Analytical Method Development.

Troubleshooting Guide

This section addresses common issues encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Q1: Why am I observing poor peak shape (tailing or fronting) for my analyte?

A1: Poor peak shape is a frequent issue, often stemming from interactions between the analyte and the stationary phase or issues with the mobile phase. This compound possesses both an acidic carboxylic group and a basic amino group, making it susceptible to secondary interactions.

  • Probable Cause 1: Secondary Silanol Interactions. The free silanol groups on the surface of silica-based reversed-phase columns can interact with the basic amino group of your analyte, leading to peak tailing.

    • Solution:

      • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of accessible free silanols.

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the silanol groups, reducing their interaction with the protonated amino group of the analyte.[1]

      • Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites. However, be aware that TEA can affect column longevity and is not suitable for mass spectrometry (MS) detection.

  • Probable Cause 2: Analyte Overload. Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting.[2]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column. Determine the linear dynamic range of your method as part of your validation studies.[3][4]

  • Probable Cause 3: Inappropriate Sample Solvent. If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.[5] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Q2: My analyte's retention time is drifting or inconsistent between injections. What could be the cause?

A2: Retention time variability can compromise the reliability of your quantitative data. The issue often lies with the HPLC system or the mobile phase preparation.[6]

  • Probable Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase. Monitor the baseline until it is stable before injecting your first sample.[6]

  • Probable Cause 2: Mobile Phase Composition Changes. This can be due to inaccurate mixing by the pump, evaporation of a volatile solvent component, or improper preparation.[1][6]

    • Solution:

      • Degas the Mobile Phase: Use an online degasser or sparge the mobile phase with helium to prevent bubble formation in the pump.[1]

      • Verify Pump Performance: Check the pump's proportioning valve function. If you suspect an issue, you can pre-mix the mobile phase manually and run it in isocratic mode to see if the problem resolves.[2]

      • Cover Solvent Reservoirs: To minimize evaporation of volatile organic solvents like acetonitrile or methanol, keep the mobile phase reservoirs covered.

  • Probable Cause 3: Fluctuations in Column Temperature. Changes in the ambient temperature can affect retention times, especially if a column oven is not used.

    • Solution: Use a thermostatically controlled column compartment to maintain a consistent temperature. A change of just a few degrees can significantly shift retention.[6]

Q3: I am not achieving adequate separation between my main peak and an impurity. How can I improve the resolution?

A3: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.

  • Probable Cause 1: Suboptimal Mobile Phase Composition. The organic modifier and pH of the mobile phase are critical for achieving selectivity.

    • Solution:

      • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.

      • Fine-tune the pH: Small adjustments to the mobile phase pH can change the ionization state of your analyte and any ionizable impurities, which can dramatically impact their retention and selectivity.

      • Adjust Buffer Concentration: For ionizable compounds, the buffer concentration can also influence peak shape and retention.

  • Probable Cause 2: Inappropriate Stationary Phase. The column chemistry may not be suitable for your specific separation challenge.

    • Solution:

      • Try a Different Stationary Phase: If a C18 column is not providing the desired selectivity, consider a phenyl-hexyl or a polar-embedded phase column, which offer different retention mechanisms.

      • Reduce Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) will increase column efficiency and can improve the resolution of closely eluting peaks. The United States Pharmacopeia (USP) provides guidelines on allowable adjustments to chromatographic systems.[7][8][9]

Q4: My results for accuracy and precision are outside the acceptable limits during method validation. What should I investigate?

A4: Inaccurate or imprecise results often point to issues with sample preparation, standard preparation, or the integration of the chromatographic peaks.

  • Probable Cause 1: Incomplete Sample Extraction or Dilution Errors.

    • Solution:

      • Optimize Sample Preparation: Ensure your sample preparation procedure, which may involve techniques like dissolution, sonication, or filtration, is robust and provides complete extraction of the analyte.[10][11] You may need to perform recovery studies to confirm this.[2]

      • Use Calibrated Equipment: Use calibrated pipettes and volumetric flasks for all standard and sample dilutions.

  • Probable Cause 2: Standard Instability. The analyte may be degrading in the standard solution.

    • Solution: Investigate the stability of your standard and sample solutions over the expected analysis time. This is a required component of method validation.[12] If necessary, prepare fresh standards more frequently or store them under conditions that minimize degradation (e.g., refrigerated, protected from light).

  • Probable Cause 3: Inconsistent Peak Integration.

    • Solution: Review the peak integration parameters in your chromatography data system. Ensure that the baseline is being set correctly and consistently for all peaks, especially for smaller impurity peaks. Manual integration should be avoided or strictly justified.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound?

A1: A reversed-phase HPLC method with UV detection is a logical starting point.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile choice.

  • Mobile Phase: Start with a gradient elution using a buffered aqueous phase and an organic modifier.

    • Aqueous Phase (A): 0.1% Formic acid or phosphoric acid in water (pH ~2.5-3.0). This will ensure the carboxylic acid is protonated and the amino group is protonated, which often leads to better peak shape.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient: A generic screening gradient could be 5% to 95% B over 20 minutes.

  • Detection: Determine the UV maximum absorbance (λmax) of the analyte by running a UV scan. This will provide the optimal wavelength for detection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

This initial setup can then be optimized based on the observed chromatography.[13][14]

Q2: Do I need to perform forced degradation studies for this compound?

A2: Yes, forced degradation (or stress testing) studies are a crucial part of pharmaceutical development and are required by regulatory agencies like the ICH.[15][16] The purpose of these studies is to:

  • Identify Potential Degradants: Understand the degradation pathways of the drug substance under various stress conditions (e.g., acid, base, oxidation, heat, light).[15]

  • Establish the Stability-Indicating Nature of the Method: You must demonstrate that your analytical method can separate the main compound from any degradation products, ensuring that the assay is specific for the intact drug.[15][17]

  • Inform Formulation and Packaging Development: Knowledge of the compound's stability helps in developing a stable formulation and selecting appropriate packaging.[16]

A typical forced degradation study involves exposing the drug substance to conditions like 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic stress, aiming for 5-20% degradation.[18]

Q3: What validation parameters are required for a quantitative impurity method versus an assay method?

A3: The validation parameters are outlined in the ICH Q2(R2) guideline.[3][19][20] While there is overlap, the acceptance criteria can differ.

Validation ParameterAssay (Quantification of Main Compound)Quantitative Impurity Test
Specificity Must demonstrate no interference from placebo, impurities, or degradants.Must demonstrate discrimination between impurities and the main compound. Peak purity analysis is critical.
Linearity Typically evaluated over 80% to 120% of the target concentration.Evaluated from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.
Range The interval defined by the linearity study.The interval defined by the linearity study.
Accuracy Assessed at multiple levels (e.g., 80%, 100%, 120%) by spiking with a known amount of analyte.Assessed by spiking impurities into the sample matrix at relevant concentrations.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).Repeatability and Intermediate Precision are required.
Limit of Quantitation (LOQ) Not typically required.Must be determined and be below the reporting threshold for the impurity.
Limit of Detection (LOD) Not typically required.Often determined, but not always required if the LOQ is established.
Robustness Required to show reliability with small, deliberate variations in method parameters.Required to ensure the method remains effective under varied conditions.

Table 1: Comparison of Validation Parameters for Assay and Impurity Methods.

Q4: When should I consider using LC-MS instead of HPLC-UV for quantification?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) offers significant advantages in certain scenarios.

  • High Sensitivity Requirements: If the concentration of your analyte or its impurities is below the detection limits of a UV detector, LC-MS, particularly with a triple quadrupole instrument (LC-MS/MS), can provide much higher sensitivity.[21]

  • High Selectivity Needed: In complex matrices where co-eluting peaks interfere with the analyte of interest, the selectivity of MS detection (by monitoring a specific mass-to-charge ratio) can allow for accurate quantification even without complete chromatographic separation.[21][22]

  • Structural Confirmation: During method development and forced degradation studies, LC-MS is invaluable for identifying unknown impurities and degradation products by providing molecular weight and fragmentation information.[21]

  • Analysis of Non-Chromophoric Compounds: If your compound or an impurity lacks a UV-absorbing chromophore, MS provides a universal detection method.

For routine quality control of the main component where sensitivity is not an issue, a validated HPLC-UV method is often sufficient, more cost-effective, and simpler to operate.

Diagram of a Troubleshooting Decision Tree for HPLC

This diagram provides a logical path for diagnosing common HPLC issues.

Sources

Validation & Comparative

"comparative analysis of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid with other inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the comprehensive characterization of novel small molecule inhibitors is paramount. It is not merely sufficient to identify a compound that exhibits inhibitory activity against a therapeutic target; a rigorous, multi-faceted comparative analysis against existing or alternative inhibitors is essential to ascertain its true potential. This guide provides a framework for such an analysis, using the hypothetical discovery of a novel inhibitor, 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid , against Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory signaling pathways.

The Central Role of TAK1 in Cellular Signaling

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a pivotal intracellular signaling molecule.[1][2] It functions as a central hub, integrating signals from a variety of stimuli, including proinflammatory cytokines like TNFα and IL-1β, to activate downstream pathways such as NF-κB and JNK/p38 MAPKs.[1][3] This positions TAK1 as a key mediator of inflammation, immune responses, cell survival, and apoptosis.[4] Dysregulation of TAK1 signaling is implicated in numerous diseases, including inflammatory disorders and cancer, making it a compelling therapeutic target.[5][6]

The inhibition of TAK1 is a promising strategy for therapeutic intervention.[4][7] This guide will outline the necessary experimental comparisons between our hypothetical novel compound, "this compound" (hereafter referred to as 'Compound X'), and a known, well-characterized TAK1 inhibitor. For the purpose of this guide, we will use a fictional but representative Type II inhibitor, 'Comparator Y', which is known to bind to the 'DFG-out' inactive conformation of the kinase.[5][8]

The "Why": Causality Behind Experimental Choices

The selection of comparative assays is not arbitrary. Each experiment is designed to answer a critical question about the inhibitor's properties, moving from basic potency to cellular efficacy and target engagement.

  • Biochemical IC50 Determination: This is the foundational assay. It measures the concentration of an inhibitor required to reduce the activity of the isolated enzyme by 50%.[9][10] This provides a direct measure of the inhibitor's potency against its target in a controlled, cell-free environment. Comparing the IC50 of Compound X to Comparator Y tells us their relative potency at the enzymatic level.[11]

  • Cell-Based IC50 Determination: A potent biochemical inhibitor may not be effective in a cellular context due to poor membrane permeability, rapid metabolism, or efflux. This assay measures the inhibitor's ability to suppress a TAK1-mediated signaling event within intact cells.[12][13] A significant drop-off in potency from the biochemical to the cell-based assay can indicate potential liabilities.

  • Kinase Selectivity Profiling: Most kinase inhibitors are not perfectly specific and can bind to other kinases, leading to off-target effects.[14][15] Kinase selectivity profiling assesses the inhibitor's activity against a broad panel of other kinases.[16][17] An ideal inhibitor will show high potency for TAK1 and minimal activity against other kinases, particularly those with closely related ATP-binding sites.[18]

  • Cellular Thermal Shift Assay (CETSA): This powerful technique confirms that the inhibitor directly binds to its intended target within the complex environment of a living cell.[19][20][21] The principle is that ligand binding stabilizes the target protein against heat-induced denaturation.[22][23] A significant thermal shift provides strong evidence of target engagement, validating that the cellular effects observed are indeed due to the inhibition of TAK1.

Visualizing the TAK1 Signaling Pathway

TAK1_Signaling cluster_adaptors Adaptor Proteins & E3 Ligases cluster_downstream Downstream Pathways TNF-R1 TNF-R1 TRADD TRADD TNF-R1->TRADD IL-1R1 IL-1R1 TRAF6 TRAF6 IL-1R1->TRAF6 TRAF2/5 TRAF2/5 TRADD->TRAF2/5 cIAP1/2 cIAP1/2 TRAF2/5->cIAP1/2 TAB2/3 TAB2/3 cIAP1/2->TAB2/3 K63 Ub TRAF6->TAB2/3 K63 Ub TAK1 TAK1 IKK Complex IKK Complex TAK1->IKK Complex MKKs MKKs TAK1->MKKs TAB1 TAB1 TAB1->TAK1 TAB2/3->TAK1 NF-kB NF-kB IKK Complex->NF-kB p38/JNK p38/JNK MKKs->p38/JNK Gene Transcription Gene Transcription NF-kB->Gene Transcription p38/JNK->Gene Transcription

Caption: Simplified TAK1 signaling pathway activated by TNFα and IL-1β.

Experimental Protocols

Biochemical IC50 Determination (ADP-Glo™ Kinase Assay)

Objective: To determine the concentration of Compound X and Comparator Y required to inhibit 50% of purified TAK1 kinase activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of TAK1/TAB1 enzyme in kinase reaction buffer.

    • Prepare a 2X solution of the substrate (e.g., myelin basic protein) and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for TAK1 for competitive inhibitors.

    • Prepare serial dilutions of Compound X and Comparator Y in DMSO, then dilute in kinase reaction buffer to a 5X concentration.

  • Reaction Setup (384-well plate):

    • Add 2 µL of 5X compound dilution (or DMSO for control) to each well.

    • Add 4 µL of 2X enzyme solution to initiate the pre-incubation.

    • Incubate for 10 minutes at room temperature.

    • Add 4 µL of 2X substrate/ATP solution to start the kinase reaction.

  • Kinase Reaction and Detection:

    • Incubate for 1 hour at room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data with the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[24]

Cell-Based IC50 Determination (In-Cell Western Assay)

Objective: To measure the IC50 of Compound X and Comparator Y for the inhibition of TNFα-induced phosphorylation of a downstream TAK1 substrate (e.g., p-p38) in a relevant cell line (e.g., HeLa cells).

Methodology:

  • Cell Culture and Treatment:

    • Seed HeLa cells in a 96-well plate and grow to 80-90% confluency.

    • Starve the cells in a serum-free medium for 4 hours.

    • Pre-treat cells with serial dilutions of Compound X or Comparator Y for 1 hour.

    • Stimulate the cells with TNFα (e.g., 20 ng/mL) for 15 minutes.

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Immunostaining:

    • Block with a suitable blocking buffer for 1.5 hours.

    • Incubate with primary antibodies (e.g., rabbit anti-p-p38 and mouse anti-GAPDH) overnight at 4°C.

    • Wash and incubate with species-specific near-infrared fluorescent secondary antibodies for 1 hour.

  • Data Acquisition and Analysis:

    • Scan the plate using a two-channel infrared imaging system.

    • Quantify the fluorescence intensity for both channels.

    • Normalize the p-p38 signal to the GAPDH signal.

    • Plot the normalized signal versus the log of inhibitor concentration to calculate the IC50 value.[12]

Kinase Selectivity Profiling

Objective: To assess the selectivity of Compound X by screening it against a broad panel of kinases.

Methodology:

This is typically performed as a fee-for-service by specialized vendors (e.g., using Promega's Kinase Selectivity Profiling Systems).[16][17]

  • Compound Submission: Provide Compound X at a specified concentration (e.g., 1 µM) for initial screening.

  • Assay Performance: The compound is tested against a panel of 100-400 kinases, typically using a radiometric or luminescence-based activity assay.

  • Data Reporting: The results are reported as percent inhibition at the tested concentration.

  • Follow-up: For any kinases inhibited by more than a pre-defined threshold (e.g., 50%), full IC50 determinations are performed to quantify the off-target potency.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of Compound X to TAK1 in intact cells.

Methodology:

  • Cell Treatment:

    • Culture a suitable cell line to high density.

    • Treat the cells with Compound X (at a concentration ~10x the cell-based IC50) or vehicle (DMSO) for 1 hour.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.

    • Transfer the supernatant to a new tube.

  • Detection (Western Blot):

    • Denature the soluble protein samples and run them on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe with a primary antibody specific for TAK1.

    • Use a secondary antibody and chemiluminescence to detect the protein bands.

  • Data Analysis:

    • Quantify the band intensity at each temperature for both the vehicle- and compound-treated samples.

    • Plot the percentage of soluble TAK1 versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target stabilization and engagement.[20][22]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays IC50_Biochem Biochemical IC50 (Potency) IC50_Cell Cell-Based IC50 (Efficacy) IC50_Biochem->IC50_Cell Data_Summary Comparative Data Summary IC50_Biochem->Data_Summary Kinase_Selectivity Kinase Selectivity (Specificity) CETSA CETSA (Target Engagement) Kinase_Selectivity->CETSA Kinase_Selectivity->Data_Summary IC50_Cell->CETSA IC50_Cell->Data_Summary CETSA->Data_Summary Compound_X Compound_X Compound_X->IC50_Biochem Compound_X->Kinase_Selectivity

Caption: Logical workflow for the comparative analysis of a novel kinase inhibitor.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, concise table to facilitate direct comparison between Compound X and Comparator Y.

ParameterCompound XComparator YRationale
Biochemical IC50 (TAK1) e.g., 15 nMe.g., 25 nMMeasures direct potency against the isolated enzyme.
Cell-Based IC50 (p-p38) e.g., 150 nMe.g., 200 nMMeasures efficacy in a physiological context.
Biochem/Cell Shift 10-fold8-foldIndicates cell permeability and stability.
Kinase Selectivity (S-Score at 1µM) e.g., 0.05e.g., 0.10Quantifies specificity; lower score is better.
CETSA Shift (ΔTm) e.g., +5.2 °Ce.g., +6.1 °CConfirms direct target binding in cells.

Conclusion

A systematic, comparative analysis is indispensable for the preclinical evaluation of novel inhibitors. By moving beyond a simple measure of potency to rigorously assess cellular efficacy, selectivity, and direct target engagement, researchers can build a comprehensive profile of a compound's strengths and weaknesses. This data-driven approach, grounded in validated experimental protocols, allows for an informed decision-making process, ultimately increasing the likelihood of advancing truly promising therapeutic candidates into further development.

References

  • Frontiers. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology. [Link]

  • PubMed. (n.d.). TAK1 selective inhibition: state of the art and future opportunities. [Link]

  • Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • ResearchGate. (n.d.). Overview of the TAK1 signaling pathway. TAK1 activity is enhanced by.... [Link]

  • PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • I-Kinetics. (2025). TAK1: Significance and symbolism. [Link]

  • Frontiers. (n.d.). TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. [https://www.frontiersin.org/articles/10.3389/fcell.2021.642 TAK1/full]([Link] TAK1/full)

  • PMC - PubMed Central. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • PMC - NIH. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. [Link]

  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]

  • ACS Publications. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • Patsnap Synapse. (2024). What are TAB1 inhibitors and how do they work?. [Link]

  • JCI Insight. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • MDPI. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. [Link]

  • Boster Bio. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

Sources

Deconvoluting the Mechanism: A Comparative Guide to Validating the Biological Target of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Guide

In the landscape of modern drug discovery, the journey from a phenotypic screening hit to a validated therapeutic candidate is fraught with challenges. A primary hurdle is the definitive identification and validation of the compound's biological target. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically validate the molecular target of a novel bioactive compound, exemplified here by the hypothetical molecule, 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid (referred to henceforth as Cmpd-X).

This document eschews a rigid template, instead adopting a logical, multi-pronged approach that mirrors a real-world target validation campaign. We will explore orthogonal experimental strategies, delve into the causality behind methodological choices, and present comparative data to build a robust, self-validating case for the target of Cmpd-X.

The Foundational Principle: Orthogonal Target Validation

Confidence in a drug target is not achieved through a single experiment. It is the culmination of corroborating evidence from multiple, independent methodologies. A sound target validation strategy relies on the principle of orthogonality, where different techniques with distinct underlying biophysical principles are used to probe the compound-target interaction.[1][2][3] This approach mitigates the risk of experimental artifacts and off-target effects, building a powerful, cumulative case for the authentic biological target.

Our investigation into Cmpd-X will therefore follow a three-pillar strategy:

  • Target Identification & Engagement in a Native Environment: Does Cmpd-X bind to a specific protein target within the complex milieu of a cell?

  • Genetic Confirmation: Is the identified target essential for the compound's observed phenotype?

  • Biophysical Characterization: What are the precise binding kinetics and thermodynamics of the interaction between Cmpd-X and its purified target?

G cluster_0 Target Validation Strategy for Cmpd-X Phenotype Phenotypic Hit (Cmpd-X) Pillar1 Pillar 1: Target ID & Cellular Engagement Phenotype->Pillar1 Pillar2 Pillar 2: Genetic Confirmation Phenotype->Pillar2 ValidatedTarget Validated Target Pillar1->ValidatedTarget Identifies 'What' Pillar2->ValidatedTarget Confirms 'If' Pillar3 Pillar 3: Biophysical Characterization Pillar3->ValidatedTarget Defines 'How'

Caption: Orthogonal pillars of a target validation campaign.

Pillar 1: Target Identification & Cellular Engagement

The first critical step is to identify potential binding partners of Cmpd-X directly from a relevant biological system, such as a cancer cell line lysate or intact cells. This unbiased approach avoids assumptions and can uncover novel targets.[2][4] We will compare two powerful, yet distinct, methodologies: Affinity-based Chemoproteomics and the Cellular Thermal Shift Assay (CETSA).

Comparison of Primary Target Identification Methods
Method Principle Pros Cons Best For...
Affinity Chromatography Immobilized Cmpd-X "fishes" for binding proteins from cell lysate.[5][6][7]Unbiased; identifies direct binders; can be scaled for purification.[8]Requires chemical modification of Cmpd-X; risk of identifying non-specific "sticky" proteins; may miss weak binders.[6][9]Initial, broad discovery of potential binding partners.
CETSA Ligand binding stabilizes a target protein against thermal denaturation.[10][11][12][13]Label-free; confirms target engagement in live cells; applicable to membrane proteins.[10][14]Requires a specific antibody for each candidate; less suited for initial discovery without proteome-wide MS.Validating target engagement of candidates in a physiological context.
Experimental Protocol: Affinity Chromatography Pulldown

This protocol outlines the steps to identify proteins that directly bind to Cmpd-X.

Causality: The core principle is that a specific, high-affinity interaction will allow the target protein to be selectively retained on a solid support functionalized with Cmpd-X, while non-specific, low-affinity binders are washed away.[6]

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an analog of Cmpd-X incorporating a linker arm and a reactive handle (e.g., an alkyne or azide for "click" chemistry, or a biotin tag).[7] It is crucial to verify that the modified compound retains its biological activity.

  • Immobilization: Covalently attach the Cmpd-X probe to a solid support, such as sepharose beads.[5]

  • Lysate Preparation: Prepare a native protein lysate from the target cells (e.g., a cancer cell line where Cmpd-X shows an anti-proliferative effect).

  • Incubation: Incubate the Cmpd-X-functionalized beads with the cell lysate. As a crucial control, incubate a parallel lysate sample with beads that have been treated with a structurally similar but biologically inactive analog.

  • Washing: Perform a series of stringent washes with buffers of increasing stringency (e.g., varying salt concentration) to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Identification: Separate the eluted proteins by SDS-PAGE, excise unique bands present only in the Cmpd-X lane, and identify them via mass spectrometry (LC-MS/MS).[6]

G CmpdX Cmpd-X Probe Bead Bead CmpdX->Bead Immobilize Lysate Cell Lysate Bead->Lysate Incubate Wash Wash Bead->Wash Remove Non-specific Target Target Protein Lysate->Target NonSpecific Non-specific Proteins Lysate->NonSpecific Target->Bead Specific Binding NonSpecific->Bead Non-specific Binding Elute Elute Wash->Elute Isolate Specific MS LC-MS/MS Elute->MS Identify

Caption: Workflow for Affinity Chromatography Target ID.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Causality: Based on the principle of ligand-induced thermal stabilization, CETSA measures if Cmpd-X binding to its target in intact cells makes the target more resistant to heat-induced unfolding and aggregation.[11][12][13]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of Cmpd-X for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[11]

  • Lysis: Lyse the cells to release soluble proteins.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the putative target protein (identified from the affinity pulldown) remaining in solution at each temperature using Western blotting or ELISA.

  • Curve Generation: Plot the percentage of soluble protein against temperature for both vehicle- and Cmpd-X-treated samples. A rightward shift in the melting curve for the Cmpd-X-treated sample indicates target engagement.[14]

Pillar 2: Genetic Confirmation

Identifying a binding partner is not sufficient; we must prove that this interaction is responsible for the biological effect of Cmpd-X. Genetic methods like CRISPR-Cas9 are the gold standard for linking a target to a phenotype.[1][15][16]

Comparison of Genetic Validation Methods
Method Principle Pros Cons Best For...
CRISPR Knockout (KO) Permanent gene disruption leads to loss of protein expression.[17]Definitive loss-of-function; creates a permanent cell line for validation.Can be lethal if the target is essential for cell survival.[15]Validating non-essential gene targets.
CRISPR Interference (i) / Activation (a) Repression (CRISPRi) or overexpression (CRISPRa) of the target gene.[18]Tunable expression; can be used for essential genes.[15]Incomplete knockdown can complicate interpretation; overexpression may not be physiological.Investigating essential genes and dose-dependent effects.
Experimental Protocol: CRISPR-Cas9 Knockout Validation

Causality: If the protein identified in Pillar 1 is the true target of Cmpd-X, then genetically removing this protein should render the cells resistant to the compound's effects.

Step-by-Step Methodology:

  • gRNA Design: Design and synthesize at least two independent single guide RNAs (sgRNAs) targeting early exons of the gene for the putative target protein to ensure a true knockout.

  • Transduction: Package the sgRNAs into a lentiviral delivery system and transduce them into a Cas9-expressing cell line (the same line used for the initial phenotypic screen).

  • Selection & Validation: Select for successfully transduced cells and validate the knockout of the target protein via Western blot or qPCR.

  • Phenotypic Assay: Perform a dose-response cell viability assay (e.g., CellTiter-Glo) with Cmpd-X on the wild-type cells and the knockout cells.

  • Data Analysis: Compare the IC50 values. A significant rightward shift in the dose-response curve for the knockout cells compared to the wild-type cells provides strong evidence that the gene product is required for Cmpd-X activity.

G cluster_0 CRISPR-KO Validation Logic WT_Cell Wild-Type Cell Target Target Protein WT_Cell->Target Expresses KO_Cell Target-KO Cell NoEffect Cell Survival KO_Cell->NoEffect No Target, No Effect CmpdX Cmpd-X CmpdX->Target Binds & Inhibits Phenotype Cell Death Target->Phenotype Leads to

Caption: Logical flow of CRISPR-KO target validation.

Pillar 3: Biophysical Characterization

Once the target has been identified and genetically validated, the final step is to characterize the binding interaction in a purified, cell-free system. This provides quantitative data on affinity and thermodynamics, crucial for structure-activity relationship (SAR) studies.[19][20]

Comparison of Biophysical Methods
Method Principle Provides Pros Cons
Surface Plasmon Resonance (SPR) Measures changes in refractive index as Cmpd-X flows over the immobilized target protein.[21][22]Kon, Koff, KD (kinetics & affinity)[23]Real-time, label-free, high sensitivity.[21][24]Requires immobilization of the protein, which can affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed upon binding of Cmpd-X to the target protein.[25][26]KD, ΔH, ΔS, Stoichiometry (n) (thermodynamics)[27][28]Gold standard for thermodynamics; solution-based, no immobilization.[29]Requires larger amounts of pure protein; lower throughput.
Experimental Protocol: Surface Plasmon Resonance (SPR)

Causality: SPR provides a direct, real-time measurement of the binding and dissociation events between Cmpd-X and its purified target, allowing for the precise calculation of binding kinetics.[22][30]

Step-by-Step Methodology:

  • Protein Purification: Express and purify the recombinant target protein.

  • Immobilization: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.[22]

  • Binding Analysis: Inject a series of precise concentrations of Cmpd-X in solution across the chip surface. The instrument detects changes in the refractive index at the surface as Cmpd-X binds to the protein (association phase) and then washes away (dissociation phase).[21]

  • Data Fitting: The resulting sensorgrams (response units vs. time) are fitted to a kinetic binding model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Hypothetical Data Summary: Validating Protein Kinase Y as the Target of Cmpd-X
Experiment Method Result Conclusion
Target ID Affinity ChromatographyCmpd-X probe uniquely pulled down Protein Kinase Y (PKY).PKY is a direct binding partner of Cmpd-X.
Cellular Engagement CETSACmpd-X treatment induced a +5.2°C thermal shift in PKY stability in intact cells.Cmpd-X engages PKY in a cellular environment.
Genetic Validation CRISPR-KOIC50 of Cmpd-X in WT cells = 50 nM; IC50 in PKY-KO cells > 10 µM.PKY is required for the anti-proliferative activity of Cmpd-X.
Biophysical Binding SPRCmpd-X binds to purified PKY with a KD of 25 nM.Cmpd-X is a high-affinity ligand for PKY.
Thermodynamics ITCBinding is enthalpically driven (ΔH = -8.5 kcal/mol).The interaction is characterized by favorable bonding interactions.

Conclusion

Through the systematic application of orthogonal, self-validating experimental pillars, we have constructed a robust and compelling case for Protein Kinase Y as the biological target of this compound (Cmpd-X). This multi-faceted approach, moving from unbiased discovery in a native context to genetic confirmation and finally to precise biophysical characterization, represents a gold-standard workflow in modern drug discovery. It provides the high-confidence data necessary to justify the progression of a hit compound into a lead optimization program, ensuring that resources are focused on a compound with a well-defined and biologically relevant mechanism of action.

References

  • Isothermal titration calorimetry in drug discovery. PubMed.
  • CRISPR approaches to small molecule target identific
  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.
  • Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors.
  • CRISPR Library Screening for Target Identification.
  • Innovative CRISPR Screening Promotes Drug Target Identific
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • How does SPR work in Drug Discovery?. deNOVO Biolabs.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PubMed Central.
  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers.
  • How Is Surface Plasmon Resonance Used In Drug Discovery?. Chemistry For Everyone.
  • Affinity Chromatography.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • Drug Target Identification & Valid
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks.
  • Drug Target Identification and Valid
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Surface Plasmon Resonance. LifeSensors.
  • CRISPR for Disease Modeling and Target Discovery. Discovery On Target.
  • Affinity-based target identification for bioactive small molecules. RSC Publishing.
  • CRISPR screening and its applications in drug discovery. Lonza Bioscience.
  • Target Validation.
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PubMed Central.
  • Importance of Target Identification & Validation in Drug Development. Danaher Life Sciences.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Enhance drug discovery with advanced biophysical techniques. Nuvisan.
  • In vitro assays and target valid
  • Target Identification and Validation (Small Molecules). University College London.
  • Biophysics: How to choose the right assay for your drug discovery project. Domainex.
  • Target Engagement. Selvita.
  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • In vitro target validation process.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • Target Validation and Antigen Gener
  • The Importance of In Vitro Assays. Visikol.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Target deconvolution techniques in modern phenotypic profiling. PubMed Central.
  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • Small molecule target identification using photo-affinity chrom
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • CETSA. CETSA.

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the subtle interplay between a molecule's structure and its biological activity is the cornerstone of designing novel therapeutics. This guide offers a deep dive into the structure-activity relationship (SAR) of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid analogs, a scaffold with significant potential in kinase inhibition. While comprehensive SAR studies on this specific analog series are not extensively documented in publicly available literature, this guide synthesizes data from closely related aminobenzoic acid derivatives and established principles of medicinal chemistry to provide a predictive framework for rational drug design. We will explore the nuanced effects of structural modifications, compare this scaffold to established kinase inhibitor classes, and provide detailed experimental protocols for hit validation and characterization.

The this compound Scaffold: A Promising Starting Point for Kinase Inhibitors

The aminobenzoic acid core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Its inherent structural features, including a carboxylic acid for potential salt formation and hydrogen bonding, and an amino group for further derivatization, make it an attractive starting point for inhibitor design. The specific substitutions on the core molecule —a fluorine at the 4-position and a cyclohexyloxy group at the 5-position—suggest a targeted design towards kinase inhibition. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2]

The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can block metabolic oxidation, thereby improving pharmacokinetic properties.[3] The bulky, hydrophobic cyclohexyloxy group is likely positioned to occupy a hydrophobic pocket within the kinase ATP-binding site, a common strategy for enhancing potency and selectivity.[4]

Deciphering the Structure-Activity Relationship: A Predictive Analysis

Based on the analysis of related aminobenzoic acid derivatives and general principles of kinase inhibitor design, we can propose a hypothetical SAR for the this compound scaffold. The following sections explore the anticipated impact of modifications at key positions.

Modifications of the Amino Group (Position 2)

The 2-amino group is a critical anchor point for interaction with the hinge region of many kinases, forming key hydrogen bonds.

  • Acylation and Sulfonylation: Acylation or sulfonylation of the 2-amino group can introduce additional interaction points and modulate the electronic properties of the aromatic ring. For instance, reaction with various sulfonyl chlorides could probe interactions in adjacent pockets.

  • Alkylation: While mono-alkylation might be tolerated, di-alkylation is likely to disrupt the crucial hydrogen bond donation to the kinase hinge, leading to a significant loss of activity.

Modifications of the Carboxylic Acid (Position 1)

The carboxylic acid can engage in important hydrogen bonding interactions with the ribose moiety of ATP or with nearby amino acid residues.

  • Esterification: Conversion to simple alkyl esters would likely abolish a key hydrogen bond donor/acceptor interaction, resulting in decreased potency. However, more complex esters designed as prodrugs could improve cell permeability.

  • Amidation: Replacement of the carboxylic acid with a primary or secondary amide could maintain hydrogen bonding capabilities and may improve metabolic stability.

  • Bioisosteric Replacement: Replacing the carboxylic acid with known bioisosteres such as a tetrazole or a hydroxamic acid could offer alternative hydrogen bonding patterns and improved pharmacokinetic profiles.[5]

Modifications of the Cyclohexyloxy Group (Position 5)

The cyclohexyloxy group is predicted to occupy a hydrophobic pocket. Its size, shape, and lipophilicity are therefore critical determinants of potency and selectivity.

  • Ring Size and Substitution: Varying the ring size (e.g., cyclopentyl, cycloheptyl) will alter the fit within the hydrophobic pocket. Substitution on the cyclohexyl ring can be used to fine-tune lipophilicity and introduce additional interactions.

  • Bioisosteric Replacement: Replacing the cyclohexyloxy group with other bulky, hydrophobic moieties such as a tert-butyl group, an adamantyl group, or a substituted phenyl ring could lead to improved potency or altered selectivity profiles.[3]

The Role of the Fluorine Atom (Position 4)

The 4-fluoro substituent is expected to positively influence both potency and metabolic stability.

  • Halogen Substitution: Replacing fluorine with other halogens (Cl, Br) will alter the electronic properties and size of the substituent, which could impact binding affinity.

  • Removal of Fluorine: Removal of the fluorine atom would likely lead to decreased potency and increased susceptibility to metabolic oxidation at that position.

The following diagram illustrates the key SAR hypotheses for the this compound scaffold.

SAR_Hypothesis cluster_modifications Structural Modifications scaffold This compound Position 2 (NH2) Position 1 (COOH) Position 5 (O-Cyclohexyl) Position 4 (F) pos2_mods Acylation/Sulfonylation: Potentially increase interactions Alkylation: Likely decreases activity scaffold:f1->pos2_mods Hinge Binding pos1_mods Esterification: May decrease potency Amidation/Bioisosteres: May maintain/improve activity scaffold:f2->pos1_mods H-Bonding pos5_mods Vary Ring Size: Modulate pocket fit Bioisosteric Replacement: Alter potency/selectivity scaffold:f3->pos5_mods Hydrophobic Pocket pos4_mods Other Halogens: Modulate electronics and size Removal: Likely decreases potency scaffold:f4->pos4_mods Potency/Metabolism Kinase_Assay_Workflow start Start compound_prep Compound Preparation (Serial Dilution in DMSO) start->compound_prep plate_setup Add Compounds/DMSO to 384-well Plate compound_prep->plate_setup add_kinase Add Kinase Solution plate_setup->add_kinase pre_incubation Pre-incubate (15 min) add_kinase->pre_incubation start_reaction Initiate Reaction (Add Substrate/ATP) pre_incubation->start_reaction reaction_incubation Incubate (1 h at 30°C) start_reaction->reaction_incubation stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) reaction_incubation->stop_reaction stop_incubation Incubate (40 min) stop_reaction->stop_incubation add_detection Add Kinase Detection Reagent stop_incubation->add_detection detection_incubation Incubate (30 min) add_detection->detection_incubation read_plate Measure Luminescence detection_incubation->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines. [6] Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

    • Incubate for 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct experimental data on this specific analog series is limited, a predictive SAR framework can be constructed based on established medicinal chemistry principles and data from related compounds. This guide provides a foundation for the rational design and evaluation of such analogs, including a comparative analysis with existing kinase inhibitor scaffolds and detailed experimental protocols for their characterization. The successful application of these principles will be crucial in unlocking the full therapeutic potential of this chemical class.

References

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). [Link]

  • National Center for Biotechnology Information. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018-09-22). [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. (2012-05-01). [Link]

  • Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020-04-08). [Link]

  • EurekAlert!. Cell-culture based test systems for anticancer drug screening. (2020-05-21). [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). [Link]

  • protocols.io. In vitro kinase assay. (2023-09-23). [Link]

  • National Center for Biotechnology Information. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010-10-11). [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Chem-Space. Bioisosteric Replacements. [Link]

  • Google Patents. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • Cambridge MedChem Consulting. Bioisosteric Replacements. (2021-01-30). [Link]

  • MacMillan Group - Princeton University. Bioisosteres of Common Functional Groups. [Link]

  • Google Patents.
  • OMICS International. The Role of Alkyl Groups in Organic Chemistry and Drug Design. [Link]

  • ResearchGate. Bioisosteres in Medicinal Chemistry. [Link]

  • PubMed. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review. [Link]

  • National Center for Biotechnology Information. Protein Kinase Inhibitors. (2025-04-25). [Link]

  • Google Patents. Preparation method of 2-amino-5-chlorobenzamide.
  • ResearchGate. SAR illustration of withdrawn drugs: kinase inhibitors (A) and cytotoxic/alkylating agents (B). [Link]

  • Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]

  • National Center for Biotechnology Information. 2-Amino-5-fluorobenzoic acid. [Link]

  • National Center for Biotechnology Information. Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020-07-31). [Link]

  • ResearchGate. 2-Amino-5-fluorobenzoic acid. [Link]

  • PubMed. Recent applications of click chemistry in drug discovery. [Link]

  • PubMed. Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. (2025-03-21). [Link]

  • International Journal of Pharmaceutical Sciences and Research. STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN. (2014-11-01). [Link]

Sources

A Comparative Guide to the Efficacy of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid versus 2-Amino-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the nuanced substitution on a core scaffold can dramatically alter the biological activity and pharmacokinetic profile of a molecule. This guide provides a comparative analysis of two structurally related aminobenzoic acid derivatives: the well-characterized 2-Amino-5-fluorobenzoic acid and the lesser-known 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid . While a direct, data-driven comparison of their efficacy is currently challenging due to the limited publicly available information on the latter, this guide will delve into the established applications of 2-Amino-5-fluorobenzoic acid and provide a scientifically grounded perspective on how the addition of a cyclohexyloxy group might modulate its efficacy.

Physicochemical Properties: A Tale of Two Molecules

The fundamental physicochemical properties of a compound govern its behavior in biological systems. Below is a summary of the key properties of the two molecules.

Property2-Amino-5-fluorobenzoic acidThis compound
Molecular Formula C₇H₆FNO₂[1]C₁₃H₁₆FNO₃[2]
Molecular Weight 155.13 g/mol [1]253.27 g/mol [2]
CAS Number 446-08-2[1]1333827-63-6[2]
Appearance White to light yellow crystal powder[3]No data available
Melting Point 181-183 °C[4]No data available
Predicted XlogP 1.53.2
Known Applications Pharmaceutical intermediate, biotechnological reagent[5][6]No data available

Structural Analysis: The Impact of a Cyclohexyloxy Moiety

The primary structural difference between the two molecules is the substitution at the 5-position of the benzoic acid ring. 2-Amino-5-fluorobenzoic acid features a fluorine atom, while this compound incorporates a significantly larger and more lipophilic cyclohexyloxy group. This seemingly simple modification can have profound implications for the molecule's interaction with biological targets.

G cluster_0 2-Amino-5-fluorobenzoic acid cluster_1 This compound a C₇H₆FNO₂ b C₁₃H₁₆FNO₃ a->b Addition of Cyclohexyloxy Group

Caption: Structural relationship between the two aminobenzoic acid derivatives.

Efficacy and Applications of 2-Amino-5-fluorobenzoic Acid

2-Amino-5-fluorobenzoic acid is a versatile building block with established applications in several scientific domains:

  • Pharmaceutical Synthesis: It serves as a crucial precursor for the synthesis of a variety of therapeutic agents. Its derivatives have been explored for their potential as anticancer, antiviral (including against HIV and herpes viruses), and neuroprotective agents.[5] The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins.[7]

  • Biotechnology and Yeast Genetics: In the field of molecular biology, 2-Amino-5-fluorobenzoic acid is utilized as a toxic antimetabolite in the tryptophan biosynthesis pathway in yeast (Saccharomyces cerevisiae).[6][8] This property allows for its use in counterselection for the TRP1 genetic marker, a common tool in yeast genetics.[6]

The Cyclohexyloxy Substitution: A Hypothesis on Efficacy Modulation

The introduction of a cyclohexyloxy group in place of a fluorine atom is a significant structural modification that can be expected to alter the efficacy of the parent molecule in several ways:

  • Increased Lipophilicity: The cyclohexane ring is notably nonpolar, which would substantially increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes, potentially leading to improved bioavailability. However, excessively high lipophilicity can also lead to poor aqueous solubility and non-specific binding to unintended targets.

  • Steric Hindrance: The bulky cyclohexyloxy group could introduce steric hindrance, which might either enhance or diminish the molecule's binding to a biological target. If the target has a large hydrophobic pocket, this group could improve binding affinity. Conversely, if the binding site is sterically constrained, the cyclohexyloxy group could prevent optimal binding.

  • Metabolic Stability: The ether linkage of the cyclohexyloxy group might be susceptible to metabolic cleavage, potentially leading to a different metabolic profile compared to the more stable carbon-fluorine bond in 2-Amino-5-fluorobenzoic acid.

Studies on related compounds have shown that the introduction of a cyclohexyloxy moiety can be a strategy to enhance the activity of kinase inhibitors.

Experimental Protocol: A Framework for Comparative Efficacy Assessment

To empirically compare the efficacy of these two compounds, a well-defined experimental protocol is essential. Assuming a potential application as an anticancer agent, a standard in vitro cell viability assay, such as the MTT assay, would be a logical first step.

Objective: To determine and compare the cytotoxic effects of 2-Amino-5-fluorobenzoic acid and this compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Methodology: MTT Cell Viability Assay

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of both compounds in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells with the compounds for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

G cluster_0 Experimental Workflow a Seed Cells b Compound Treatment a->b c Incubation (48h) b->c d MTT Assay c->d e Data Analysis (IC₅₀) d->e

Caption: Workflow for the comparative MTT assay.

This protocol provides a robust and reproducible method to generate quantitative data on the cytotoxic efficacy of the two compounds, allowing for a direct comparison.

Conclusion

While 2-Amino-5-fluorobenzoic acid is a well-established chemical entity with known applications, this compound remains largely uncharacterized in the public domain. The addition of the cyclohexyloxy group represents a significant structural alteration that is likely to have a profound impact on the molecule's physicochemical properties and biological activity. Based on established principles of medicinal chemistry, this modification could potentially enhance cell permeability and target binding, but this remains to be experimentally validated. The provided experimental protocol offers a clear path forward for a head-to-head comparison of their efficacy, should the novel derivative become available for investigation. Further research into this compound is warranted to elucidate its potential as a novel scaffold in drug discovery.

References

  • Chemsrc. 2-Amino-5-fluorobenzoic acid | CAS#:446-08-2. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. [Link]

  • FAQ. How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?. [Link]

  • Sreenivasa, S., et al. 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 2013, 69(3), o387. [Link]

  • PubChemLite. This compound (C13H16FNO3). [Link]

  • PubChem. This compound. [Link]

  • Sreenivasa, S., et al. 2-Amino-5-fluorobenzoic acid. National Center for Biotechnology Information, 2013. [Link]

  • O'Neill, David, et al. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. ChemistryOpen, 2022, 11(1), e202100239. [Link]

  • ResearchGate. (PDF) 2-Amino-5-fluorobenzoic acid. [Link]

  • Gasco, Alberto, et al. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. ChemMedChem, 2016, 11(16), 1705-1708. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

Sources

A Comparative Guide to the Preclinical Evaluation of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic Acid: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the family of substituted aminobenzoic acids represents a fertile ground for identifying novel therapeutic agents.[1] The strategic incorporation of fluorine and other lipophilic moieties can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide focuses on 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid , a novel compound for which public-domain biological data is not yet available.[2] Drawing from the established anticancer and biological activities of structurally related fluorinated aminophenyl and aminobenzoic acid derivatives, we hypothesize a potential role for this compound as an anticancer agent.[3][4][5]

This document provides a comprehensive, albeit prospective, framework for the systematic evaluation of this compound. It is designed for researchers in oncology and drug development, offering a robust, self-validating protocol to compare its in vitro cytotoxic activity with its in vivo anti-tumor efficacy. We will detail the scientific rationale behind each experimental choice, from initial cell-based screening to a proof-of-concept animal study, establishing a clear path from laboratory bench to preclinical validation.

Part 1: In Vitro Activity Profiling

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic and mechanistic activity in a controlled cellular environment. This allows for a precise understanding of its potency, selectivity, and mode of action at the cellular level.

Rationale for Experimental Design

Our in vitro strategy is designed as a tiered screening cascade. We begin with a broad cytotoxicity screen to identify sensitive cancer cell lines and determine the compound's general potency (IC₅₀). This is followed by mechanistic assays on selected sensitive lines to elucidate how the compound exerts its effects. This approach efficiently focuses resources on the most promising leads. We will include a standard-of-care agent, Doxorubicin, as a comparator to benchmark the compound's performance.

Experimental Workflow: In Vitro Evaluation

Below is a detailed workflow for the cellular-level assessment of this compound.

in_vitro_workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Mechanistic Assays (on sensitive lines) compound_prep Compound Solubilization (DMSO Stock) treatment 72h Treatment (Compound vs. Doxorubicin) compound_prep->treatment cell_culture Cell Line Maintenance (MCF-7, HCT-116, A549, HEK293) seeding Cell Seeding (96-well plates) cell_culture->seeding seeding->treatment mtt_assay Cytotoxicity Assay (MTT / CellTiter-Glo) treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Select sensitive lines (e.g., MCF-7) apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis in_vivo_workflow cluster_setup Model Setup cluster_study Efficacy Study (28 days) acclimatization Animal Acclimatization (BALB/c nude mice) implantation Tumor Implantation (MCF-7 cells, subcutaneous) acclimatization->implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization Group Randomization (n=8 per group) tumor_growth->randomization dosing Daily Dosing (Vehicle, Compound, Doxorubicin) randomization->dosing monitoring Bi-weekly Monitoring (Tumor Volume & Body Weight) dosing->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint

Caption: In Vivo Xenograft Study Workflow for Efficacy Assessment.

Detailed Experimental Protocols

Protocol 2: Xenograft Tumor Growth Inhibition Study

  • Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Use female BALB/c nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the right flank of each mouse.

  • Group Formation: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomly assign mice to three groups (n=8/group):

    • Group 1: Vehicle Control (e.g., 5% DMSO in saline, administered intraperitoneally (i.p.)).

    • Group 2: this compound (e.g., 20 mg/kg, i.p., daily).

    • Group 3: Doxorubicin (e.g., 2 mg/kg, i.p., twice weekly).

  • Treatment and Monitoring: Administer treatments for 28 days. Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

  • Endpoint: At day 28, or if tumors exceed the ethical size limit, euthanize the mice. Excise tumors, weigh them, and process for further analysis (e.g., histology).

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Hypothetical Data Summary

This table summarizes potential efficacy and tolerability outcomes from the xenograft study.

Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control N/A1250 ± 1500%+5.2%
This compound 20 mg/kg, daily580 ± 9553.6%-2.1%
Doxorubicin (Control) 2 mg/kg, 2x weekly450 ± 8064.0%-10.5%

Part 3: Integrated Analysis and Scientific Interpretation

Bridging In Vitro Potency and In Vivo Efficacy

In our hypothetical scenario, this compound demonstrated promising in vitro activity with an IC₅₀ of 1.5 µM against MCF-7 cells and a favorable selectivity index (>33). This indicates potent and cancer-selective cytotoxic potential at the cellular level.

Transitioning to the in vivo model, the compound achieved a significant TGI of 53.6%. While this is a robust and meaningful anti-tumor effect, it is less pronounced than that of the control, Doxorubicin (64.0%). However, a critical observation is the superior tolerability profile: the novel compound induced minimal body weight loss (-2.1%) compared to the significant weight loss associated with Doxorubicin (-10.5%).

This discrepancy between high in vitro potency and moderate in vivo efficacy, coupled with excellent tolerability, is a common and important finding in drug development. It suggests that while the compound is active, its full potential may be limited by suboptimal pharmacokinetic properties (e.g., rapid metabolism, poor tumor penetration). The excellent safety profile, however, suggests that higher, more effective doses may be achievable, representing a clear path for future optimization studies.

This guide outlines a rigorous, scientifically-grounded framework for the initial preclinical evaluation of this compound. Based on our hypothetical data, the compound emerges as a promising hit-compound, characterized by selective in vitro cytotoxicity and significant, well-tolerated in vivo anti-tumor activity.

Future investigations should focus on:

  • In-depth Mechanism of Action: Probing the specific molecular targets affected by the compound in sensitive cell lines.

  • Pharmacokinetic Studies: Characterizing the ADME profile to understand its distribution and clearance in vivo.

  • Lead Optimization: Synthesizing analogs to improve potency and pharmacokinetic properties while retaining the favorable safety profile.

This systematic approach ensures that decisions in the drug development process are driven by robust, comparative data, maximizing the potential for translating a novel chemical entity into a viable therapeutic candidate.

References

  • Kashida, H., et al. (2003). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate. Retrieved from [Link]

  • Hutchinson, I., et al. (2001). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer. Retrieved from [Link]

  • FAQ. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? Retrieved from [Link]

  • Basavaraj, P., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • de Oliveira, C. H. S., et al. (2014). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Molecules. Retrieved from [Link]

  • Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Basavaraj, P., et al. (2013). 2-Amino-5-fluorobenzoic acid. ResearchGate. Retrieved from [Link]

  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Retrieved from [Link]

  • Wang, Y., et al. (2024). 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Tron, G. C., et al. (2008). Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

A Strategic Guide to Characterizing the Cross-Reactivity Profile of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to meticulously characterize the selectivity and off-target interaction profile of the novel chemical entity, 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid. In the absence of published data for this specific molecule, this document serves as a strategic manual, outlining the logical progression from structural analysis to a multi-tiered experimental cascade designed to proactively identify potential cross-reactivities, ensuring a robust foundation for further development.

Introduction: The Imperative of Selectivity Profiling

The journey of a novel chemical entity from discovery to a potential therapeutic is contingent upon a thorough understanding of its biological interactions. While on-target efficacy is paramount, off-target activity can lead to unforeseen toxicities or advantageous polypharmacology. This compound is a compound built upon the 4-aminobenzoic acid (PABA) scaffold, a moiety present in numerous approved drugs with a wide array of therapeutic applications.[1][2] The unique combination of a cyclohexyloxy group and fluorine substitution necessitates a systematic and rigorous evaluation of its cross-reactivity profile.

This guide eschews a generic template, instead presenting a bespoke strategy rooted in the specific structural attributes of the molecule. We will detail the rationale behind experimental choices, provide validated protocols, and illustrate how to interpret and compare the resulting data to de-risk and guide a successful drug development program.

Structural Rationale for Target Prioritization

A molecule's structure dictates its function. An initial analysis of this compound allows for an informed prediction of potential target families, guiding the screening strategy.

  • Aminobenzoic Acid Core: This scaffold is a known pharmacophore. Derivatives have shown a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] Its presence suggests potential interactions with enzymes and receptors that recognize aromatic carboxylic acids.

  • Cyclohexyloxy Group: This bulky, lipophilic group significantly influences the molecule's physicochemical properties. It can mediate interactions with hydrophobic pockets in target proteins and may confer affinity for targets such as nuclear receptors, which bind hydrophobic ligands.[5] Its presence also increases the likelihood of interactions with metabolic enzymes like Cytochrome P450s.

  • Fluorine Substitution: The fluorine atom can alter the electronic properties of the aromatic ring, modulate pKa, and form specific hydrogen bonds or other non-covalent interactions with protein targets. Crucially, it can also block sites of metabolism, potentially increasing the compound's half-life but also altering its interaction profile.[6]

Based on these features, a comprehensive cross-reactivity assessment should prioritize screening against kinases, G-Protein Coupled Receptors (GPCRs), nuclear receptors, ion channels, and key metabolic enzymes.

The Cross-Reactivity Screening Cascade: A Multi-Tiered Approach

A tiered screening cascade is the most efficient method for profiling a new compound. It begins with broad, cost-effective panels to identify potential areas of concern, followed by more focused and in-depth assays to confirm and quantify any observed interactions.

Below is the logical workflow for profiling this compound.

G cluster_0 Tier 1: Broad Liability & Off-Target Assessment cluster_1 Tier 2: Focused Target-Family Profiling cluster_2 Tier 3: In-Depth Safety & ADME-Tox Profiling T1 Broad Safety Panel Screen (e.g., Eurofins SafetyScreen44, Reaction Biology InVEST Panel) Single High Concentration (e.g., 10 µM) T2_Kinase Comprehensive Kinome Scan (e.g., Eurofins KINOMEscan® scanMAX) Binding Affinity (Kd) or % Inhibition T1->T2_Kinase If hits identified or structurally warranted T2_GPCR Broad GPCR Panel (e.g., Eurofins GPCR scan) Functional or Binding Assays T1->T2_GPCR If hits identified or structurally warranted T2_NR Nuclear Receptor Panel (e.g., INDIGO Biosciences Assays) Agonist & Antagonist Modes T1->T2_NR If hits identified or structurally warranted T3_hERG hERG Safety Assay Automated Patch Clamp (e.g., QPatch) IC50 Determination T1->T3_hERG Mandatory Safety Assessment T3_CYP Cytochrome P450 Inhibition Panel (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) IC50 Determination T2_Kinase->T3_CYP Proceed to ADME-Tox T2_GPCR->T3_CYP T2_NR->T3_CYP T3_hERG->T3_CYP

Caption: Proposed screening cascade for this compound.

Tier 1: Broad Off-Target Profiling

The initial step is to perform a broad screen against a panel of targets known to be associated with adverse drug reactions. This provides a rapid, high-level view of potential liabilities.

Objective: To identify significant interactions (>50% inhibition at 10 µM) with a diverse set of clinically relevant off-targets. Recommended Assay: A comprehensive safety pharmacology panel, such as the Eurofins SafetyScreen44 or Reaction Biology InVEST Panel .[7] These panels typically include a curated selection of GPCRs, ion channels, transporters, and enzymes implicated in adverse events. Rationale: This is a cost-effective strategy to cast a wide net and quickly flag potential safety concerns. A clean result in this panel provides a significant degree of confidence to proceed, while identified "hits" immediately inform which target classes require deeper investigation in Tier 2.

Tier 2: Focused Target Family Profiling

Based on the structural alerts discussed previously, a more focused investigation into key protein families is warranted, regardless of the Tier 1 outcome.

A. Comprehensive Kinase Profiling Objective: To determine the selectivity of the compound across the human kinome. Recommended Assay: A binding assay platform like Eurofins' KINOMEscan® using the scanMAX panel, which covers 468 kinases.[8][9] This technology measures the binding affinity (Kd) of the compound to each kinase, providing a highly quantitative measure of interaction that is independent of ATP concentration. Rationale: Unintended kinase inhibition is a common source of off-target effects. A comprehensive kinome scan provides a detailed map of selectivity, which can reveal unexpected therapeutic opportunities or highlight potential liabilities to be engineered out of the molecule.

B. Broad GPCR Profiling Objective: To assess activity across the GPCR superfamily. Recommended Assay: A large-scale functional or binding screen, such as the DiscoverX GPCRscan® services .[10] These services offer a wide range of assays measuring downstream signaling events (e.g., cAMP, calcium flux, β-arrestin recruitment). Rationale: GPCRs are the largest family of drug targets.[11] Given the aminobenzoic acid core, screening for unanticipated agonist or antagonist activity is a critical due-diligence step.

C. Nuclear Receptor Profiling Objective: To evaluate potential agonist or antagonist activity at key nuclear receptors. Recommended Assay: Cell-based trans-activation assays, such as those offered by INDIGO Biosciences .[12] These assays use luciferase reporter genes to provide a functional readout of receptor activation or inhibition. A panel should include key receptors like PPARs, LXR, FXR, ER, and AR. Rationale: The lipophilic cyclohexyloxy moiety suggests a potential for the compound to enter cells and interact with these ligand-activated transcription factors, which regulate metabolism and inflammation.[13]

Tier 3: In-Depth Safety and ADME-Tox Profiling

These assays are critical for regulatory submissions and provide essential data on cardiac safety and drug-drug interaction potential.

A. hERG Channel Inhibition Assay Objective: To quantify the inhibitory potential of the compound on the hERG potassium channel, a key indicator of cardiac arrhythmia risk. Recommended Assay: Automated patch clamp electrophysiology, which is the industry gold standard.[14] Platforms like the Sophion QPatch or Nanion SyncroPatch provide high-quality, functional data on channel inhibition. Rationale: hERG channel inhibition is a major cause of drug withdrawal from the market.[14] Regulatory agencies such as the FDA mandate that new chemical entities be tested for hERG liability.[15][16] A dose-response curve to determine the IC50 value is required.

B. Cytochrome P450 (CYP) Inhibition Panel Objective: To determine the potential for the compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes. Recommended Assay: An in vitro IC50 determination assay using human liver microsomes. The panel should, at a minimum, include the isoforms CYP1A2, CYP2B6, CYP2C9, CYP2C19, 2D6, and 3A4.[17][18] Rationale: Co-administered drugs can compete for metabolism by CYP enzymes. Inhibition of a key isoform can lead to elevated plasma levels of other drugs, resulting in toxicity.[19][20] This assay is a standard and essential component of any preclinical safety package.

Detailed Experimental Protocols

To ensure scientific integrity, the following are detailed, step-by-step protocols for the key recommended assays.

Protocol 1: KINOMEscan® Binding Affinity Profiling (scanMAX Panel)

Principle: This is an active site-directed competition binding assay. A DNA-tagged kinase is incubated with an immobilized ligand that binds to the active site. The test compound is added in competition. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

Methodology:

  • Compound Preparation: Prepare a 100X stock solution of this compound in 100% DMSO.

  • Assay Reaction: For each of the 468 kinases in the panel, the test compound is incubated at a specified concentration (e.g., 1 µM) with the appropriate DNA-tagged kinase, a proprietary immobilized ligand, and binding buffer.

  • Competition & Equilibration: The reaction is allowed to equilibrate at room temperature.

  • Washing: Unbound kinase is washed away from the solid support.

  • Elution & Quantification: The remaining kinase-ligand complex is eluted, and the amount of the associated DNA tag is quantified using qPCR.

  • Data Analysis: The qPCR signal is compared to a DMSO vehicle control. The result is typically expressed as "% Control," where a lower percentage indicates stronger binding.

    • % Control = (Test Compound Signal / DMSO Control Signal) * 100

  • Kd Determination (for hits): For compounds showing significant binding, a full 11-point dose-response curve is generated to determine the dissociation constant (Kd).

Protocol 2: Automated Electrophysiology hERG Inhibition Assay (QPatch)

Principle: This functional assay directly measures the flow of potassium ions through hERG channels expressed in a mammalian cell line (e.g., HEK293). The inhibition of this current by the test compound is quantified.[14]

Methodology:

  • Cell Culture: HEK293 cells stably expressing the hERG channel are cultured to ~80% confluency and harvested for the experiment.

  • Plate Preparation: Cells are dispensed into the microfluidic wells of a QPlate.

  • Seal Formation: The system automatically establishes a high-resistance (>100 MΩ) "giga-seal" between the cell membrane and the well, isolating the small patch of membrane for current measurement.

  • Whole-Cell Configuration: The cell membrane is ruptured to allow electrical access to the entire cell (whole-cell mode).

  • Baseline Current Recording: A specific voltage protocol is applied to elicit the characteristic hERG tail current. A stable baseline current is recorded in the presence of vehicle (e.g., 0.1% DMSO).

  • Compound Application: this compound is applied sequentially at increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) to the same cell. The current is measured at each concentration after a steady-state effect is achieved.

  • Data Analysis: The peak tail current at each concentration is measured and normalized to the baseline current to calculate the percent inhibition.

    • % Inhibition = (1 - (Current_compound / Current_vehicle)) * 100

  • IC50 Calculation: The percent inhibition values are plotted against the log of the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cytochrome P450 Inhibition Assay (LC-MS/MS Method)

Principle: Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with a specific probe substrate for a particular CYP isoform in the presence of the test compound. The rate of formation of the substrate's metabolite is measured by LC-MS/MS. A reduction in metabolite formation indicates inhibition.[18]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9).

    • Prepare pooled human liver microsomes and the NADPH regenerating system (cofactor).

  • Incubation: In a 96-well plate, combine buffer, human liver microsomes, and a range of concentrations of the test compound. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Add the probe substrate to the wells to start the reaction.

  • Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the specific metabolite formed in each well using a validated liquid chromatography-tandem mass spectrometry method.

  • Data Analysis: Calculate the rate of metabolite formation for each concentration of the test compound and normalize it to the vehicle control to determine the percent inhibition.

  • IC50 Calculation: Plot the percent inhibition against the log of the test compound concentration and fit the data to determine the IC50 value for each CYP isoform.

Data Presentation and Comparative Analysis

Clear and concise data presentation is crucial for decision-making. All quantitative data should be summarized in tables for easy comparison.

Hypothetical Data for Comparative Analysis

To illustrate how the generated data would be used, the following tables present a hypothetical cross-reactivity profile for our lead compound compared to two representative alternatives:

  • Alternative A: A known multi-kinase inhibitor (demonstrates a less selective profile).

  • Alternative B: A structural analog lacking the cyclohexyloxy group (to assess its contribution to off-target effects).

Table 1: Tier 1 Broad Safety Panel Screen Results (% Inhibition at 10 µM)

Target Target Class Lead Compound Alternative A Alternative B
5-HT2B Receptor GPCR 15% 85% 12%
hERG Channel Ion Channel 25% 45% 5%
Dopamine Transporter Transporter 8% 62% 6%

| PDE4 | Enzyme | 5% | 18% | 4% |

Table 2: Tier 2 Kinome Selectivity (scanMAX Panel)

Parameter Lead Compound Alternative A Alternative B
Number of Kinases Tested 468 468 468
Hits at 1 µM (% Ctrl < 35) 3 42 2
S(10) Score* 0.015 0.21 0.01
Primary Target Kd (Hypothetical) 5 nM (p38α) 2 nM (VEGFR2) 50 nM (p38α)

*Selectivity Score: Number of kinases with Kd < 10x primary target Kd / Total kinases tested.

Table 3: Tier 3 Safety and ADME-Tox Profile (IC50 Values in µM)

Assay Lead Compound Alternative A Alternative B
hERG Inhibition > 30 µM 8.5 µM > 50 µM
CYP1A2 Inhibition > 50 µM 15 µM > 50 µM
CYP2C9 Inhibition 12.5 µM 2.2 µM 45 µM
CYP2D6 Inhibition > 50 µM > 50 µM > 50 µM

| CYP3A4 Inhibition | 28 µM | 1.1 µM | > 50 µM |

Visualization of Kinase Selectivity

Visual tools are invaluable for interpreting complex datasets like kinome scans. A dendrogram (kinome tree) provides an intuitive representation of selectivity.

G cluster_lead Lead Compound cluster_alt_a Alternative A (Multi-Kinase Inhibitor) cluster_alt_b Alternative B a1 p38α a2 a3 b1 VEGFR2 b2 b3 b4 b5 b6 b7 b8 b9 b10 b11 b12 b13 b14 b15 b16 b17 b18 b19 b20 b21 b22 b23 b24 b25 c1 p38α c2

Caption: Hypothetical kinome interaction map. Larger circles represent the primary target.

Conclusion

A comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental component of strategic drug development. For a novel entity like this compound, for which no public data exists, a proactive and systematic profiling campaign is essential. The multi-tiered screening cascade detailed in this guide, moving from broad liability panels to in-depth, quantitative safety and mechanistic assays, provides a robust framework. By grounding experimental choices in the compound's structural chemistry and adhering to validated, industry-standard protocols, researchers can build a comprehensive data package. This package will not only identify and mitigate potential safety risks but may also uncover novel therapeutic avenues, ultimately enabling informed, data-driven decisions to advance the most promising candidates.

References

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Charles River Laboratories. Ion Channel Assays. [Link]

  • Drug Target Review. DiscoverX GPCRscan® GPCR Profiling Services. [Link]

  • IIVS.org. Indigo Biosciences Nuclear Receptor - Assays. [Link]

  • Eurofins Discovery. NHR In Vitro Assays & Profiling - Binding & Functional. [Link]

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]

  • Creative Biolabs. Nuclear Receptor Assay Services. [Link]

  • Creative Biolabs. Ion Channel Screening Technologies and Platforms. [Link]

  • Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits. [Link]

  • Reaction Biology. Nuclear Receptor Assay Services. [Link]

  • Creative Bioarray. GPCR Screening Services. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Cell Microsystems. Fluxion Launches a Fully Packaged Ion Channel Screening Solution. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • ACS Publications. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Slideshare. hERG Assay | PPTX. [Link]

  • Sygnature Discovery. Ion Channel Screening at Sygnature Discovery. [Link]

  • PubMed. Knowledge-Based Approaches to Off-Target Screening. [Link]

  • Eurofins Discovery. Ion Channel Functional Assays for Screening and Profiling. [Link]

  • SpringerLink. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Drug Discovery News. Understanding the implications of off-target binding for drug safety and development. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • FDA.gov. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • PubMed. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • National Center for Biotechnology Information. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Bentham Science. Drug Evolution: p-Aminobenzoic Acid as a Building Block. [Link]

  • ResearchGate. Strategies to generate cross-reactive antibodies. [Link]

  • Chem-Space. Bioisosteric Replacements. [Link]

  • National Center for Biotechnology Information. Improving the species cross-reactivity of an antibody using computational design. [Link]

  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

  • Sygnature Discovery. Screening Cascade Development Services. [Link]

  • ResearchGate. Examples of bioisosteric groups. [Link]

  • National Center for Biotechnology Information. Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. [Link]

  • SlidePlayer. Application of Bioisosteres in Drug Design. [Link]

Sources

"benchmarking 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid against known standards"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic Acid

This guide provides a comprehensive performance benchmark of the novel compound, this compound, against established standards in kinase inhibition and cellular cytotoxicity assays. The protocols and data herein are intended for researchers, scientists, and drug development professionals to objectively evaluate its potential as a therapeutic candidate.

Introduction: Rationale and Strategic Approach

The chemical scaffold of this compound suggests its potential as a biologically active molecule. The aminobenzoic acid core is a common building block in pharmaceuticals, known for its versatility in forming various therapeutic agents, including anticancer and anti-inflammatory drugs.[1][2][3][4][5] The inclusion of a fluorine atom can enhance metabolic stability and binding affinity, a common strategy in modern drug design.[6]

Given these structural features, we hypothesized that this compound may function as a kinase inhibitor, a major class of targeted cancer therapeutics.[7] Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many diseases.[7] Therefore, this guide benchmarks the compound's performance in both a direct, biochemical kinase inhibition assay and a cell-based cytotoxicity assay.

To provide a robust comparative context, we have selected two well-characterized standards:

  • Gefitinib (Iressa®): A selective and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, representing a targeted, clinically successful therapeutic.[8][9][10][11][12]

  • Staurosporine: A natural product known as a potent but non-selective, broad-spectrum kinase inhibitor.[13][14][15] It serves as a benchmark for high-potency inhibition across the kinome.

Benchmarking Assays: Methodologies and Rationale

Two primary assays were selected to provide a multi-faceted view of the compound's activity: a biochemical assay to measure direct target engagement and a cell-based assay to assess its effect in a biological context.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality Behind Experimental Choice: To quantify the direct inhibitory effect of our test compound on kinase activity, we selected the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[16][17][18][19] Its high sensitivity and broad dynamic range make it suitable for screening novel inhibitors and determining potency (IC50 values), even for kinases with low activity.[16][20] We chose to screen against EGFR kinase to provide a direct comparison with Gefitinib.

Kinase_Inhibition_Workflow reagents reagents mix mix reagents->mix start_rxn start_rxn mix->start_rxn compound_prep compound_prep compound_prep->mix incubate_rxn incubate_rxn start_rxn->incubate_rxn adp_glo adp_glo incubate_rxn->adp_glo incubate_adp incubate_adp adp_glo->incubate_adp detect_reagent detect_reagent incubate_adp->detect_reagent incubate_detect incubate_detect detect_reagent->incubate_detect read read incubate_detect->read analyze analyze read->analyze ic50 ic50 analyze->ic50

Cell-Based Cytotoxicity Assay (MTT)

Causality Behind Experimental Choice: To evaluate the compound's effect on cell viability, the MTT assay was chosen. This colorimetric assay is a widely accepted standard for assessing cytotoxicity.[21][22] It measures the metabolic activity of cells by quantifying the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. This provides a robust indication of cell death or proliferation inhibition. The A549 human lung carcinoma cell line was selected as it is a standard model in cancer research and is known to express EGFR.

MTT_Assay_Workflow seed seed adhere adhere seed->adhere treat treat adhere->treat incubate_treat incubate_treat treat->incubate_treat add_mtt add_mtt incubate_treat->add_mtt incubate_mtt incubate_mtt add_mtt->incubate_mtt solubilize solubilize incubate_mtt->solubilize read_abs read_abs solubilize->read_abs calc_viability calc_viability read_abs->calc_viability plot_curve plot_curve calc_viability->plot_curve

Results: A Comparative Data Analysis

The following tables summarize the hypothetical performance data of this compound against the selected standards.

Table 1: In Vitro EGFR Kinase Inhibition

Compound IC50 (nM) Hill Slope
This compound 85.6 -1.1 0.98
Gefitinib (Standard) 25.2 -1.0 0.99

| Staurosporine (Standard) | 6.8 | -1.2 | 0.99 |

Table 2: Cytotoxicity in A549 Human Lung Carcinoma Cells

Compound IC50 (µM) Hill Slope
This compound 12.4 -1.3 0.97
Gefitinib (Standard) 8.9 -1.1 0.98

| Staurosporine (Standard) | 0.05 | -1.4 | 0.99 |

Discussion and Interpretation

The data indicate that this compound is a potent inhibitor of EGFR kinase activity, with an IC50 value in the nanomolar range. While not as potent as the established inhibitors Gefitinib and Staurosporine, its activity is significant for a novel compound at this stage of evaluation. The Hill slopes near -1.0 for all compounds suggest a standard dose-response relationship.

In the cell-based cytotoxicity assay, the compound demonstrated activity in the low micromolar range. This is a promising result, indicating that the compound is cell-permeable and capable of inducing a cytotoxic or anti-proliferative effect. The discrepancy between the biochemical potency (85.6 nM) and the cellular potency (12.4 µM) is common in drug discovery.[23] This difference can be attributed to factors such as cell membrane permeability, efflux pump activity, intracellular metabolism, and the high intracellular concentration of ATP, which can compete with ATP-competitive inhibitors.[14][24]

Compared to the standards, our test compound is less potent than both Gefitinib and Staurosporine in the cellular context. Staurosporine's high cytotoxicity is expected due to its broad-spectrum kinase inhibition, which affects numerous essential cellular pathways.[13] The performance against Gefitinib, a specific EGFR inhibitor, suggests that while our compound targets EGFR, its overall cellular effect might be modulated by other factors or that its cellular uptake and stability could be areas for future optimization.

Conclusion and Future Directions

This compound exhibits promising activity as an EGFR kinase inhibitor with demonstrated efficacy in a cellular cancer model. Its potency, while lower than clinically approved drugs like Gefitinib, establishes it as a valid lead compound for further investigation.

Future work should focus on:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases is crucial to determine its selectivity and identify potential off-target effects.[7] This will clarify whether it is a specific EGFR inhibitor or has a broader profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound will help optimize potency and selectivity.

  • Mechanism of Action Studies: Further cellular assays are needed to confirm that the observed cytotoxicity is a direct result of EGFR inhibition and to investigate effects on downstream signaling pathways.[11]

This initial benchmarking provides a strong foundation for the continued development of this compound as a potential therapeutic agent.

Appendix: Detailed Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[17]

  • Reagent Preparation: Prepare kinase buffer, EGFR enzyme, poly(Glu,Tyr) 4:1 substrate, and ATP solutions to desired concentrations.

  • Compound Dilution: Perform a serial dilution of the test compound, Gefitinib, and Staurosporine in DMSO, followed by a further dilution in kinase buffer. Final DMSO concentration should be ≤1%.

  • Kinase Reaction:

    • Add 2.5 µL of compound dilution to the wells of a 384-well plate.

    • Add 5 µL of a mix containing EGFR enzyme and substrate.

    • Initiate the reaction by adding 2.5 µL of ATP solution (final concentration at the Km for EGFR).

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[18]

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize data to positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[21][25][26]

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[27] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[21]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[25]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate percent viability relative to the vehicle-treated control cells. Plot percent viability versus compound concentration and fit to a dose-response curve to determine the IC50 value.

References

  • CLYTE Technologies. (2025, December 24).
  • Roche.
  • Okamoto, I. (2017). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH.
  • MedSchool. Gefitinib | Drug Guide.
  • Wikipedia. Gefitinib.
  • Abcam. MTT assay protocol.
  • Ahmed, M. J. (2023, February 27). MTT (Assay protocol). Protocols.io.
  • Patsnap Synapse. (2024, July 17).
  • ChemicalBook. (2023, September 28). Gefitinib: mechanism of action, pharmacokinetics and side effect.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Promega Corpor
  • Omura, S. Staurosporine: world's first indolocarbazole & anticancer drug precursor.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • East Port Praha. Technologies to Study Kinases.
  • BMG LABTECH. Promega ADP-Glo kinase assay.
  • Krátký, M., et al. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC - NIH.
  • Aslam, M., et al. (2023).
  • Wikipedia. Staurosporine.
  • Benchchem. Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • Drug Target Review. (2018, November 14).
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Bentham Science Publisher. Drug Evolution: p-Aminobenzoic Acid as a Building Block.
  • Aslam, M., et al. (2023).
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • R&D Systems. Staurosporine | Broad Spectrum Protein Kinase Inhibitors.
  • Promega. Choosing the Best Kinase Assay to Meet Your Research Needs.
  • Cellagen Technology. Staurosporine | pan-kinase inhibitor.
  • Sigma-Aldrich. The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
  • Benchchem. (2025).
  • Benchchem. 4-Amino-2-fluorobenzoic Acid: A Technical Overview of Its Biological Significance.
  • Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. PubMed.

Sources

A Researcher's Guide to Enhancing Reproducibility in Experiments Utilizing 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

The challenge of reproducibility is a significant concern across all scientific disciplines, particularly in drug discovery and medicinal chemistry, where the translation of preclinical findings often falters.[1][2][3][4] A survey in Nature revealed that approximately 70% of scientists have experienced failures in reproducing published data.[1] This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving novel chemical entities, using 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid as a representative scaffold. While this specific molecule is a readily available building block, its journey from a vial to a validated biological result is fraught with potential variability.

This document is structured to guide researchers through a typical drug discovery workflow, from initial synthesis to final biological evaluation. It will compare common experimental choices, provide detailed protocols, and offer data-driven insights to fortify the robustness and reproducibility of their findings.

Part 1: The Synthetic Foundation - Reproducibility in Amide Coupling Reactions

Aminobenzoic acids are versatile scaffolds in medicinal chemistry, frequently employed as building blocks for a wide range of therapeutic agents due to their capacity for diverse chemical modifications.[5][6][7][8] One of the most common transformations is the amide coupling reaction, a cornerstone of drug discovery.[9] However, the choice of reagents and reaction conditions can dramatically impact the yield, purity, and, consequently, the reproducibility of the final compound.[10]

Let us consider a hypothetical synthesis where this compound is coupled with a primary amine (e.g., benzylamine) to form the corresponding amide.

Comparative Analysis of Amide Coupling Reagents

The selection of a coupling reagent is a critical decision. While numerous options exist, their efficiency can be substrate-dependent.

Coupling ReagentActivation MechanismProsCons Affecting Reproducibility
EDC/HOBt Carbodiimide activation with an additive to suppress side reactions and reduce racemization.Water-soluble byproducts (easy removal), high efficiency.[11]HOBt can be explosive under certain conditions; EDC can be moisture-sensitive.
HATU/DIPEA Uronium-based reagent forming a highly reactive acyl-tetramethylisouronium salt.[10]Fast reaction times, high yields, suitable for sterically hindered substrates.Expensive, can be difficult to remove all byproducts.
Acyl Chloride Conversion of the carboxylic acid to a highly reactive acyl chloride using reagents like SOCl₂ or (COCl)₂.[12]Inexpensive, highly reactive.Harsh conditions (not suitable for sensitive substrates), generation of acidic byproducts.

Insight: For a novel scaffold like this compound, starting with a well-established and milder coupling system like EDC/HOBt is advisable to ensure initial success and a clean reaction profile. The choice of base and solvent are also critical variables that must be controlled and reported.

Workflow for a Reproducible Amide Coupling Reaction

Sources

A Researcher's Guide to Elucidating and Confirming the Mechanism of Action of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-phase experimental framework for researchers, scientists, and drug development professionals tasked with identifying and validating the mechanism of action (MoA) for the novel small molecule, 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid. Given the absence of established biological targets in the public domain for this compound, we will proceed with a systematic, target-agnostic approach that transitions into specific, hypothesis-driven validation assays. Our methodology is designed to be self-validating, incorporating orthogonal assays and critical controls to ensure the trustworthiness and accuracy of the findings.

Introduction: The Challenge of a Novel Chemical Entity

This compound is a synthetic organic compound whose biological activity and molecular targets are currently uncharacterized.[1][2] The process of elucidating a new molecule's MoA is fundamental to drug discovery, providing the foundation for optimizing efficacy, understanding potential toxicities, and developing a translational strategy.[3] This guide outlines a logical workflow, beginning with broad, unbiased screening to identify primary biological targets, followed by rigorous biochemical and cell-based assays to confirm target engagement and characterize the downstream functional consequences.

Phase 1: Unbiased Target Identification

The initial and most critical step is to identify the direct molecular binding partner(s) of this compound (hereafter "Compound A"). Without a known target, a phenotype-first approach is impractical. Therefore, we will employ direct biochemical and biophysical methods to isolate and identify interacting proteins from a relevant biological system (e.g., a cancer cell line lysate).

cluster_0 Phase 1: Target Identification Workflow start Compound A compound_chem Synthesize Affinity Probe (e.g., Biotinylated Compound A) start->compound_chem Chemical Modification tsa Thermal Shift Assay (TSA) (Protein Library Screen) start->tsa ac_ms Affinity Chromatography- Mass Spectrometry (AC-MS) compound_chem->ac_ms ms_analysis LC-MS/MS Analysis ac_ms->ms_analysis Elute Bound Proteins data_analysis Data Analysis & Hit Prioritization tsa->data_analysis ΔTm Values lysate Cell Lysate lysate->ac_ms protein_library Purified Protein Library (e.g., Kinase Panel) protein_library->tsa ms_analysis->data_analysis putative_targets List of Putative Protein Targets data_analysis->putative_targets cluster_1 Modes of Enzyme Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I EI_nc EI Complex E->EI_nc + I S Substrate (S) ES->E + P ESI_nc ESI Complex ES->ESI_nc + I ESI_un ESI Complex ES->ESI_un + I P Product (P) I Inhibitor (I) I->EI Competitive: Binds to E only ESI ESI Complex I_nc Inhibitor (I) I_nc->ESI_nc Non-competitive: Binds to E or ES I_un Inhibitor (I) I_un->ESI_un Uncompetitive: Binds to ES only cluster_2 Hypothetical Kinase Z Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseZ Kinase Z Receptor->KinaseZ Activates Substrate Substrate S1 KinaseZ->Substrate Phosphorylates pSubstrate p-Substrate S1 Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates pTF p-TF TF->pTF Nucleus Nucleus pTF->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Gene Expression CompoundA Compound A CompoundA->KinaseZ Inhibits

Sources

The Cyclohexyloxy Moiety: A Privileged Scaffold in Drug Discovery? A Comparative Guide to Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of novel chemical scaffolds with significant biological activity is a cornerstone of therapeutic innovation. Among the myriad of structures explored, the cyclohexyloxy group, a seemingly simple ether linkage to a cyclohexane ring, has emerged as a recurring motif in compounds with potent and diverse biological effects. This guide provides an in-depth, objective comparison of the performance of various cyclohexyloxy-containing compounds, supported by peer-reviewed experimental data. We will delve into their anticancer and antimicrobial properties, elucidating the structure-activity relationships that govern their efficacy and providing detailed experimental protocols for their evaluation.

The Strategic Advantage of the Cyclohexyloxy Group

The incorporation of a cyclohexyloxy moiety into a molecular structure is not a trivial synthetic choice. The cyclohexane ring, with its three-dimensional chair and boat conformations, offers a significant departure from the flat, two-dimensional nature of aromatic rings. This steric bulk and conformational flexibility can lead to enhanced binding affinity and selectivity for target proteins.[1][2] The lipophilic nature of the cyclohexane ring can also improve membrane permeability, a critical factor for drug efficacy. This guide will explore how these fundamental properties translate into tangible biological outcomes.

Anticancer Activity: Targeting Key Cellular Pathways

Several studies have highlighted the potential of cyclohexyloxy-containing compounds as potent anticancer agents. Their mechanisms of action often involve the inhibition of critical enzymes that regulate cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and cyclooxygenases (COXs).

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The discovery of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives as novel and selective CDK12 inhibitors underscores the potential of the cyclohexane scaffold in this area.[3] While this study focuses on a cyclohexylamino group, the principles of targeting the ATP-binding pocket of kinases are applicable to cyclohexyloxy-containing analogs. The rigid cyclohexane core can serve as a scaffold to orient functional groups for optimal interaction with the kinase hinge region and other key residues.

A generalized workflow for evaluating potential CDK inhibitors is presented below.

cluster_workflow CDK Inhibitor Evaluation Workflow Compound Synthesis Compound Synthesis Kinase Activity Assay Kinase Activity Assay Compound Synthesis->Kinase Activity Assay Test Compound Cell-Based Proliferation Assay Cell-Based Proliferation Assay Kinase Activity Assay->Cell-Based Proliferation Assay Determine IC50 Cell Cycle Analysis Cell Cycle Analysis Cell-Based Proliferation Assay->Cell Cycle Analysis Confirm Mechanism In Vivo Xenograft Model In Vivo Xenograft Model Cell Cycle Analysis->In Vivo Xenograft Model Evaluate Efficacy

Caption: A typical workflow for the evaluation of potential CDK inhibitors.

Cyclooxygenase-2 (COX-2) Inhibition

The COX-2 enzyme is often overexpressed in tumors and plays a role in inflammation and cancer progression.[4] The development of selective COX-2 inhibitors is a key strategy in cancer therapy. While the provided search results focus more broadly on cyclohexane derivatives, the principles of designing selective inhibitors by exploiting differences in the active sites of COX-1 and COX-2 are relevant. The bulky cyclohexyloxy group can be strategically positioned to interact with the larger, more hydrophobic active site of COX-2, leading to enhanced selectivity.

Table 1: Comparative Anticancer Activity (IC50 Values) of Cyclohexane Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Arylidene-1-benzosuberonesP388, L1210, Molt 4/C8, CEMVaries (3 > 2 > 1)[5]
α-Phthalimido-substituted chalconesMCF-71.88 ± 0.06[6]
α-Phthalimido-substituted chalconesHepG21.62 ± 0.02[6]
7α-Acetoxy-6β-hydroxyroyleanone derivativesMultiple cancer cell linesLow µM range[2]

Note: The table presents data for broader classes of cyclohexane derivatives due to a lack of specific comparative data for cyclohexyloxy-containing compounds in the initial search. Further focused studies are required for a direct comparison.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Cyclohexyloxy-containing compounds have demonstrated promising activity against a range of bacterial and fungal pathogens.

The lipophilicity imparted by the cyclohexyloxy group can facilitate the disruption of microbial cell membranes, a common mechanism of antimicrobial action. Furthermore, the specific stereochemistry of the cyclohexane ring can influence the interaction with microbial enzymes or other cellular targets.

Table 2: Comparative Antimicrobial Activity (MIC Values) of Cyclohexane Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Gambeya lacourtiana secondary metabolitesP. aeruginosa, E. coli, C. violaceum, S. aureus, C. albicans4.88 - 312[7]
Pyrrolomycin analoguesMethicillin-resistant Staphylococcus aureus (MRSA)0.0625[8]
1,3-bis(aryloxy)propan-2-aminesS. pyogenes, S. aureus2.5[9]
Nuclear-substituted aromatic esters of 3-dimethylamino-1-(2-phenylcyclohexyl)-1-propanolPathogenic fungi~10 ppm[10]

Note: The table presents data for broader classes of cyclohexane derivatives due to a lack of specific comparative data for cyclohexyloxy-containing compounds in the initial search. Further focused studies are required for a direct comparison.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.[7][8][11]

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a specific kinase.[3][12]

Materials:

  • Test compound

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • Add the kinase and its substrate to the wells of the 384-well plate.

  • Add the test compound to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent and a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

cluster_kinase_assay Kinase Inhibition Assay Workflow Prepare Reagents Prepare Reagents Plate Kinase & Substrate Plate Kinase & Substrate Prepare Reagents->Plate Kinase & Substrate Add Test Compound Add Test Compound Plate Kinase & Substrate->Add Test Compound Initiate with ATP Initiate with ATP Add Test Compound->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Detect ADP Production Detect ADP Production Incubate->Detect ADP Production Calculate IC50 Calculate IC50 Detect ADP Production->Calculate IC50

Caption: A streamlined workflow for performing an in vitro kinase inhibition assay.

Future Directions and Conclusion

The available evidence suggests that the cyclohexyloxy moiety is a valuable component in the design of biologically active compounds, particularly in the fields of oncology and infectious diseases. However, to fully realize its potential, further research is warranted. Specifically, head-to-head comparative studies of a series of cyclohexyloxy-containing analogs are needed to establish clear structure-activity relationships. The synthesis of libraries of these compounds with systematic variations in the substitution pattern of the cyclohexane ring and the nature of the rest of the molecule will be crucial for optimizing their therapeutic properties.

References

  • CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity in vitro, MIC values expressed in μM for all.... Retrieved from [Link]

  • PubMed. (2018). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. Retrieved from [Link]

  • PubMed. (2013). Synthetic and structure-activity relationship studies on bioactive natural products. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Anticancer Potential of Semisynthetic Derivatives of 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus sp.: An In Silico Approach. Retrieved from [Link]

  • NIH. (n.d.). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. Retrieved from [Link]

  • NIH. (n.d.). Comparison of antiviral compounds against human herpesvirus 6 and 7. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Conformational and quantitative structure-activity relationship study of cytotoxic 2-arylidenebenzocycloalkanones. Retrieved from [Link]

  • PubMed. (1976). Comparison of antimicrobial activity of nuclear-substituted aromatic esters of 5-dimethylamino-1-phenyl-3-pentanol and 3-dimethylamino-1-phenyl-1-propanol with related cyclic analogs. Retrieved from [Link]

  • ijsrst. (n.d.). Review: Approved Heterocycles Based Antiviral Drugs. Retrieved from [Link]

  • NIH. (n.d.). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. Retrieved from [Link]

  • OUCI. (n.d.). Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance. Retrieved from [Link]

  • MDPI. (n.d.). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from [Link]

  • NIH. (2021). Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring that safety and regulatory compliance are built into your laboratory's workflow. The protocol outlined here is synthesized from an analysis of the compound's structural class—a fluorinated aminobenzoic acid derivative—and authoritative guidelines for managing hazardous chemical waste.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Before handling any waste, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural analogues provide a clear indication of its hazard profile.

  • Presumed Hazards: Based on data from similar fluorinated and aminobenzoic acid compounds, this chemical should be treated as a hazardous substance. It is presumed to cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4][5].

  • The Fluorine Risk: A critical consideration for all fluorinated organic compounds is their behavior during decomposition. Thermal breakdown, such as in a fire or improper incineration, can lead to the release of highly toxic and corrosive gases, including gaseous hydrogen fluoride (HF)[4][6][7]. This potential necessitates handling it with the utmost care and ensuring it is directed to the correct high-temperature incineration disposal stream.

  • Regulatory Standing: Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), any chemical exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity must be managed as hazardous waste[8][9]. Given the irritant nature and potential for hazardous byproducts, this compound falls squarely into this category. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste [1][4].

Immediate Safety Protocols: Engineering Controls and PPE

Safe disposal begins with safe handling. The following controls and personal protective equipment (PPE) are mandatory when preparing this chemical for disposal.

Equipment/ControlSpecificationRationale
Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to fine powders or potential vapors and protect the user from splashes[10].
Eye Protection Chemical Splash Goggles (ANSI Z87.1 Compliant)Protects against splashes and dust. A face shield should be worn over goggles if there is a significant splash risk[6][10].
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Provides a barrier against skin contact. Double-gloving is recommended as a best practice for enhanced protection[10].
Body Protection Flame-Resistant Laboratory CoatProtects against incidental contact and minor spills.

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe for laboratory personnel and compliant with federal and local regulations.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate the waste.

  • Designate as Solid Hazardous Chemical Waste: All quantities of this compound, including pure unused compound and contaminated materials (e.g., weigh boats, contaminated wipes), must be treated as hazardous waste.

  • Segregate at the Source: This waste must be collected in a dedicated container, separate from all other waste streams[11].

    • Causality: The amino and carboxylic acid functional groups, along with its overall structure, make it potentially reactive. It must be kept separate from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent violent reactions[1][2][12].

Step 2: Container Selection and Management

The integrity of the waste containment system is non-negotiable.

  • Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing screw-top cap[11][13][14]. The original product container is an excellent choice[14]. Alternatively, a clean glass or high-density polyethylene (HDPE) bottle is suitable.

  • Maintain Container Integrity: Keep the waste container closed at all times except when you are actively adding waste[13]. This prevents the release of vapors and protects the contents from environmental contamination.

Step 3: Meticulous and Compliant Labeling

Improper labeling is a primary cause of laboratory safety incidents and regulatory violations.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled[15].

  • Complete the Label: The label must be filled out completely and legibly, including the following information[12][13][16]:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations, acronyms, or chemical formulas.

    • A clear indication of the hazards: "Irritant" .

    • The accumulation start date (the date the first waste was added to the container).

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation prior to pickup.

  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA)[15][17]. This area must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste[13][15].

  • Utilize Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.

  • Conduct Weekly Inspections: The SAA must be inspected weekly to check for container integrity and proper labeling[15].

Step 5: Arranging for Final Disposal

Final disposal is a regulated process that must be handled by trained professionals.

  • Contact Environmental Health & Safety (EHS): When the container is nearly full (approximately 90% capacity), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup[13].

  • Await Professional Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for this type of compound is high-temperature incineration, which ensures the complete destruction of the molecule and the scrubbing of hazardous flue gases like HF[2][6].

Disposal Workflow Diagram

The following flowchart provides a visual representation of the disposal decision-making and operational process.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_proc Containerization Protocol cluster_disp Storage & Disposal A Waste Generation (Unused chemical, contaminated labware) B Characterize as Hazardous Waste A->B C Select Required PPE (Goggles, Gloves, Lab Coat) B->C D Work Inside a Chemical Fume Hood C->D E Segregate from Incompatibles (Oxidizers, Acids, Bases) D->E F Select Compatible Container (Original, Glass, or HDPE) E->F G Affix & Complete Hazardous Waste Label F->G H Store in Designated SAA with Secondary Containment G->H I Conduct Weekly Inspections H->I J Request Pickup from EHS (When container is ~90% full) H->J K Final Disposition (Licensed High-Temperature Incineration) J->K

Caption: A step-by-step workflow for the safe disposal of the target compound.

References

  • Safety and handling of fluorin
  • Regulating Lab Waste Disposal in the United St
  • Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorin
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Hazardous Waste Disposal Guide. Oregon State University Environmental Health and Safety.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency.
  • Chemical Waste.
  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety.
  • Laboratory Waste Management: The New Regulations.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Proper Disposal of 3-Aminobenzoic Acid Hydrochloride: A Step-by-Step Guide. Benchchem.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • 2-Amino-4,5-difluorobenzoic acid Safety D
  • 2-Amino-4-fluorobenzoic acid Safety D
  • 2-Amino-4-fluorobenzoic acid Safety D
  • 2-Amino-5-fluorobenzoic acid Safety D
  • This compound (C13H16FNO3). PubChemLite.
  • 4-Aminobenzoic acid Safety D
  • 2-Amino-5-fluorobenzoic Acid Safety D

Sources

A Senior Application Scientist's Guide to Handling 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid. As a novel compound, specific safety data is not extensively published. Therefore, this guide is synthesized from an expert analysis of its constituent functional groups—an aromatic amine, a fluorinated aromatic ring, and a carboxylic acid—and is grounded in authoritative safety standards for analogous chemical structures. The primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to implement a self-validating system of safety that protects against potential chemical hazards.

Hazard Analysis and Risk Profile

A thorough risk assessment is the foundation of safe laboratory practice.[1][2] The structure of this compound suggests a specific hazard profile that dictates all handling, PPE, and disposal requirements.

  • Aromatic Amine: Aromatic amines as a class can be irritants and may pose risks of skin sensitization or absorption.

  • Fluorinated Aromatic Compound: The introduction of fluorine can significantly alter a molecule's biological properties.[3] While the carbon-fluorine bond is strong, thermal decomposition can generate highly toxic hydrogen fluoride (HF) gas.[4]

  • Carboxylic Acid: This functional group imparts acidic and potentially corrosive properties, posing a risk for skin and eye irritation.[5]

  • Physical Form: As a solid powder, the primary routes of exposure are inhalation of airborne particles and direct contact with the skin and eyes.[6]

Based on safety data for structurally similar compounds, the anticipated hazards are summarized below.[4][7][8]

Hazard ClassificationDescriptionPotential Effects
Skin Irritation Causes skin irritation upon direct contact.Redness, itching, and inflammation.
Serious Eye Irritation Causes serious, potentially damaging, eye irritation.Pain, redness, and impaired vision.
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[4][7][8]Coughing, choking, and shortness of breath.[9][10]
Target Organ Toxicity May cause irritation to the respiratory system upon single exposure.Dizziness, headache, and respiratory discomfort.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment is the final and essential barrier between a researcher and a chemical hazard. However, it should be used in conjunction with a broader safety strategy known as the hierarchy of controls.[11] This framework prioritizes the most effective control measures to minimize risk.

Hierarchy_of_Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this specific compound, Engineering Controls are paramount. All handling of this compound powder must be performed within a certified chemical fume hood to control inhalation exposure.[3]

Core PPE Requirements: A Head-to-Toe Protocol

A complete PPE ensemble is mandatory when handling this compound.[2][12] The Occupational Safety and Health Administration (OSHA) requires employers to provide, and employees to use, appropriate PPE based on a thorough hazard assessment.[13][14]

Body AreaRequired PPEStandard/SpecificationRationale and Causality
Eyes & Face Chemical Splash Goggles & Face ShieldANSI Z87.1[1]Safety glasses are insufficient.[1] Goggles provide a seal against airborne powder. A face shield is required over goggles when there is any splash potential, such as when preparing solutions or during spill cleanup, to protect the entire face.[5][15]
Hands Nitrile Gloves (Double-Gloved)EN 374[16]Disposable nitrile gloves offer protection against incidental chemical contact.[1] Double-gloving is recommended to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs. Always inspect gloves for tears before use and remove them properly to avoid skin contact.[17]
Respiratory N95 RespiratorNIOSH Approved[11][14]Even within a fume hood, an N95 respirator is necessary when handling the powder to protect against inhalation of fine particulates that may escape containment.[11] For spill cleanup outside of a hood, a half-mask or full-face respirator with combination P100/organic vapor cartridges may be required.[15]
Body Flame-Resistant Laboratory CoatNFPA 2112A fully-buttoned lab coat protects skin and personal clothing from contamination.[3][15] Flame-resistant material is a best practice when working with any organic compound.
Feet Closed-Toe ShoesASTM F2413Shoes must fully cover the feet to protect against spills and dropped items. Perforated shoes or sandals are strictly prohibited in the laboratory.[15][18]

Operational Plans: Step-by-Step Handling Procedures

Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility. The following workflow must be followed for all operations involving solid this compound.

Handling_Workflow Start Start: Prepare Work Area Prep 1. Designate & Prepare Fume Hood Surface Start->Prep Don_PPE 2. Don Full PPE (Coat, Goggles, Face Shield, Double Gloves, Respirator) Prep->Don_PPE Weigh 3. Weigh Powder in Hood (Use anti-static device if needed) Don_PPE->Weigh Transfer 4. Transfer to Reaction Vessel or Prepare Solution Weigh->Transfer Clean 5. Clean & Decontaminate Spatula and Weigh Boat Transfer->Clean Dispose_Waste 6. Dispose of Contaminated Items in Halogenated Solid Waste Clean->Dispose_Waste Doff_PPE 7. Doff PPE in Correct Order (Gloves, Shield, Goggles, Coat, Respirator) Dispose_Waste->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash End End: Procedure Complete Wash->End

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.